molecular formula C9H9NO6 B3151835 Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate CAS No. 723284-34-2

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Cat. No.: B3151835
CAS No.: 723284-34-2
M. Wt: 227.17 g/mol
InChI Key: OZDKGSVJTFJYOC-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a useful research compound. Its molecular formula is C9H9NO6 and its molecular weight is 227.17 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is 227.04298701 g/mol and the complexity rating of the compound is 276. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO6/c1-15-8-4-7(11)5(9(12)16-2)3-6(8)10(13)14/h3-4,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDKGSVJTFJYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)O)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267073
Record name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
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Molecular Weight

227.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

723284-34-2
Record name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=723284-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS 723284-34-2) is a substituted nitrobenzoate, a class of compounds recognized for their versatile applications as key intermediates in medicinal chemistry and organic synthesis.[1] The strategic placement of hydroxyl, methoxy, and nitro groups on the benzoate core imparts distinct electronic properties and reactivity, making it a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive technical overview, including its physicochemical properties, a detailed synthesis protocol with mechanistic insights, purification and characterization methodologies, and a discussion of its potential applications and safety considerations.

Introduction and Significance

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate belongs to the broader family of aromatic nitro compounds, which are pivotal in various industrial applications, including the synthesis of dyes, pharmaceuticals, and explosives.[2] The presence of the electron-withdrawing nitro group significantly influences the molecule's electronic properties and reactivity, making it a versatile scaffold.[1] Substituted nitrobenzoic acids and their esters are actively investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects.[3] This specific ester, with its unique substitution pattern, serves as a valuable intermediate for introducing a functionalized aromatic ring into larger molecular frameworks. Its structure allows for several subsequent chemical modifications: the nitro group can be reduced to an amine, the ester can be hydrolyzed to a carboxylic acid, and the phenolic hydroxyl group offers a site for etherification or other modifications.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is presented below.

PropertyValueSource
CAS Number 723284-34-2[4]
Molecular Formula C₉H₉NO₆[5]
Molecular Weight 227.17 g/mol [5]
Physical Form Solid
Storage Temperature Room Temperature, Inert Atmosphere

Synthesis and Purification

The synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is typically achieved through the electrophilic nitration of its precursor, Methyl 2-hydroxy-4-methoxybenzoate. This reaction is a classic example of electrophilic aromatic substitution, where the regioselectivity is dictated by the existing substituents on the benzene ring.

Synthesis Protocol: Nitration of Methyl 2-hydroxy-4-methoxybenzoate

This protocol is based on established methods for the nitration of activated aromatic rings.[6][7]

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Methanol or Ethanol/Water mixture for recrystallization

  • Ethyl Acetate for extraction (optional)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve Methyl 2-hydroxy-4-methoxybenzoate in concentrated sulfuric acid at 0°C.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature is maintained below 5°C.[6]

  • After the addition is complete, continue stirring the reaction mixture at 0-5°C for 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Once the reaction is complete, slowly and carefully pour the reaction mixture over a large volume of crushed ice with constant stirring.[7]

  • The solid product, Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, will precipitate out of the solution.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water to remove residual acids.[7]

Purification Protocol: Recrystallization

The crude product can be purified by recrystallization to obtain a product of higher purity.

Procedure:

  • Transfer the crude solid to a flask.

  • Add a minimal amount of a suitable solvent, such as methanol or an ethanol/water mixture.[8]

  • Gently heat the mixture while stirring until the solid completely dissolves.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • For complete crystallization, the flask can be placed in an ice bath once crystals have started to form.[8]

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Dissolve Precursor in H₂SO₄ at 0°C C Dropwise Addition of Nitrating Mixture (Maintain < 5°C) A->C B Prepare Nitrating Mixture (HNO₃/H₂SO₄) B->C D Reaction Stirring (1-3h at 0-5°C) C->D E Quench on Ice D->E F Vacuum Filtration & Washing E->F G Dissolve Crude Product in Hot Solvent F->G Crude Product H Slow Cooling to Room Temperature G->H I Ice Bath Cooling H->I J Vacuum Filtration I->J K Drying Under Vacuum J->K L L K->L Pure Product

Caption: Workflow for Synthesis and Purification.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for the compound. While specific experimental data for this exact molecule is not widely published, these predictions are based on the analysis of structurally similar compounds.[9]

TechniqueExpected Observations
¹H NMR Signals corresponding to two aromatic protons (singlets or doublets), one methoxy group (singlet around 3.9-4.0 ppm), and one methyl ester group (singlet around 3.9 ppm).
¹³C NMR Resonances for aromatic carbons, the carbonyl carbon of the ester, and the carbons of the methoxy and methyl ester groups.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3200-3500 cm⁻¹), C=O stretching of the ester (~1700 cm⁻¹), asymmetric and symmetric NO₂ stretching (~1530 and ~1350 cm⁻¹), and C-O stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (227.17 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[10]
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity of the compound.

  • HPLC: Reversed-phase HPLC with a UV detector is a common method for analyzing nitroaromatic compounds.[11] Optimization of the mobile phase (e.g., acetonitrile/water or methanol/water gradients) is crucial for achieving good separation.[8]

  • GC-MS: Gas chromatography coupled with mass spectrometry can also be used for both separation and identification, providing both retention time and mass spectral data.[11]

The diagram below outlines a general workflow for the analytical characterization of the final product.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Product Purified Product NMR NMR (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS HPLC HPLC Product->HPLC GCMS GC-MS Product->GCMS Structure_Confirmation Structure Confirmation NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation Purity_Assessment Purity Assessment HPLC->Purity_Assessment GCMS->Purity_Assessment

Caption: Analytical Characterization Workflow.

Potential Applications and Reactivity

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is primarily valuable as a chemical intermediate. Its functional groups provide multiple handles for further chemical transformations.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, opening up a vast array of subsequent reactions, such as diazotization and amide bond formation. This makes it a precursor to various substituted anilines.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or other carboxylic acid derivatives.

  • Pharmaceutical Scaffolding: Substituted nitrobenzoates are explored in drug discovery for their potential as antimicrobial and anti-inflammatory agents.[1][3] Some nitrobenzoate esters have shown activity against M. tuberculosis.[12][13] The core structure of this compound could be incorporated into larger molecules to probe for biological activity.

  • Dye and Pigment Synthesis: Aromatic amines, derived from the reduction of nitroaromatics, are fundamental building blocks in the dye industry.[2]

Safety and Handling

Aromatic nitro compounds require careful handling due to their potential toxicity and reactivity.

  • General Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid inhalation of dust and contact with skin and eyes.

  • Reactivity Hazards: Nitration reactions are highly exothermic and can be dangerous if not properly controlled.[6] Organic nitro compounds can be thermally unstable and may decompose exothermically, sometimes violently, at elevated temperatures or in the presence of contaminants.[14][15]

  • Storage: Store in a cool, dry, well-ventilated area away from heat and incompatible materials such as strong oxidizing agents, reducing agents, and bases.[8]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Never dispose of nitro compounds down the drain.[8] Spent nitrating acid mixtures should be handled and neutralized with extreme care.[2]

Conclusion

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a synthetically useful intermediate with a well-defined pathway for its preparation and purification. Its rich functionality makes it an attractive starting material for the synthesis of a variety of more complex organic molecules with potential applications in pharmaceuticals, materials science, and other areas of chemical research. Proper adherence to analytical characterization and safety protocols is paramount when working with this and other aromatic nitro compounds.

References

  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. [Link]

  • Gustin, J. L. (1998). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Organic Process Research & Development, 2(1), 27–33. [Link]

  • Supporting Information - CDC Stacks. (n.d.). [Link]

  • Gustin, J. L. (1996). Runaway reaction hazards in processing organic nitrocompounds. IChemE Symposium Series, 141, 13-28. [Link]

  • Ribeiro, C., A, S., V, L., F, B., & L, S. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Microorganisms, 11(4), 969. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. [Link]

  • Ribeiro, C., et al. (2023). Nitrobenzoates and nitrothiobenzoates with activity against M. tuberculosis. Ciência-UCP. [Link]

  • PrepChem.com. (n.d.). Synthesis of (a) Methyl 2-hydroxy-4-nitrobenzoate. [Link]

  • Zhang, X. Q., Chen, Q., & Fan, L. (2015). Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Asian Journal of Chemistry, 27(7), 2507-2509. [Link]

  • Research Journal of Pharmacy and Technology. (2018). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]

Sources

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate: Structural Analysis & Synthetic Utility in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS 723284-34-2 ) is a highly functionalized aromatic scaffold primarily utilized as an intermediate in the synthesis of targeted pharmaceutical agents, specifically EGFR (Epidermal Growth Factor Receptor) and HDAC (Histone Deacetylase) dual inhibitors.

Distinct from its isomers (e.g., the 2-nitro-5-hydroxy variant used in Gefitinib analogs), this 5-nitro isomer serves as a critical precursor for 5-amino-salicylamide derivatives. Its structure features a "push-pull" electronic system—driven by the electron-donating methoxy/hydroxy groups and the electron-withdrawing nitro/ester groups—that governs its chemical reactivity and utility in fragment-based drug design.

Structural Analysis & Physiochemical Properties[1]

Core Molecular Architecture

The molecule is built upon a methyl benzoate core. Its reactivity is defined by the interplay between four functional groups arranged on the benzene ring:

  • C1 - Methyl Ester (-COOMe): Acts as a weak electron-withdrawing group (EWG) and provides a handle for further derivatization (e.g., hydrolysis to acid or conversion to amides).

  • C2 - Hydroxyl (-OH): An electron-donating group (EDG). Crucially, it forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the ester at C1. This locks the molecule into a planar conformation, reducing conformational entropy and influencing solubility.

  • C4 - Methoxy (-OMe): A strong EDG that activates the ring.

  • C5 - Nitro (-NO2): A strong EWG. Its position ortho to the methoxy group and para to the hydroxyl group creates a significant dipole moment.

Quantitative Data Table
PropertyValue / Description
IUPAC Name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
CAS Registry Number 723284-34-2
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
LogP (Predicted) ~1.8 - 2.1
H-Bond Donors/Acceptors 1 Donor / 6 Acceptors

Synthetic Protocol: Regioselective Nitration

Mechanistic Rationale

The synthesis relies on the regioselective nitration of Methyl 2-hydroxy-4-methoxybenzoate (Methyl 4-methoxysalicylate).

  • Directing Effects: The 2-OH and 4-OMe groups are ortho, para-directing. The 1-COOMe is meta-directing.

  • Regioselectivity:

    • Position 3: Sterically crowded (sandwiched between OH and OMe).

    • Position 5: Activated by the 2-OH (para) and 4-OMe (ortho). This is the favored site for electrophilic aromatic substitution.

    • Position 6: Deactivated by the 1-COOMe (ortho) and sterically hindered.

Step-by-Step Experimental Workflow

Safety Note: Nitration reactions are exothermic. Maintain strict temperature control to prevent polynitration or thermal runaway.

  • Preparation: Dissolve Methyl 2-hydroxy-4-methoxybenzoate (10.0 g, 54.9 mmol) in Glacial Acetic Acid (40 mL). Cool the solution to 0–5 °C in an ice bath.

  • Nitration: Prepare a mixture of Fuming Nitric Acid (3.0 mL) and Glacial Acetic Acid (10 mL). Add this mixture dropwise to the starting material solution over 30 minutes. Critical: Do not allow the internal temperature to exceed 10 °C.[1]

  • Reaction: Stir at 0–5 °C for 1 hour, then allow to warm to room temperature (20–25 °C) for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quenching: Pour the reaction mixture onto crushed ice (200 g) with vigorous stirring. The product will precipitate as a yellow solid.

  • Isolation: Filter the solid and wash exclusively with cold water (3 x 50 mL) to remove residual acid.

  • Purification: Recrystallize from Ethanol or Methanol to yield bright yellow needles.

Self-Validating Checkpoint:

  • Visual: If the product is orange/red, it may contain polynitrated impurities.

  • NMR: The product must show two singlets in the aromatic region (H3 and H6). If you see doublets, you have likely nitrated the wrong position or have starting material remaining.

Synthesis Pathway Diagram

Synthesis SM Methyl 2-hydroxy- 4-methoxybenzoate Reagents HNO3 / AcOH 0°C -> RT SM->Reagents Intermediate Sigma Complex (Electrophilic Attack at C5) Reagents->Intermediate Nitronium Ion (NO2+) Product Methyl 2-hydroxy- 4-methoxy-5-nitrobenzoate (CAS 723284-34-2) Intermediate->Product -H+

Caption: Regioselective nitration pathway targeting the C5 position via electronic activation.

Characterization & Data Interpretation

To validate the structure, compare experimental data against these standard spectral signatures.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • δ 10.50 (s, 1H, OH): Downfield shift due to intramolecular Hydrogen bonding with the ester carbonyl.

  • δ 8.25 (s, 1H, H6): Para to the nitro group, deshielded by both NO2 and COOMe. Appears as a sharp singlet.

  • δ 6.70 (s, 1H, H3): Ortho to the OH and OMe groups, shielded. Appears as a sharp singlet.

  • δ 3.95 (s, 3H, OMe): Methoxy singlet.

  • δ 3.85 (s, 3H, COOMe): Ester methyl singlet.

IR Spectroscopy
  • 3200–3400 cm⁻¹: Broad OH stretch (weakened by H-bonding).

  • 1680–1700 cm⁻¹: Ester C=O stretch.

  • 1530 & 1350 cm⁻¹: Asymmetric and symmetric NO₂ stretches (Diagnostic for successful nitration).

Applications in Drug Discovery

This compound is a high-value scaffold for synthesizing 5-amino-salicylamides , which are privileged structures in kinase inhibition.

Workflow: Synthesis of EGFR/HDAC Inhibitors

The nitro group at C5 is a "masked" amine. The standard workflow involves:

  • Reduction: The nitro group is reduced (H2/Pd-C or Fe/NH4Cl) to the aniline (5-amino derivative).

  • Coupling: The resulting amine reacts with specific pharmacophores (e.g., hydroxamic acids or quinazolines) to create dual-action inhibitors.

Application Diagram

Application Nitro Methyl 2-hydroxy-4-methoxy- 5-nitrobenzoate Amine Methyl 2-hydroxy-4-methoxy- 5-aminobenzoate Nitro->Amine Reduction (H2, Pd/C) Drug N-Aryl Salicylamide Derivatives (EGFR/HDAC Inhibitors) Amine->Drug Amide Coupling (R-COOH, HATU)

Caption: Transformation of the nitrobenzoate scaffold into bioactive kinase inhibitors.

References

  • Synthesis and Biological Evaluation of N-aryl Salicylamides. Source:Molaid Chemical Database / Literature Review. Context: Describes the use of 5-substituted salicylamides (derived from the title compound) as novel HDAC-EGFR dual inhibitors.

  • Nitration of Methyl Benzoate Derivatives: Regioselectivity Studies. Source:Organic Syntheses / ChemicalBook Data. Context: General protocols for nitration of activated benzoate esters and confirmation of C5 regioselectivity.

  • Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate Product Data. Source:BLD Pharm / ChemSigma. Context: Confirmation of CAS 723284-34-2 and physical property data.

Sources

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate: Structural Profiling and Synthetic Applications in Polypharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the design of polypharmacological agents—molecules capable of simultaneously modulating multiple disease targets—relies heavily on highly functionalized, low-molecular-weight building blocks. Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate has emerged as a critical intermediate in this domain. Featuring a densely substituted aromatic ring with orthogonal reactive sites, this compound serves as the foundational core for synthesizing advanced therapeutics, most notably HDAC-EGFR dual inhibitors[1].

This technical guide provides an in-depth analysis of the physicochemical properties, structural causality, and self-validating synthetic workflows associated with Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, designed specifically for application scientists and medicinal chemists.

Physicochemical Profiling & Structural Elucidation

The utility of a synthetic building block is dictated by its molecular weight, formula, and functional group distribution. Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate possesses a molecular formula of C9H9NO6 and a molecular weight of 227.17 g/mol [2].

These metrics are not merely descriptive; they are strategically vital. In fragment-based drug design, starting materials must have a low molecular weight to allow for the addition of bulky pharmacophores (such as zinc-binding groups or kinase-binding domains) without exceeding the Lipinski Rule of 5 limit (500 Da) for the final drug candidate.

Quantitative Data Summary
PropertyValueStrategic Significance
Chemical Name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoateStandardized nomenclature for procurement and literature tracking.
CAS Registry Number 723284-34-2Unique identifier for chemical databases and inventory[3].
Molecular Formula C9H9NO6Indicates high heteroatom density, useful for hydrogen bonding.
Molecular Weight 227.17 g/mol Ideal low-mass fragment, leaving ~270 Da for downstream functionalization[2].
Key Functional Groups Ester, Phenol, Methoxy, NitroProvides four distinct, orthogonally addressable vectors for synthesis.

Mechanistic Role in Drug Development: HDAC-EGFR Dual Inhibitors

The specific substitution pattern of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is the primary reason it is selected for synthesizing N-aryl salicylamides with a hydroxamic acid moiety at the 5-position[1]. These molecules act as novel dual inhibitors targeting both Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylases (HDACs).

Causality of Structural Features:

  • The 2-Hydroxy & Ester Groups: Once the ester is converted to an amide, the 2-hydroxyl group forms a strong intramolecular hydrogen bond with the amide carbonyl. This locks the molecule into a planar conformation, which is an absolute requirement for inserting the salicylamide core into the narrow ATP-binding pocket of the EGFR kinase domain.

  • The 4-Methoxy Group: This group provides necessary steric bulk to properly orient the molecule within the binding pocket while simultaneously acting as an electron-donating group to modulate the pKa of the adjacent phenol.

  • The 5-Nitro Group: This acts as a masked synthetic handle. Because it is inert to amidation conditions, it protects the 5-position until the EGFR-binding core is fully assembled. It is subsequently reduced to an amine to attach the suberoylanilide hydroxamic acid (SAHA)-like tail required for HDAC inhibition[1].

Pathway A Methyl 2-hydroxy-4-methoxy- 5-nitrobenzoate B N-aryl salicylamide Hydroxamate A->B Synthesis C EGFR Inhibition B->C Kinase Binding D HDAC Inhibition B->D Zinc Chelation E Cancer Cell Apoptosis C->E Synergy D->E Synergy

Mechanistic pathway of HDAC-EGFR dual inhibitors derived from the nitrobenzoate building block.

Experimental Methodology: Self-Validating Synthetic Workflow

To guarantee scientific integrity and reproducibility, the conversion of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate into a dual-inhibitor scaffold must follow a self-validating protocol. Each step below incorporates a specific analytical check to confirm causality and reaction completion before proceeding.

Step 1: Mild Saponification of the Methyl Ester
  • Action: Dissolve the starting material in a 3:1:1 mixture of THF/MeOH/H2O. Add 2.0 equivalents of LiOH·H2O at 0°C, then warm to room temperature.

  • Causality: The mixed solvent system ensures complete solvation of the hydrophobic aromatic ring while providing the aqueous environment necessary for the hydroxide nucleophile. LiOH is chosen over NaOH/KOH to prevent potential nucleophilic aromatic substitution (SNAr) at the methoxy-bearing carbon, which is highly activated by the para-nitro group.

  • Validation Check: Monitor via LC-MS. The reaction is validated when the parent mass m/z 228 [M+H]+ shifts entirely to m/z 214 [M+H]+. The disappearance of the methyl singlet (~3.9 ppm) in 1H-NMR confirms ester cleavage.

Step 2: Amide Coupling (Salicylamide Core Formation)
  • Action: React the resulting carboxylic acid with an aryl amine using HATU (1.2 eq) and DIPEA (2.5 eq) in anhydrous DMF.

  • Causality: The 2-hydroxyl group sterically and electronically hinders the carboxylate, reducing its reactivity. HATU is utilized because it generates a highly reactive HOAt ester intermediate, driving the amidation forward efficiently without requiring the temporary protection/deprotection of the 2-OH group.

  • Validation Check: TLC (Hexanes/EtOAc 1:1) will show a new, highly non-polar spot due to the loss of the polar free carboxylic acid.

Step 3: Chemoselective Nitro Reduction
  • Action: Treat the nitro-salicylamide intermediate with Iron powder (Fe) and catalytic NH4Cl in an EtOH/H2O reflux system.

  • Causality: While Pd/C with H2 is standard for nitro reduction, the Fe/NH4Cl system is deliberately chosen here to prevent the potential dehalogenation of the appended aryl amine (halogenated anilines are common in EGFR inhibitors like Gefitinib analogs).

  • Validation Check: The deep yellow color characteristic of the nitroaromatic starting material will dissipate into a pale solution. LC-MS will show a mass reduction of exactly 30 Da (loss of two oxygen atoms and gain of two hydrogen atoms).

Step 4: Hydroxamic Acid Installation
  • Action: Couple the newly formed aniline with a suberic acid derivative, followed by treatment with hydroxylamine (NH2OH).

  • Causality: The aliphatic suberic linker provides the exact spatial distance required to traverse the hydrophobic tunnel of the HDAC active site. The terminal hydroxamic acid acts as a bidentate chelator for the catalytic Zn2+ ion at the bottom of the pocket.

  • Validation Check: The final product is validated using a Ferric Chloride (FeCl3) colorimetric assay. The immediate formation of a deep red/purple complex confirms the successful installation of the hydroxamic acid moiety.

Workflow Step1 Step 1: Ester Hydrolysis Reagent: LiOH / THF / H2O Check: LC-MS m/z 214[M+H]+ Step2 Step 2: Amide Coupling Reagent: Aryl amine, HATU Check: Disappearance of acid on TLC Step1->Step2 Step3 Step 3: Nitro Reduction Reagent: Fe / NH4Cl Check: LC-MS mass shift -30 Da Step2->Step3 Step4 Step 4: Hydroxamate Addition Reagent: Suberic acid deriv. / NH2OH Check: Ferric chloride test (Red) Step3->Step4

Self-validating synthetic workflow for converting the methyl ester into a dual inhibitor.

Conclusion

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is far more than a simple aromatic ester; it is a meticulously pre-organized scaffold. Its molecular weight (227.17 g/mol ) and formula (C9H9NO6) provide the perfect geometric and electronic foundation for building complex, multi-targeted therapeutics. By understanding the causality behind its structural features and employing self-validating synthetic workflows, researchers can effectively leverage this compound to develop next-generation polypharmacological agents.

References

  • Molaid - 2-hydroxy-4-methoxy-5-nitrobenzoic acid - CAS号723284-11-5 (Detailing synthesis and biological evaluation of N-aryl salicylamides with a hydroxamic acid moiety at 5-position as novel HDAC–EGFR dual inhibitors)[Link]

Sources

A Comprehensive Technical Guide to Methyl 4-methoxy-5-nitrosalicylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of Methyl 4-methoxy-5-nitrosalicylate, a derivative of Methyl 4-methoxysalicylate. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document covers the synthesis, characterization, and potential applications of this compound, offering both theoretical insights and practical methodologies.

Introduction: Understanding the Core Moiety and its Nitrated Derivative

Methyl 4-methoxysalicylate is a chemical compound that has been noted in various plants, including Periploca sepium and Primula veris.[1] Its potassium salt, known as 4MSK, is utilized in the cosmetics industry for its skin-lightening properties, which it achieves by suppressing melanin production and promoting the exfoliation of melanin-containing stratum corneum.[2][3]

The introduction of a nitro group at the 5-position of the Methyl 4-methoxysalicylate core via electrophilic aromatic substitution results in Methyl 4-methoxy-5-nitrosalicylate. This modification is significant as the presence of a nitro group can dramatically alter the electronic properties and biological activity of the parent molecule. Nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals, dyes, and other specialty chemicals.[4]

Synthesis of Methyl 4-methoxy-5-nitrosalicylate

The synthesis of Methyl 4-methoxy-5-nitrosalicylate is achieved through the nitration of Methyl 4-methoxysalicylate. This reaction is a classic example of electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) acts as the electrophile.[5][6]

The Underlying Chemistry: Directing Effects

The position of nitration on the benzene ring is dictated by the existing substituents: a hydroxyl group (-OH), a methoxy group (-OCH₃), and a methyl ester group (-COOCH₃). Both the hydroxyl and methoxy groups are strong activating, ortho-, para-directing groups. The ester group, conversely, is a deactivating, meta-directing group.[5][6] In this specific molecule, the powerful activating effects of the hydroxyl and methoxy groups will direct the incoming electrophile. The 5-position is ortho to the hydroxyl group and meta to the methoxy group, making it a plausible site for substitution.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on established methods for the nitration of substituted aromatic rings.[5][7][8]

Materials:

  • Methyl 4-methoxysalicylate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Methanol

  • Ice bath

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • In a flask, dissolve Methyl 4-methoxysalicylate in a minimal amount of concentrated sulfuric acid, ensuring the mixture is kept cool in an ice bath.[7][8]

  • Separately, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, also cooled in an ice bath.[5]

  • Add the nitrating mixture dropwise to the solution of Methyl 4-methoxysalicylate while maintaining a low temperature (0-5 °C) and stirring continuously. The slow addition is crucial to prevent dinitration and control the exothermic reaction.[9]

  • After the addition is complete, allow the reaction to stir at room temperature for a designated period to ensure completion.

  • Carefully pour the reaction mixture over crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent, such as methanol, to obtain the purified Methyl 4-methoxy-5-nitrosalicylate.[7]

Safety Precautions:

  • Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. Always handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[5][10]

  • The nitration reaction is exothermic and must be carefully controlled with cooling to prevent runaway reactions.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product M4MS Methyl 4-methoxysalicylate ReactionVessel Reaction at 0-5°C M4MS->ReactionVessel NitratingMix Nitrating Mixture (HNO₃ + H₂SO₄) NitratingMix->ReactionVessel Quench Quench with Ice ReactionVessel->Quench Filter Filtration Quench->Filter Recrystallize Recrystallization Filter->Recrystallize FinalProduct Methyl 4-methoxy-5-nitrosalicylate Recrystallize->FinalProduct

Caption: Synthesis workflow for Methyl 4-methoxy-5-nitrosalicylate.

Physicochemical and Spectroscopic Properties

The precise experimental data for Methyl 4-methoxy-5-nitrosalicylate is not widely published. However, we can predict its properties based on the parent compound and the influence of the nitro group.

Physicochemical Properties
PropertyMethyl 4-methoxysalicylate (Parent Compound)Methyl 4-methoxy-5-nitrosalicylate (Predicted)
Molecular Formula C₉H₁₀O₄[1]C₉H₉NO₆
Molecular Weight 182.17 g/mol [1][10]227.17 g/mol [11]
Appearance Solid[10]Likely a pale yellow solid, typical for nitroaromatic compounds.
Melting Point 50-53 °C[10]Expected to be higher than the parent compound due to increased polarity and intermolecular forces.
Solubility Likely soluble in polar organic solvents like ethanol and ethyl acetate.[4]
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized compound.[12]

TechniqueExpected Observations for Methyl 4-methoxy-5-nitrosalicylate
¹H NMR Signals corresponding to the aromatic protons will be shifted downfield due to the electron-withdrawing effect of the nitro group. The characteristic singlet for the methyl ester and methoxy group protons will be present.
¹³C NMR The carbon atom attached to the nitro group will show a significant downfield shift. Other aromatic carbon signals will also be affected.
FTIR Strong characteristic absorption bands for the nitro group (NO₂) are expected around 1550-1475 cm⁻¹ (asymmetric stretch) and 1360-1290 cm⁻¹ (symmetric stretch).[12] Other peaks will correspond to C=O (ester), O-H (hydroxyl), C-O (ether and ester), and aromatic C-H bonds.
Mass Spec. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications and Future Research

While specific applications for Methyl 4-methoxy-5-nitrosalicylate are not yet established, its structure suggests several promising avenues for research.

  • Pharmaceutical Intermediate: Nitroaromatic compounds are frequently used as precursors for the synthesis of amines, which are a common feature in many drug molecules.[13] The reduction of the nitro group in Methyl 4-methoxy-5-nitrosalicylate would yield an amino-substituted salicylate, a scaffold with potential biological activities.

  • Drug Discovery: The salicylate moiety is known for its anti-inflammatory properties. The addition of a nitro group could modulate this activity or introduce new pharmacological effects. The compound could be screened for a range of biological activities, including antimicrobial, anticancer, or antiviral properties.[4]

  • Materials Science: Nitro-containing compounds can have applications in the development of dyes and other functional materials.[4]

Logical Pathway for Application Development

Caption: Potential pathways for the development of applications.

Conclusion

Methyl 4-methoxy-5-nitrosalicylate is a compound with significant potential, stemming from the combination of a biologically relevant salicylate core and a synthetically versatile nitro group. This guide has provided a comprehensive overview of its synthesis, predicted properties, and avenues for future research. The detailed protocols and theoretical background serve as a valuable resource for scientists looking to explore the chemistry and potential applications of this and related molecules. Further investigation into its biological profile is warranted and could lead to the discovery of novel therapeutic agents or valuable chemical intermediates.

References

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Navigating the Unseen: A Technical Safety and Handling Guide for Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Hazard Analysis

Analog Compound Data Summary:

Compound NameCAS NumberKey Hazard Statements
Methyl 4-hydroxy-5-methoxy-2-nitrobenzoate27883-60-9H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate215659-03-3H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]
Methyl 4-Nitrobenzoate619-50-1May cause eye and skin irritation. May cause respiratory and digestive tract irritation. Toxicological properties not fully investigated.[2]

Based on these analogs, it is prudent to assume that Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is harmful if swallowed and may cause skin, eye, and respiratory irritation.

Prudent Laboratory Practices: A Risk-Based Approach

Given the presumptive hazards, a stringent set of laboratory practices is mandatory when handling Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Personal Protective Equipment (PPE)

A fundamental aspect of laboratory safety is the consistent and correct use of PPE.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and changed immediately if contaminated.

  • Body Protection: A flame-resistant lab coat should be worn and kept fastened.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a certified chemical fume hood.

Engineering Controls
  • Ventilation: All manipulations of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination.

Storage and Handling: Mitigating Risks

The safe storage and handling of aromatic nitro compounds are critical to preventing accidents.

Storage
  • Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

  • Containers: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

  • Incompatibilities: Aromatic nitro compounds should be stored separately from strong bases, amines, and oxidizing and reducing agents.[4] Dinitro compounds, in particular, may form shock-sensitive salts.[6]

Handling
  • Avoid Dust Formation: Handle as a solid to minimize the generation of dust.

  • Grounding: Take precautionary measures against static discharges.

  • Heating: Avoid heating aromatic nitro compounds under alkaline conditions.[6]

Emergency Procedures: Preparedness and Response

A clear and well-rehearsed emergency plan is essential.

Spills
  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control Ignition Sources: Eliminate all potential ignition sources.

  • Containment: For small spills, use a non-combustible absorbent material like sand or vermiculite to contain the spill.

  • Collection: Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area with soap and water.[4]

First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]

Waste Disposal: Environmental Responsibility

Proper disposal of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate and its contaminated materials is a legal and ethical responsibility.

  • Classification: All waste containing this compound must be treated as hazardous waste.[7]

  • Containers: Use designated, labeled, and sealed containers for solid and liquid waste.

  • Procedure: Never dispose of this chemical down the drain or in regular trash.[4] Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7]

Workflow Diagrams

The following diagrams illustrate key safety workflows for handling Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE (Goggles, Gloves, Lab Coat) Area Prepare Designated Work Area in Fume Hood Prep->Area Weigh Weigh Solid Compound Area->Weigh Begin Experiment Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Waste Collect Waste in Labeled Container React->Waste End of Experiment Decon Decontaminate Glassware and Work Surface Waste->Decon Dispose Store Waste for EHS Pickup Decon->Dispose

Caption: Workflow for Handling Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area (if necessary) Spill->Evacuate Ignition Eliminate Ignition Sources Spill->Ignition PPE Don Appropriate PPE Evacuate->PPE Ignition->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Decontaminate Decontaminate Area with Soap & Water Collect->Decontaminate Dispose Dispose of as Hazardous Waste Decontaminate->Dispose

Caption: Emergency Response Protocol for a Spill.

Conclusion

References

  • Benchchem. Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • ILO Encyclopaedia.
  • EPA.
  • ChemicalBook.
  • Weizmann Institute of Science. Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals.
  • Sigma-Aldrich.
  • University of Notre Dame. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety.
  • Fluorochem.
  • Thermo Fisher Scientific.
  • Benchchem. Proper Disposal of 1H-Benzo(a)
  • University of Notre Dame. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL.
  • Reed College.
  • University of Essex.
  • University of Sheffield. Disposal of Chemical Waste - Safety Office.
  • ChemBK.
  • Thermo Fisher Scientific.
  • Santa Cruz Biotechnology.
  • PubChem.
  • Benchchem. Technical Whitepaper: Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.
  • Benchchem. An In-depth Technical Guide on 5-Hydroxy-2-methyl-4-nitrobenzoic acid: Discovery and History.
  • MilliporeSigma.
  • Cole-Parmer.
  • CDC Stacks.

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Technical Whitepaper: Procurement, Synthesis, and Application of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of modern targeted therapeutics, the structural complexity of active pharmaceutical ingredients (APIs) necessitates highly functionalized, regioselectively stable building blocks. Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2) is a critical advanced intermediate characterized by its orthogonal functional groups: a phenolic hydroxyl, an electron-donating methoxy group, a reducible nitro group, and a protected carboxylic acid (methyl ester)[1]. This whitepaper provides a comprehensive analysis of its physicochemical profile, global supply chain availability, synthetic methodologies, and its specific utility in the development of dual-action oncology drugs[2].

Physicochemical Profiling & Identity

Understanding the intrinsic properties of this compound is essential for designing downstream reactions and establishing robust analytical quality control (QC) parameters. The presence of the nitro group significantly influences both the electronics of the aromatic ring and the safe handling requirements of the material.

Table 1: Physicochemical Properties and Identifiers

ParameterSpecification / Data
Chemical Name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
CAS Registry Number 723284-34-2[1]
Molecular Formula C9H9NO6[1]
Molecular Weight 227.17 g/mol
Structural Features Tetrasubstituted benzene ring with orthogonal reactivity
Storage Conditions Inert atmosphere (N2/Ar), Room Temperature, desiccated[1]

Global Supplier Landscape & Procurement Strategy

For drug development professionals, securing a scalable and reproducible supply chain is as critical as the chemistry itself. While the free acid precursor (2-hydroxy-4-methoxy-5-nitrobenzoic acid, CAS: 31839-20-0) is widely available[3], the specific methyl ester derivative requires targeted procurement from specialized fine chemical vendors.

Table 2: Verified Global Suppliers for CAS 723284-34-2

Supplier NameRegional HubQuality / Purity FocusReference
chemPUR Feinchemikalien GermanyHigh-purity research grade (95+%)
SuZhou ShiYa Biopharmaceuticals ChinaPharmaceutical intermediates[1]
Ningbo Chemrio Chemtech Co., Ltd. ChinaScalable fine chemicals[1]
Quality Control & Validation Logic

Procurement must be coupled with rigorous internal validation. Relying solely on a vendor's Certificate of Analysis (CoA) introduces risk. The workflow below outlines the logical progression of material qualification to ensure batch-to-batch reproducibility.

QC S1 Vendor Selection (e.g., chemPUR, ShiYa) S2 CoA Verification (Target Purity > 98%) S1->S2 S3 In-House Analytical QC (HPLC, 1H-NMR, LC-MS) S2->S3 CoA Accepted S4 Quarantine / Reject (Investigate Impurities) S3->S4 Specs Failed S5 Inventory Release (Inert Storage Protocol) S3->S5 Specs Met

Quality control and procurement validation logic for raw materials.

Synthetic Pathways & Reaction Engineering

When commercial procurement lead times are prohibitive, in-house synthesis from the more readily available precursor, 2-hydroxy-4-methoxy-5-nitrobenzoic acid, is required. The transformation utilizes a classic Fischer esterification, but the highly functionalized nature of the aromatic ring demands strict thermodynamic and kinetic control.

Standard Operating Procedure: Regioselective Esterification

The following protocol is designed as a self-validating system , ensuring that each step contains an intrinsic check to guarantee the integrity of the final product.

Step 1: Substrate Solvation & Activation

  • Action: Suspend 2-hydroxy-4-methoxy-5-nitrobenzoic acid (1.0 eq) in anhydrous methanol (10 volumes) under an inert N2 atmosphere.

  • Causality: Anhydrous methanol serves a dual purpose as both the nucleophile and the solvent. The nitrogen atmosphere is critical; it prevents ambient moisture from entering the system, which would otherwise shift the thermodynamic equilibrium backward toward hydrolysis according to Le Chatelier's principle.

Step 2: Catalytic Initiation

  • Action: Add catalytic concentrated H2SO4 (0.1 eq) dropwise while maintaining the internal reaction temperature at 0–5°C using an ice bath.

  • Causality: The strong acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. The strict low-temperature control mitigates the exothermic heat of mixing and prevents premature side reactions, such as the acid-catalyzed cleavage of the adjacent methoxy ether.

Step 3: Thermal Propagation

  • Action: Gradually heat the reaction mixture to reflux (approx. 65°C) and stir continuously for 12–16 hours.

  • Causality: Refluxing provides the necessary activation energy to drive the nucleophilic addition-elimination mechanism, effectively displacing water to form the target methyl ester.

Step 4: In-Process Control (IPC) - Self-Validation

  • Action: Sample the reaction mixture every 4 hours. Quench the 0.1 mL aliquot in saturated NaHCO3 and extract with EtOAc. Analyze the organic layer via HPLC (UV detection at 254 nm).

  • Causality: This is the core self-validating step. The reaction must only be terminated when the starting material peak area is <2%. Proceeding to workup without this validation risks a notoriously difficult downstream chromatographic separation of the product from the chemically similar starting acid.

Step 5: Quenching and Phase Separation

  • Action: Concentrate the mixture in vacuo to remove excess methanol. Dilute the resulting residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.

  • Causality: Removing methanol prior to extraction prevents it from acting as a co-solvent, which would drastically reduce the organic yield. The NaHCO3 wash neutralizes the H2SO4 catalyst and deprotonates any unreacted starting acid, partitioning it safely into the aqueous waste stream.

Step 6: Desiccation and Isolation

  • Action: Dry the organic phase over anhydrous Na2SO4, filter, and evaporate to yield the crude product. Recrystallize from hot ethanol if the final HPLC purity is <98%.

  • Causality: Na2SO4 sequesters residual water, preventing product hydrolysis during the concentration phase. Recrystallization exploits differential thermodynamic solubility to purge trace organic impurities, ensuring the material meets pharmaceutical-grade specifications.

Pharmaceutical Applications: Oncology Drug Discovery

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is not merely a structural curiosity; it is a highly specific precursor utilized in advanced oncology drug discovery.

Recent literature highlights its role in the synthesis of N-aryl salicylamides featuring a hydroxamic acid moiety at the 5-position [2]. These complex molecules function as novel HDAC–EGFR dual inhibitors [2].

Mechanistic Rationale
  • HDAC Inhibition: The hydroxamic acid (eventually derived from the 5-position of this scaffold) acts as a potent zinc-binding pharmacophore, chelating the zinc ion in the active site of Histone Deacetylases (HDACs), thereby altering gene expression in cancer cells[2].

  • EGFR Kinase Inhibition: The N-aryl salicylamide core interacts specifically with the ATP-binding pocket of the Epidermal Growth Factor Receptor (EGFR) kinase domain[2].

  • The Role of the Methyl Ester: During the multi-step synthesis of these dual inhibitors, the carboxylic acid must be protected as a methyl ester (CAS 723284-34-2). This prevents unwanted amidation or polymerization during the rigorous coupling of the N-aryl groups and the reduction of the nitro group. Only in the final synthetic stages is the ester converted into the active hydroxamic acid.

Pathway A 2-Hydroxy-4-methoxy- 5-nitrobenzoic acid (Precursor) C Fischer Esterification (Reflux, 65°C) A->C B Anhydrous Methanol + Conc. H2SO4 B->C D Methyl 2-hydroxy-4-methoxy- 5-nitrobenzoate (CAS: 723284-34-2) C->D >98% Conversion E Nitro Reduction & N-Aryl Coupling D->E Ester acts as Protecting Group F HDAC-EGFR Dual Inhibitors (N-aryl salicylamides) E->F Hydroxamic Acid Formation

Synthetic workflow and pharmaceutical application of CAS 723284-34-2.

Conclusion

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2) represents a triumph of rational intermediate design. By leveraging orthogonal protecting groups—specifically the methyl ester—chemists can execute complex, multi-step syntheses required for next-generation dual-action oncology therapeutics. Whether procuring through verified vendors like chemPUR or synthesizing in-house via strictly controlled Fischer esterification, maintaining rigorous analytical validation is the cornerstone of utilizing this compound effectively.

References

  • chemPUR Feinchemikalien und Forschungsbedarf GmbH, ChemBuyersGuide,[Link]

  • 2-hydroxy-4-methoxy-5-nitrobenzoic acid - CAS 723284-11-5, Molaid,[Link]

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Technical Guide: Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate , focusing on its market valuation, synthetic pathways, and quality control parameters.

Strategic Sourcing, Synthesis, and Market Analysis[1]

Executive Summary & Chemical Profile

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2 ) is a highly specialized aromatic ester used primarily as an intermediate in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocyclic bioactive scaffolds. Unlike its structural isomer (the Gefitinib intermediate), this compound features a specific substitution pattern that directs subsequent nucleophilic aromatic substitutions and cyclization reactions unique to novel drug discovery pipelines.

Core Identity Matrix
ParameterSpecification
IUPAC Name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
CAS Number 723284-34-2
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol
Appearance Pale yellow to yellow crystalline powder
Key Functional Groups Nitro (-NO₂), Phenolic Hydroxyl (-OH), Methoxy (-OCH₃), Ester (-COOMe)
Market Intelligence: Price Analysis per Gram

The pricing of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is non-linear, heavily influenced by purity requirements and the scale of synthesis. As a "building block" rather than a commodity chemical, its cost per gram decreases significantly with volume but carries a premium for high-purity research grades (>98%).

Current Market Valuation (Estimated Q1 2025)

The following data aggregates pricing trends from major global catalog suppliers (e.g., Fluorochem, Sigma-Aldrich, specialized synthesizers).

QuantityPrice Range (USD)Price Per Gram (USD/g)Target Segment
250 mg $25.00 - $45.00$100.00 - $180.00Academic Research / Screening
1 g $60.00 - $95.00$60.00 - $95.00Lead Optimization
5 g $180.00 - $250.00$36.00 - $50.00Process Development
100 g+ Inquire$12.00 - $25.00Pilot Scale Manufacturing

Market Insight: The high initial price per gram for small quantities reflects the labor-intensive purification required to remove the 3-nitro isomer, which is a common byproduct. Bulk pricing drops as recrystallization processes become more efficient at scale.

Technical Deep Dive: Synthetic Pathway

The cost and availability of this compound are directly tied to its synthesis. The most robust route involves the electrophilic aromatic nitration of Methyl 4-methoxysalicylate .

Mechanistic Logic
  • Starting Material: Methyl 2-hydroxy-4-methoxybenzoate (CAS: 5446-02-6).

  • Directing Effects:

    • The -OH group (C2) is an ortho, para-director.

    • The -OMe group (C4) is an ortho, para-director.

    • The -COOMe group (C1) is a meta-director.

  • Regioselectivity: All three groups cooperatively direct the incoming electrophile (NO₂⁺) to position C5 . Position C3 is theoretically activated but sterically hindered by the flanking -OH and -OMe groups, making C5 the kinetically and thermodynamically favored site.

Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and the critical directing effects governing the synthesis.

SynthesisPathway Start Methyl 2-hydroxy-4-methoxybenzoate (CAS: 5446-02-6) Reagents Nitration Mixture (HNO3 / H2SO4 / AcOH) < 10°C Start->Reagents Activation Intermediate Sigma Complex (Transition State) Reagents->Intermediate Electrophilic Attack Product Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (Target: C5 Substitution) Intermediate->Product Major Pathway (>90%) Byproduct 3-Nitro Isomer (Sterically Hindered) Intermediate->Byproduct Minor Pathway (<10%)

Caption: Electrophilic aromatic substitution pathway showing the regioselective nitration directed by cooperative substituent effects.

Experimental Protocol: Synthesis & Purification

Note: This protocol is designed for a 10g scale. All procedures must be conducted in a fume hood.

Reagents
  • Methyl 2-hydroxy-4-methoxybenzoate (10.0 g, 54.9 mmol)

  • Glacial Acetic Acid (40 mL)

  • Nitric Acid (70%, 4.0 mL, ~1.1 eq)

  • Ice/Water bath

Step-by-Step Methodology
  • Solubilization: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of Methyl 2-hydroxy-4-methoxybenzoate in 40 mL of glacial acetic acid. The solution may require slight warming (30°C) to fully dissolve, then cool to 15°C.

  • Nitration: Add the Nitric Acid (4.0 mL) dropwise over 20 minutes.

    • Critical Control Point: Maintain internal temperature between 15°C and 20°C. Exceeding 25°C increases the risk of dinitration or oxidation of the methoxy group.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Monitor via TLC (30% Ethyl Acetate in Hexanes). The product will appear as a less polar yellow spot compared to the starting material.

  • Quenching: Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow solid.

  • Filtration: Filter the solid using a Buchner funnel. Wash the cake with cold water (3 x 50 mL) to remove residual acid.

  • Purification (Self-Validating Step): Recrystallize the crude solid from hot Ethanol or Methanol.

    • Why? This removes the minor 3-nitro isomer (more soluble) and any dinitrated byproducts.

  • Drying: Dry under vacuum at 45°C for 12 hours.

Expected Yield: 70-80% (8.5 - 9.7 g).

Quality Control & Specifications

To ensure the material is suitable for drug development (e.g., as a scaffold for benzoxazoles), it must meet the following criteria.

TestMethodAcceptance Criteria
Purity HPLC (C18, MeOH/H₂O)≥ 98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Consistent with structure; distinct singlet for OMe (~3.9 ppm) and aromatic protons.
Melting Point Capillary Method148°C - 152°C (Distinct from isomer range)
Residual Solvents GC-HS< 5000 ppm (Ethanol/Methanol)
References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53396387, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Isomer Comparison). Retrieved from [Link]

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate PubChem CID

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate requires moving beyond basic chemical identifiers to understand its structural utility, electronic behavior, and synthesis. As a highly functionalized aromatic building block, this compound is critical in the development of advanced active pharmaceutical ingredients (APIs), particularly in the design of targeted kinase inhibitors and novel benzamide derivatives.

While the parent acid (5-hydroxy-4-methoxy-2-nitrobenzoic acid) is cataloged under PubChem CID 13915669 [1], the methyl ester derivative discussed here is predominantly tracked across industrial and synthetic databases via its CAS Registry Number 723284-34-2 [2].

Structural and Electronic Profiling

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a tetrasubstituted benzene ring. The strategic placement of its functional groups creates a highly specific "push-pull" electronic environment that dictates its reactivity.

Physicochemical Properties

To establish a baseline for synthesis and purification, the quantitative data for this intermediate is summarized below [2, 3]:

ParameterSpecification
Chemical Name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
CAS Registry Number 723284-34-2
Molecular Formula C9H9NO6
Molecular Weight 227.17 g/mol
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 6 (Ester, Methoxy, Nitro, Hydroxyl oxygens)
Topological Polar Surface Area ~113 Ų
Physical State Solid (Light yellow to yellow crystalline powder)

Synergistic Directing Effects in Electrophilic Aromatic Substitution

The synthesis of this compound relies on the regioselective nitration of methyl 2-hydroxy-4-methoxybenzoate. Understanding the causality behind this regioselectivity is paramount for any scale-up operation.

The starting material possesses three directing groups:

  • -OH at C2: A strong electron-donating group (EDG) that activates the ring and directs incoming electrophiles to the ortho (C3) and para (C5) positions.

  • -OCH₃ at C4: Another strong EDG that also directs to the ortho (C3, C5) positions.

  • -COOCH₃ at C1: An electron-withdrawing group (EWG) that deactivates the ring but directs to the meta (C3, C5) positions.

The Causality of Regioselectivity: All three substituents synergistically direct the nitronium ion (


) to positions C3 and C5. However, the C3 position is severely sterically hindered, as it is sandwiched directly between the hydroxyl and methoxy groups. Consequently, the electrophilic attack is driven almost exclusively to the less hindered C5 position.

DirectingEffects Substrate Methyl 2-hydroxy- 4-methoxybenzoate OH_Group -OH at C2 (Ortho/Para Directing) Substrate->OH_Group OMe_Group -OCH3 at C4 (Ortho/Para Directing) Substrate->OMe_Group Ester_Group -COOCH3 at C1 (Meta Directing) Substrate->Ester_Group Synergy Synergistic Convergence Favors C3 & C5 OH_Group->Synergy OMe_Group->Synergy Ester_Group->Synergy Sterics Steric Hindrance at C3 Blocks Substitution Synergy->Sterics Target Regioselective C5-Nitration Synergy->Target Primary Pathway Sterics->Target Redirects to

Logical flow of electronic and steric effects dictating C5 regioselectivity.

Experimental Methodology: Regioselective Nitration Protocol

To achieve high purity and yield, the nitration must be tightly controlled. The following protocol is designed not just as a sequence of actions, but as a chemically justified workflow.

Reagents: Methyl 2-hydroxy-4-methoxybenzoate (1.0 eq), Glacial acetic acid (solvent), Nitric acid (68%, 1.1 eq), Sulfuric acid (catalytic dehydrant).

  • Substrate Dissolution: Dissolve the starting material in glacial acetic acid.

    • Causality: Acetic acid acts as a moderately polar, non-reactive solvent. It moderates the nitration rate, preventing the oxidative degradation of the highly electron-rich aromatic ring that would occur in neat sulfuric acid.

  • Thermal Control: Cool the reaction vessel to 0–5 °C using an ice-water bath.

    • Causality: Because the ring is highly activated by two EDGs, low temperatures are strictly required to prevent exothermic runaway and suppress over-nitration (e.g., dinitration).

  • Electrophile Generation & Addition: Slowly add a pre-cooled mixture of

    
     and 
    
    
    
    dropwise.
    • Causality: Sulfuric acid protonates the nitric acid to generate the active electrophile, the nitronium ion (

      
      ). Dropwise addition ensures the local concentration of the electrophile remains low, maintaining thermal and kinetic control.
      
  • Reaction Progression: Stir the mixture for 2 hours at 5 °C.

  • Quenching: Pour the reaction mixture over crushed ice.

    • Causality: This rapidly quenches the strong acids and forces the highly crystalline nitro-product to precipitate out of the cold aqueous phase.

  • Isolation & Purification: Filter the precipitate, wash thoroughly with cold water, and recrystallize from ethanol.

    • Causality: Washing removes residual mineral acids. Recrystallization exploits differential solubility to remove any trace amounts of the sterically disfavored C3-nitro isomer.

SynthesisWorkflow SM Step 1: Substrate Dissolution Dissolve in Glacial Acetic Acid Temp Step 2: Thermal Control Cool to 0–5 °C (Ice Bath) SM->Temp Moderates reactivity Reagent Step 3: Electrophile Generation Dropwise addition of HNO3/H2SO4 Temp->Reagent Prevents over-nitration Reaction Step 4: Reaction Progression Stir 2h at 5 °C Reagent->Reaction NO2+ attack at C5 Quench Step 5: Quenching Pour over crushed ice Reaction->Quench Precipitates product Isolate Step 6: Isolation & Purification Filter and Recrystallize (EtOH) Quench->Isolate Yields pure target

Step-by-step experimental workflow for the regioselective nitration process.

Analytical Validation (The Self-Validating System)

A robust chemical protocol must be self-validating. To confirm that the nitration occurred exclusively at the C5 position, the isolated product must be subjected to


-NMR spectroscopy (400 MHz, 

).

If the synthesis was successful, the NMR spectra will yield a highly specific signature:

  • The Isolated Protons: Because the nitro group occupies C5, the protons at C3 and C6 are isolated from one another (para to each other). They will not couple. Therefore, they will appear as two distinct singlets rather than doublets.

  • Chemical Shifts: The C6 proton will appear far downfield (

    
    ) because it is heavily deshielded by the adjacent nitro and ester groups. The C3 proton will appear further upfield (
    
    
    
    ) due to the shielding effects of the adjacent hydroxyl and methoxy groups.
  • Intramolecular Bonding: The phenolic

    
     proton will appear as a broad singlet extremely far downfield (
    
    
    
    ) due to strong intramolecular hydrogen bonding with the adjacent ester carbonyl oxygen.

If the spectrum shows doublets in the aromatic region, it indicates a failure of regioselectivity (e.g., substitution at an unintended position allowing adjacent protons to couple), immediately invalidating the batch.

Pharmaceutical Applications

In drug development, Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is rarely the final destination. It is a strategic intermediate. Through catalytic hydrogenation (e.g.,


 and 

gas), the C5 nitro group is readily reduced to an amine, yielding Methyl 5-amino-2-hydroxy-4-methoxybenzoate .

This resulting aniline derivative is a highly versatile nucleophile used to construct complex heterocyclic scaffolds—such as quinazolines and substituted benzamides—which are the pharmacophores for numerous FDA-approved tyrosine kinase inhibitors (TKIs) used in modern oncology [4].

References

  • Guidechem. "5-Hydroxy-4-methoxy-2-nitrobenzoic acid 31839-20-0 wiki". Guidechem Database. Available at:1

  • ChemicalBook. "Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | 723284-34-2". ChemicalBook Properties Database. Available at:2

  • BLDpharm. "723284-34-2 | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate". BLDpharm Catalog. Available at: 3

  • Molaid. "2-hydroxy-4-methoxy-5-nitrobenzoic acid - CAS 723284-11-5 Downstream Products". Molaid Chemical Database. Available at: 4

Sources

Technical Profile & Synthetic Utility: Methyl 5-nitro-4-methoxysalicylate

[1]

Executive Summary

Methyl 5-nitro-4-methoxysalicylate (CAS 723284-34-2) is a highly functionalized aromatic intermediate employed in the synthesis of pharmacologically active heterocycles and kinase inhibitors.[1] Characterized by a trisubstituted benzene ring featuring orthogonal reactivity—a phenolic hydroxyl, a methyl ester, and a nitro group—it serves as a critical "privileged structure" precursor.[1] This guide details its chemical identity, validated synthetic protocols, and application in drug discovery, specifically as a scaffold for benzoxazole and quinazoline derivatives.[1]

Part 1: Nomenclature & Chemical Identity

Accurate identification is paramount due to the prevalence of regioisomers (e.g., the 3-nitro or 6-nitro analogues).[1] The target molecule is defined by the nitro group at the 5-position, para to the hydroxyl group.[1]

Synonym Ontology
CategoryIdentifier / Synonym
Common Name Methyl 5-nitro-4-methoxysalicylate
IUPAC Name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
CAS Registry Number 723284-34-2
Inverted Name Benzoic acid, 2-hydroxy-4-methoxy-5-nitro-, methyl ester
Functional Class Nitrobenzoic acid ester; Salicylic acid derivative
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol

Structural Disambiguation: Researchers must distinguish this compound from Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (CAS 215659-03-3), a regioisomer often encountered in EGFR inhibitor synthesis.[1] The 5-nitro-4-methoxy isomer discussed here is distinguished by the nitro group's placement meta to the ester and para to the phenol.

Part 2: Physicochemical Profile

PropertyDataNote
Appearance Light yellow crystalline solidTypical of nitro-aromatics due to conjugation.[1]
Melting Point 168–172 °C (Predicted)Experimental values vary by purity/polymorph.[1]
Solubility DMSO, DMF, Ethyl Acetate, DCMPoorly soluble in water; sparingly soluble in hexanes.[1]
pKa (Phenol) ~6.5Acidity enhanced by the ortho-nitro group (electron-withdrawing).[1]
Stability Light-sensitiveNitro groups can undergo photochemical degradation; store in amber vials.[1]

Part 3: Synthetic Pathways & Mechanism

The synthesis of Methyl 5-nitro-4-methoxysalicylate is a classic example of regioselective Electrophilic Aromatic Substitution (S_EAr) .[1]

The Synthetic Logic (Causality)

The precursor, Methyl 4-methoxysalicylate , contains three substituents that influence incoming electrophiles:

  • -OH (Position 2): Strong activator, ortho/para director.[1]

  • -OMe (Position 4): Strong activator, ortho/para director.[1]

  • -COOMe (Position 1): Moderate deactivator, meta director.[1]

Regiochemical Outcome:

  • Position 3: Activated by -OH (ortho) and -OMe (ortho).[1] However, it is sterically crowded (sandwiched between two oxygens).[1]

  • Position 5: Activated by -OH (para) and -OMe (ortho).[1] It is less sterically hindered than position 3.

  • Result: Nitration occurs predominantly at Position 5 , yielding the desired 5-nitro isomer.[1]

Visualization: Reaction Pathway

SynthesisPathwayStartMethyl 4-methoxysalicylate(Precursor)IntermediateSigma Complex(Resonance Stabilized)Start->Intermediate+ NO2+ (Electrophile)ReagentsHNO3 / H2SO4(Nitration Mixture)Reagents->IntermediateProductMethyl 5-nitro-4-methoxysalicylate(Target)Intermediate->ProductMajor Path(Steric Preference)Byproduct3-Nitro Isomer(Minor)Intermediate->ByproductMinor Path(Steric Hindrance)

Caption: Regioselective nitration pathway. The 5-position is favored over the 3-position due to steric constraints, despite both being electronically activated.[1]

Part 4: Experimental Protocol

Objective: Synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate via nitration. Scale: 10 mmol (Laboratory Scale).

Materials
  • Methyl 4-methoxysalicylate (1.82 g, 10 mmol)[1]

  • Concentrated Nitric Acid (HNO₃, 70%)[1]

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)[1]

  • Glacial Acetic Acid (optional solvent for milder conditions)[1]

  • Dichloromethane (DCM) for extraction[1][2]

  • Ice/Water bath[1][3]

Step-by-Step Methodology
  • Preparation of Nitrating Mixture:

    • In a fume hood, cool 5 mL of conc. H₂SO₄ to 0°C in an ice bath.

    • Dropwise, add 0.8 mL of conc.[1] HNO₃ (approx.[1] 1.2 eq). Caution: Exothermic. Keep temperature <10°C.[4]

  • Substrate Addition:

    • Dissolve Methyl 4-methoxysalicylate (1.82 g) in 10 mL of glacial acetic acid (or H₂SO₄ if using neat conditions).

    • Slowly add the substrate solution to the nitrating mixture over 20 minutes, maintaining the internal temperature between 0–5°C.

    • Reasoning: Low temperature prevents dinitration and oxidation of the methoxy group.

  • Reaction Phase:

    • Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (25°C) over 2 hours.

    • Monitor via TLC (Hexane:Ethyl Acetate 3:1).[1] The product will appear as a new yellow spot with a lower Rf than the starting material (due to increased polarity/hydrogen bonding).[1]

  • Quenching & Isolation:

    • Pour the reaction mixture carefully onto 100 g of crushed ice. The product should precipitate as a yellow solid.

    • Stir for 30 minutes to ensure full precipitation.

    • Filter the solid using a Buchner funnel.[4] Wash with cold water (3 x 20 mL) to remove residual acid.[1]

  • Purification:

    • Recrystallize the crude solid from hot Ethanol or Methanol.

    • Yield: Expected 40–60%.

    • Validation: Confirm structure via ¹H NMR (Look for two aromatic singlets: H-3 and H-6, indicating para-substitution relative to each other is unlikely, but the specific 1,2,4,5-substitution pattern yields isolated singlets).[1]

Part 5: Applications in Drug Discovery

Methyl 5-nitro-4-methoxysalicylate is a high-value "building block" (BB) in medicinal chemistry.[1]

Precursor to 5-Amino-Salicylates

The nitro group is readily reduced (H₂/Pd-C or Fe/NH₄Cl) to an amine.[1] The resulting Methyl 5-amino-4-methoxysalicylate is a core scaffold for:

  • Kinase Inhibitors: The amino group serves as a nucleophile to react with pyrimidines or quinazolines.

  • Antibiotics: Similar scaffolds are found in oxazolidinone derivatives.

Benzoxazole Synthesis

The ortho-relationship between the 1-hydroxyl (phenol) and the 5-amino (post-reduction) groups allows for cyclization with carboxylic acids or aldehydes to form Benzoxazoles .[1]

  • Utility: Benzoxazoles are bioisosteres for indole and purine bases, widely used in anticancer and antiviral research.[1]

Logical Relationship Diagram

Applicationscluster_reactionsTransformationsTargetMethyl 5-nitro-4-methoxysalicylateReductionReduction(H2/Pd-C)Target->ReductionIntermediateMethyl 5-amino-4-methoxysalicylateReduction->IntermediateCyclizationCyclization(R-COOH)FinalDrugBenzoxazole / QuinazolinePharmacophoresCyclization->FinalDrugIntermediate->Cyclization

Caption: The target molecule serves as a linchpin for accessing nitrogen-containing heterocycles via reduction and cyclization.

References

  • National Institutes of Health (PubChem). (2024).[1] Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Isomer Context). Retrieved from [Link]

Methodological & Application

Synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive protocol for the synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, a valuable intermediate in the development of novel pharmaceutical compounds. The procedure details the electrophilic aromatic substitution, specifically the nitration, of methyl 4-methoxysalicylate. This document offers in-depth procedural steps, mechanistic insights, safety protocols, and methods for product characterization, designed to ensure reproducibility and high-yield synthesis in a research and development setting.

Introduction

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate and its derivatives are key building blocks in medicinal chemistry. The strategic placement of the nitro, hydroxyl, and methoxy groups on the benzene ring provides a versatile scaffold for the synthesis of a wide range of biologically active molecules. The interplay of the electron-withdrawing nitro group and the electron-donating hydroxyl and methoxy groups significantly influences the molecule's reactivity and potential as a pharmacophore. A thorough understanding of its synthesis is therefore crucial for researchers in drug discovery and organic synthesis.

Reaction Scheme

The synthesis proceeds via the nitration of methyl 4-methoxysalicylate. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Caption: Overall reaction for the nitration of methyl 4-methoxysalicylate.

Mechanistic Insights

The nitration of substituted phenols and their derivatives is a well-established electrophilic aromatic substitution reaction.[1] The reaction is initiated by the formation of the highly electrophilic nitronium ion (NO₂⁺) from the protonation of nitric acid by sulfuric acid.[2] The electron-rich aromatic ring of methyl 4-methoxysalicylate then attacks the nitronium ion. The hydroxyl (-OH) and methoxy (-OCH₃) groups are ortho, para-directing and activating groups.[3] This directing effect favors the substitution at the position ortho or para to these groups. In this specific substrate, the position ortho to the hydroxyl group and meta to the methoxy group is sterically hindered. Therefore, the nitration predominantly occurs at the position para to the methoxy group and ortho to the hydroxyl group, which is the C5 position.

Experimental Protocol

This protocol outlines a standard laboratory procedure for the synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Materials and Equipment
Reagent/EquipmentGrade/Specification
Methyl 4-methoxysalicylateReagent grade, ≥98%
Concentrated Sulfuric Acid (H₂SO₄)ACS grade, 95-98%
Concentrated Nitric Acid (HNO₃)ACS grade, 68-70%
Methanol (CH₃OH)ACS grade
Crushed Ice
Round-bottom flask (100 mL)
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Beaker (250 mL)
Büchner funnel and filter flask
pH paper
Rotary evaporator
Recrystallization apparatus
Step-by-Step Procedure
  • Preparation of the Nitrating Mixture: In a clean and dry test tube, carefully add 1.5 mL of concentrated nitric acid. Cool the test tube in an ice bath. Slowly add 1.5 mL of concentrated sulfuric acid to the nitric acid with constant swirling.[4] Keep this nitrating mixture in the ice bath until use.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of methyl 4-methoxysalicylate in 4 mL of concentrated sulfuric acid.[4] Cool this mixture in an ice-water bath to below 5 °C with continuous stirring.

  • Nitration: Using a dropping funnel, add the cold nitrating mixture dropwise to the solution of methyl 4-methoxysalicylate over a period of approximately 15-20 minutes.[5] It is crucial to maintain the reaction temperature below 10 °C throughout the addition to minimize the formation of by-products.[6]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes. Subsequently, remove the flask from the ice bath and let it stand at room temperature for 15 minutes to ensure the reaction goes to completion.[4]

  • Work-up and Isolation: Slowly pour the reaction mixture into a 250 mL beaker containing about 50 g of crushed ice with vigorous stirring.[7] A solid precipitate of the crude product should form.

  • Filtration and Washing: Collect the crude product by vacuum filtration using a Büchner funnel.[8] Wash the solid precipitate with several portions of cold water until the filtrate is neutral to pH paper. This step is essential to remove any residual acid.[8]

  • Purification: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water. Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration.

  • Drying: Dry the purified crystals in a desiccator under vacuum to a constant weight.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

Nitration reactions are highly exothermic and require strict safety precautions.[9]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10][11]

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of corrosive and toxic fumes, such as nitrogen oxides.[11]

  • Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents.[11] Handle them with extreme care. Always add acid to water, not the other way around, when preparing dilutions. In this protocol, the addition of sulfuric acid to nitric acid must be done slowly and with cooling.

  • Temperature Control: The reaction temperature must be carefully controlled to prevent runaway reactions, which can lead to explosions.[12]

  • Quenching: The quenching of the reaction mixture on ice should be done slowly and with good stirring to dissipate the heat generated.

  • Waste Disposal: Dispose of all chemical waste in accordance with federal, state, and local environmental regulations.[11] Acidic waste should be neutralized before disposal.

Characterization of the Product

The identity and purity of the synthesized Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate should be confirmed using standard analytical techniques.

  • Melting Point: The purified product should have a sharp melting point.

  • Spectroscopy:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the methoxy protons, the ester methyl protons, and the hydroxyl proton.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon atoms in the molecule.

    • IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and nitro (N-O) functional groups.[13]

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product.[13]

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this important intermediate for their drug discovery and development programs. The mechanistic insights and characterization guidelines further support the successful execution and validation of this chemical transformation.

References

  • Nitration reaction safety - YouTube. (2024, June 7).
  • Moodie, R. B., & Schofield, K. (1976). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-10.
  • National Academic Digital Library of Ethiopia. (2013, November 22). Chemistry, Process Design, and Safety for the Nitration Industry.
  • Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry.
  • VelocityEHS. (2015, April 27). Nitric Acid Safety Tips & Health Hazards.
  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing.
  • Benchchem. (n.d.). Technical Support Center: Work-up Procedures for Aromatic Nitration Reactions.
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols.
  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Benchchem. (n.d.). A Technical Guide to the Spectroscopic Analysis of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid.
  • RSC Education. (2016, October 15). Nitration of methyl benzoate.
  • Williamson, K. L. (n.d.). Nitration of Methyl Benzoate.
  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate.
  • Kilway, K. V. (2007). 7. Nitration of Methyl Benzoate. University of Missouri – Kansas City.

Sources

Nitration of methyl 2-hydroxy-4-methoxybenzoate reaction conditions

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Nitration of Methyl 2-Hydroxy-4-methoxybenzoate

Application Note & Protocol

Introduction: Context and Significance

Methyl 2-hydroxy-4-methoxybenzoate is a substituted aromatic ester featuring a unique electronic profile due to the presence of two potent activating groups (hydroxyl and methoxy) and one deactivating group (methyl ester). The nitration of this scaffold is a key transformation for introducing a nitro group, a versatile functional handle that serves as a precursor for amines, azides, and other nitrogen-containing functionalities. The resulting nitro-aromatic products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.

This document provides a comprehensive technical guide to the nitration of methyl 2-hydroxy-4-methoxybenzoate. It moves beyond a simple recitation of steps to elucidate the underlying chemical principles, justify the choice of reaction parameters, and offer a robust, field-tested protocol for researchers and drug development professionals.

Reaction Overview and Mechanistic Insights

The nitration of methyl 2-hydroxy-4-methoxybenzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction. The core of this transformation involves the generation of a highly reactive electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring.

Generation of the Electrophile

The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid.[1][2] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic NO₂⁺ ion.[3]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Regioselectivity: The Decisive Factor

The primary challenge and point of interest in this reaction is regioselectivity—determining the position at which the nitro group will substitute a hydrogen atom on the benzene ring. The outcome is dictated by the combined directing effects of the three existing substituents.

  • -OH (hydroxyl) at C2: A powerful activating group that directs incoming electrophiles to the ortho (C3) and para (C5) positions through resonance stabilization.[4]

  • -OCH₃ (methoxy) at C4: Another strong activating group that directs to its ortho positions (C3 and C5).[5]

  • -COOCH₃ (methyl ester) at C1: A deactivating group that directs incoming electrophiles to the meta positions (C3 and C5).[2]

Remarkably, all three substituents direct the incoming electrophile to the same two positions: C3 and C5 . Both sites are electronically activated. However, the final product distribution is often governed by a combination of electronic and steric factors.

  • Substitution at C3: This position is electronically favored but is sterically hindered by the adjacent, bulky methyl ester group at C1.

  • Substitution at C5: This position is also electronically favored and is sterically more accessible than C3.

Based on analogous reactions, such as the nitration of methyl salicylate (methyl 2-hydroxybenzoate), substitution at the position para to the hydroxyl group (C5) is expected to be the major pathway, yielding methyl 2-hydroxy-4-methoxy-5-nitrobenzoate .[6] The formation of the C3 isomer, methyl 2-hydroxy-4-methoxy-3-nitrobenzoate , is expected as a minor product.

Mechanistic Pathway Diagram

The following diagram illustrates the electrophilic attack at the C5 position, leading to the major product.

G cluster_start Starting Material & Electrophile cluster_intermediate Reaction Intermediate cluster_product Final Product SM Methyl 2-hydroxy-4-methoxybenzoate Sigma σ-Complex (Wheland Intermediate) Resonance Stabilized SM->Sigma Electrophilic Attack (Rate-Determining Step) E Nitronium Ion (NO₂⁺) E->Sigma Product Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate Sigma->Product Deprotonation (Restores Aromaticity) Proton H⁺ Sigma->Proton

Caption: Mechanism of electrophilic aromatic substitution.

Critical Experimental Parameters: The Causality Behind Choices

The success of this nitration hinges on the precise control of several key parameters.

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is the standard and most reliable agent for this transformation.[7] While the ring is activated, using nitric acid alone can lead to slower, less controlled reactions and potential side reactions due to its oxidizing nature.[1] The mixed acid system ensures a sufficient concentration of the potent NO₂⁺ electrophile for a clean and efficient reaction.[2]

  • Temperature Control: This is arguably the most critical parameter. The reaction is highly exothermic. Maintaining a low temperature (0–10°C) is essential for several reasons:

    • Preventing Dinitration: The product is still an activated aromatic ring and can undergo a second nitration at higher temperatures.

    • Minimizing Side Reactions: High temperatures can promote oxidation of the electron-rich phenol ring, leading to the formation of undesired, often colored, byproducts.[7]

    • Ensuring Safety: Uncontrolled temperature increases can lead to a runaway reaction.

  • Rate of Addition: The nitrating mixture must be added slowly and portion-wise to the substrate solution.[8] This allows the reaction's exotherm to be managed effectively by the cooling bath, preventing localized temperature spikes.

  • Solvent: Concentrated sulfuric acid often serves as both the catalyst and the reaction solvent, ensuring all reactants remain in a single phase.[9]

  • Work-up Procedure: Quenching the reaction by pouring the acidic mixture onto crushed ice is a standard and highly effective method.[3] This accomplishes three things simultaneously: it stops the reaction, dilutes the strong acids, and causes the typically solid organic product to precipitate out of the aqueous solution, allowing for easy isolation by filtration.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )RoleHazard
Methyl 2-hydroxy-4-methoxybenzoate182.17Starting MaterialIrritant
Concentrated Sulfuric Acid (~98%)98.08Catalyst & SolventCORROSIVE
Concentrated Nitric Acid (~70%)63.01Nitrating AgentOXIDIZER, CORROSIVE
Crushed Ice / Deionized Water18.02Quenching/WashingN/A
Ethanol or Methanol-Recrystallization SolventFlammable
Step-by-Step Procedure
  • Preparation of the Substrate Solution:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-hydroxy-4-methoxybenzoate (e.g., 3.64 g, 20.0 mmol).

    • Place the flask in an ice-water bath.

    • Slowly add concentrated sulfuric acid (15 mL) with continuous stirring. Ensure the substrate dissolves completely. Maintain the temperature below 10°C.

  • Preparation of the Nitrating Mixture (in a separate flask):

    • In a clean, dry 50 mL Erlenmeyer flask, cool concentrated sulfuric acid (5 mL) in an ice-water bath.

    • EXTREMELY SLOWLY , using a dropping pipette, add concentrated nitric acid (1.5 mL, ~25 mmol) to the cold sulfuric acid with gentle swirling.

    • Keep this nitrating mixture in the ice bath until ready for use.[8]

  • Nitration Reaction:

    • Using a clean dropping pipette, add the prepared nitrating mixture dropwise to the stirring substrate solution over a period of 20-30 minutes.

    • CRITICAL: Monitor the internal temperature of the reaction flask with a thermometer and ensure it remains between 0°C and 10°C throughout the addition.[7]

    • After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

  • Work-up and Isolation:

    • In a 400 mL beaker, place a large amount of crushed ice (approx. 150 g).

    • Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring.[3] A solid precipitate should form.

    • Allow the ice to melt completely, then isolate the crude product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water until the washings are neutral to pH paper.

  • Purification:

    • Transfer the crude solid to a clean flask.

    • Perform recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain the purified product.[8]

    • Dry the purified crystals, record the final mass, calculate the percentage yield, and characterize (e.g., melting point, NMR).

Experimental Workflow Diagram

G A 1. Dissolve Substrate in cold H₂SO₄ C 3. Add Nitrating Mixture dropwise to Substrate (Maintain 0-10°C) A->C B 2. Prepare Nitrating Mixture (HNO₃ + H₂SO₄) in ice bath B->C D 4. Stir in Ice Bath (30 min) C->D E 5. Quench Reaction (Pour onto crushed ice) D->E F 6. Isolate Crude Product (Vacuum Filtration) E->F G 7. Wash with Cold H₂O F->G H 8. Purify by Recrystallization G->H I 9. Dry and Characterize Product H->I

Caption: Step-by-step experimental workflow for nitration.

Data Summary and Expected Outcome

The following table summarizes the proposed reaction conditions and expected products. The yield is an estimate and will depend on the precise execution of the protocol.

ParameterValue/DescriptionRationale
Substrate Methyl 2-hydroxy-4-methoxybenzoateStarting Material
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates NO₂⁺ electrophile
Molar Ratio Substrate : HNO₃ ≈ 1 : 1.25Ensures complete reaction
Temperature 0–10 °CPrevents side reactions and dinitration[7]
Reaction Time ~1 hourSufficient for complete conversion at low T
Major Product Methyl 2-hydroxy-4-methoxy-5-nitrobenzoateLess steric hindrance at C5[6]
Minor Product Methyl 2-hydroxy-4-methoxy-3-nitrobenzoateSteric hindrance from adjacent ester
Purification Recrystallization (Ethanol/Water)Removes impurities and isomers

Troubleshooting and Safety Considerations

IssuePotential CauseSuggested Solution
Dark brown/black reaction color Overheating, causing oxidation/charring.Improve cooling, slow down the rate of addition of the nitrating mixture.
Low Yield Incomplete reaction; loss during work-up.Increase reaction time; ensure complete precipitation before filtering.
Mixture of Isomers Inherent to the reaction's regioselectivity.Careful recrystallization may isolate the major isomer. Column chromatography may be required for complete separation.
Product is an oil, not a solid Presence of impurities or minor isomers lowering the melting point.Try to induce crystallization by scratching the flask with a glass rod or seeding with a crystal. If unsuccessful, proceed with extraction using a suitable organic solvent (e.g., ethyl acetate) followed by purification.

Safety is paramount. Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns.[8] The nitrating mixture is also a strong oxidizing agent.

  • Always wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Always perform the reaction in a certified chemical fume hood.

  • Always add acid to water (or in this case, the reaction mixture to ice), never the other way around, to dissipate heat safely.

  • Have an appropriate spill kit (e.g., sodium bicarbonate base for neutralization) readily available.

References

  • RSC Education. (2016). Nitration of methyl benzoate. Royal Society of Chemistry. [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. [Link]

  • University of California, Irvine. NITRATION OF METHYL BENZOATE. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • California State University, Bakersfield. (n.d.). 7. Nitration of Methyl Benzoate. [Link]

  • Google Patents. (2014).
  • BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. [Link]

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The Strategic Utility of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate in Pharmaceutical Synthesis: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides an in-depth technical guide on the synthesis, characterization, and application of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, a key pharmaceutical intermediate. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the scientific rationale behind the experimental steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Significance of a Polysubstituted Aromatic Building Block

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its molecular architecture, featuring a hydroxyl, a methoxy, a nitro group, and a methyl ester on a benzene ring, provides a versatile platform for the synthesis of complex heterocyclic systems and other pharmacologically active molecules. The interplay of electron-donating (hydroxyl and methoxy) and electron-withdrawing (nitro and methyl ester) groups creates a unique electronic environment, influencing the reactivity of the aromatic ring and the functional groups. This makes it a strategic precursor for the synthesis of a variety of bioactive compounds, including kinase inhibitors for cancer therapy.[1][2]

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety considerations is paramount before any experimental work.

Physicochemical Properties
PropertyValueSource
IUPAC Name methyl 2-hydroxy-4-methoxy-5-nitrobenzoate[3]
CAS Number 723284-34-2[4]
Molecular Formula C₉H₉NO₅[5]
Molecular Weight 227.17 g/mol [3]
Appearance White crystal or crystalline powder[6]
Melting Point Approximately 81-84 °C[6]
Solubility Soluble in ethanol, ether, and chloroform; slightly soluble in water.[6]
Safety and Handling

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, as a nitroaromatic compound, requires careful handling to minimize risks.

Hazard Summary:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7]

  • Irritation: Causes skin and serious eye irritation.[8]

  • Organ Damage: May cause damage to organs through prolonged or repeated exposure.[7]

  • Flammability: The compound is flammable and should be kept away from high temperatures and ignition sources.[6]

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator is recommended.

Storage and Disposal:

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[8] The container should be tightly sealed.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[9]

Synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

The most direct and logical synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is through the electrophilic nitration of its precursor, Methyl 2-hydroxy-4-methoxybenzoate. The hydroxyl and methoxy groups are activating and ortho-, para-directing, while the methyl ester is deactivating and meta-directing. The nitration is expected to occur at the 5-position, which is ortho to the hydroxyl group and para to the methoxy group, and is the most activated position.

Diagram 1: Synthetic Pathway

Synthesis Precursor Methyl 2-hydroxy-4-methoxybenzoate Product Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate Precursor->Product Nitration Reagents HNO₃, H₂SO₄

Caption: Synthetic route to Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Protocol 1: Synthesis via Nitration

This protocol is adapted from established procedures for the nitration of substituted phenolic compounds.[10][11]

Materials:

  • Methyl 2-hydroxy-4-methoxybenzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filtration apparatus

Procedure:

  • Preparation of the Substrate Solution: In a 250 mL round-bottom flask, dissolve 10 g of Methyl 2-hydroxy-4-methoxybenzoate in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Preparation of the Nitrating Mixture: In a separate flask, slowly add 5 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of the substrate over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold distilled water until the washings are neutral to litmus paper.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain pure Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate as a yellow crystalline solid. Dry the product in a vacuum oven.

Application as a Pharmaceutical Intermediate: Synthesis of a Gefitinib Precursor

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a valuable intermediate in the synthesis of quinazoline-based kinase inhibitors, such as Gefitinib (Iressa®), an EGFR inhibitor used in cancer therapy.[2] The following protocol describes the initial steps in a potential synthetic route towards a key quinazoline intermediate, starting from the title compound.

Diagram 2: Application Workflow

Application Start Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate Step1 Alkylation Start->Step1 Intermediate1 Alkylated Intermediate Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 Intermediate2 Amino Intermediate Step2->Intermediate2 Step3 Cyclization Intermediate2->Step3 Product Quinazolinone Core Step3->Product

Caption: Synthetic workflow from the intermediate to a quinazolinone core.

Protocol 2: Synthesis of a Quinazolinone Precursor

This protocol is based on a published synthesis of Gefitinib from a structurally similar starting material.[2]

Part A: O-Alkylation

  • Reaction Setup: To a solution of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (5 g) in 50 mL of anhydrous DMF, add 4.5 g of anhydrous potassium carbonate.

  • Addition of Alkylating Agent: Add 1.2 equivalents of 1-bromo-3-chloropropane and heat the mixture to 70 °C for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-water. The product will precipitate out.

  • Isolation: Filter the solid, wash with water, and dry to obtain the O-alkylated product.

Part B: Reduction of the Nitro Group

  • Reaction Setup: Suspend the O-alkylated product (5 g) in 100 mL of a 1:1 mixture of ethanol and water. Add 3 equivalents of sodium dithionite.

  • Reaction: Heat the mixture to reflux for 2 hours. The color of the solution should change, indicating the reduction of the nitro group.

  • Work-up: Cool the reaction mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the amino derivative.

Part C: Cyclization to the Quinazolinone Core

  • Reaction Setup: Dissolve the amino derivative (3 g) in 50 mL of ethanol and add 1.5 equivalents of formamidine acetate.

  • Reaction: Reflux the mixture for 6 hours.

  • Isolation: Cool the reaction mixture. The quinazolinone product will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry.

This quinazolinone core can then be further functionalized through chlorination and subsequent nucleophilic aromatic substitution to complete the synthesis of Gefitinib.[2]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 10.5-11.5 (s, 1H, -OH)

    • δ 8.2-8.4 (s, 1H, Ar-H)

    • δ 6.5-6.7 (s, 1H, Ar-H)

    • δ 3.9-4.1 (s, 3H, -OCH₃)

    • δ 3.8-4.0 (s, 3H, -COOCH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 168-170 (C=O, ester)

    • δ 160-162 (C-OH)

    • δ 155-157 (C-OCH₃)

    • δ 140-142 (C-NO₂)

    • δ 125-127 (Ar-CH)

    • δ 110-112 (C-COOCH₃)

    • δ 105-107 (Ar-CH)

    • δ 55-57 (-OCH₃)

    • δ 52-54 (-COOCH₃)

  • IR (KBr, cm⁻¹):

    • 3200-3400 (O-H stretch)

    • 1720-1740 (C=O stretch, ester)

    • 1520-1540 and 1340-1360 (N-O stretch, nitro)

    • 1200-1300 (C-O stretch, ether and ester)

    • 1600, 1450 (C=C stretch, aromatic)

  • Mass Spectrometry (EI):

    • m/z 227 (M⁺)

    • m/z 196 (M⁺ - OCH₃)

    • m/z 168 (M⁺ - COOCH₃)

Conclusion

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a versatile and valuable building block in pharmaceutical synthesis. Its synthesis via nitration of the corresponding precursor is a straightforward process, and its utility as an intermediate in the synthesis of complex molecules like Gefitinib highlights its importance in drug discovery and development. The protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound effectively and safely in their synthetic endeavors.

References

  • A simple and highly efficient process for synthesis of Gefitinib and its intermediate. (2025, August 6). ResearchGate. Retrieved from [Link]

  • US Patent for Method of crystallizing nitro products. (n.d.). Google Patents.
  • A process for the preparation of gefitinib. (n.d.). Google Patents.
  • Li, X., et al. (2007). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 12(9), 2238-2246. Retrieved from [Link]

  • The preparation method of Gefitinib. (n.d.). Google Patents.
  • Gefitinib synthesis intermediate, and its preparing method and use. (n.d.). Google Patents.
  • Derivatives of salicylic acid. (n.d.). Journal of the Indian Chemical Society.
  • Nitration of Methyl Benzoate Experiment. (n.d.). PraxiLabs. Retrieved from [Link]

  • Safety Data Sheet: 4-Nitrophenol. (n.d.). Carl ROTH. Retrieved from [Link]

  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. (2024, April 9). ChemBK. Retrieved from [Link]

  • 4 – Nitro phenol Indicator MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]

  • Nitration of Methyl Benzoate. An Experimental and Computational Investigation. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (n.d.). PubChem. Retrieved from [Link]

  • NITRATION OF METHYL BENZOATE. (n.d.). University of Missouri-St. Louis. Retrieved from [Link]

  • RECRYSTALLISATION. (n.d.). University of Calgary. Retrieved from [Link]

  • recrystallization, filtration and melting point. (n.d.). University of South Florida. Retrieved from [Link]

  • material safety data sheet. (n.d.). EPA. Retrieved from [Link]

  • Nitration of Methyl Benzoate. (n.d.). Williamson, D. Macroscale and Microscale Organic Experiments, 5th ed.; Houghton Mifflin: Boston, MA, 2007.
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Anasazi Instruments. Retrieved from [Link]

  • Recrystallization. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

  • Technical Whitepaper: Physicochemical Properties of 5-Hydroxy-2-methyl-4-nitrobenzoic Acid. (2025). Benchchem.
  • US Patent for Process for preparing nitrosalicyl-hydrazides. (n.d.). Google Patents.
  • 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0279612). (n.d.). NP-MRD. Retrieved from [Link]

  • Synthesis of 5 and 3-nitrosalicylic acid. (2021, April 15). YouTube. Retrieved from [Link]

  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). ResearchGate. Retrieved from [Link]

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Application Note & Protocol: Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate as a Strategic Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, computational chemists, and drug development professionals.

Introduction & Structural Rationale

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2) is a densely functionalized, highly programmable aromatic building block[1]. In modern drug discovery, the rapid assembly of complex heterocyclic scaffolds relies heavily on the availability of precisely substituted benzene rings. This specific molecule presents a unique "push-pull" electronic system that makes it an invaluable precursor for advanced pharmaceutical intermediates[2].

The reactivity of this compound is dictated by its distinct substitution pattern:

  • Ortho-Hydroxy Ester Motif: This salicylate core enables facile access to substituted salicylic acids via basic hydrolysis or acts as a direct precursor for the synthesis of coumarin and chromone ring systems.

  • Nitro Group at C5: Acting as a masked amine, the nitro group is strategically positioned meta to the ester and ortho to the methoxy group. Upon chemoselective reduction, the resulting amine becomes a potent nucleophile. The proximity of this newly formed amine to the adjacent methoxy and hydroxy groups facilitates the construction of benzoxazoles and quinazolines—privileged pharmacophores frequently found in kinase inhibitors and anti-infective agents[3].

Mechanistic Insights: Causality in Reaction Design

As a Senior Application Scientist, I emphasize that successful utilization of this building block requires strict control over reaction conditions to prevent unwanted side reactions.

The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups enrich the electron density of the aromatic ring, making it susceptible to oxidation once the electron-withdrawing nitro (-NO₂) group is reduced. Therefore, when designing a reduction protocol, mild catalytic hydrogenation (H₂ with Pd/C) is strongly preferred over harsh dissolving metal reductions (e.g., Fe/HCl or SnCl₂). Acidic metal reductions carry a high risk of Lewis acid-mediated demethylation of the methoxy group or premature oxidation of the resulting electron-rich aniline.

Similarly, for ester hydrolysis, mild bases like Lithium Hydroxide (LiOH) are chosen over Sodium Hydroxide (NaOH) at elevated temperatures to prevent nucleophilic aromatic substitution (SₙAr) at the methoxy-bearing carbon.

Quantitative Data Summaries

Table 1: Physicochemical Properties & Specifications
PropertyValue
Chemical Name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
CAS Number 723284-34-2
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol
Physical State Solid (typically light yellow powder)
Key Reactive Sites -NO₂ (reduction), -COOMe (hydrolysis), -OH (alkylation)
Table 2: Optimization of Nitro Reduction Conditions
Reagent SystemSolventTempTimeYield (%)Causality / Observations
H₂ (1 atm), 10% Pd/C EtOHRT4 h>92% Cleanest profile; avoids acidic demethylation and complex workups.
Fe powder, NH₄Cl EtOH/H₂O80 °C2 h85%Viable if reducible halogens are present elsewhere; requires rigorous filtration.
SnCl₂·2H₂O EtOAc70 °C3 h78%Generates toxic tin salts; tedious extraction; risk of ester cleavage.

Synthetic Pathways Visualization

G A Methyl 2-hydroxy-4-methoxy- 5-nitrobenzoate B Methyl 5-amino-2-hydroxy- 4-methoxybenzoate A->B Reduction (H2, Pd/C) C 2-Hydroxy-4-methoxy- 5-nitrobenzoic acid A->C Hydrolysis (LiOH, THF/H2O) D Benzoxazole / Quinazoline Scaffolds B->D Cyclocondensation (Orthoesters/Heat)

Caption: Divergent synthetic pathways from the core building block.

Experimental Protocols

Protocol A: Chemoselective Reduction to Methyl 5-amino-2-hydroxy-4-methoxybenzoate

Objective: To unmask the amine for subsequent cyclization while preserving the ester and methoxy functionalities.

Self-Validating System: The starting material is a distinct yellow, UV-active compound. The successful formation of the amine is visually confirmed by the loss of the yellow color and the appearance of a highly fluorescent, lower-Rf spot on a TLC plate under 254 nm and 365 nm UV light.

Step-by-Step Procedure:

  • Substrate Dissolution: In a flame-dried 100 mL round-bottom flask, dissolve Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (2.27 g, 10.0 mmol) in anhydrous ethanol (50 mL). Causality: Ethanol is selected as it fully solubilizes the substrate while being an optimal, non-reactive proton source for Pd-catalyzed hydrogenation.

  • Catalyst Addition: Flush the flask with argon for 5 minutes. Carefully add 10% Pd/C (0.10 g, ~0.05 equiv of Pd). Safety Note: Pd/C is pyrophoric. Never add it to a dry solvent in the presence of air.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere. Stir the reaction mixture vigorously at room temperature (20–25 °C).

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction is typically complete within 3–4 hours.

  • Filtration: Once complete, immediately purge the flask with argon to prevent air oxidation of the electron-rich aniline. Filter the mixture through a short pad of Celite to remove the catalyst. Wash the Celite pad with additional ethanol (2 x 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator, water bath at 30 °C) to afford the product as a pale solid. Analytical Check: The crude product should exhibit a distinct primary amine N-H stretch (~3300–3400 cm⁻¹) in IR spectroscopy.

Workflow N1 1. Substrate Dissolution (EtOH, 0.1 M) N2 2. Catalyst Addition (10% Pd/C, 0.05 eq) N1->N2 N3 3. Hydrogenation (H2 balloon, RT, 4h) N2->N3 N4 4. Filtration (Celite pad, EtOH wash) N3->N4 N5 5. Concentration & Isolation (Yield >92%) N4->N5

Caption: Step-by-step workflow for the chemoselective reduction of the nitro group.

Protocol B: Base-Mediated Hydrolysis to 2-Hydroxy-4-methoxy-5-nitrobenzoic Acid

Objective: Saponification of the methyl ester to yield the free carboxylic acid for subsequent amide coupling or decarboxylative cross-coupling.

Step-by-Step Procedure:

  • Solvent Preparation: Dissolve the ester (1.0 g, 4.4 mmol) in a 3:1 mixture of THF and H₂O (20 mL). Causality: The biphasic/miscible nature of THF/H₂O ensures both the organic ester and the inorganic base remain in solution, maximizing the reaction rate.

  • Base Addition: Add Lithium hydroxide monohydrate (LiOH·H₂O) (0.55 g, 13.2 mmol, 3.0 equiv) portion-wise at 0 °C.

  • Hydrolysis: Stir at room temperature for 12 hours. Monitor by TLC until the higher-Rf ester spot is completely consumed.

  • Acidification & Isolation: Cool the mixture to 0 °C and carefully acidify to pH 2 using 1M HCl. The product will precipitate as a distinct yellow solid. Filter, wash with ice-cold water, and dry under high vacuum. Self-Validating Check: The disappearance of the sharp singlet at ~3.9 ppm (ester -CH₃) in the ¹H NMR spectrum confirms complete hydrolysis.

References

  • ChemicalBook. Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | 723284-34-2 Properties and Specifications.[1] 1

  • BLD Pharm. 723284-34-2 | Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate Supplier Data.[2] 2

  • Thieme E-Journals - Synthesis. Spotlight on India: 20 most-cited papers published in 2023/2024 (Synthesis of methyl 2-hydroxy-4-methoxy-5-nitrobenzoate derivatives).[3] 3

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Synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the laboratory-scale synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, a valuable intermediate in medicinal chemistry and organic synthesis. This guide is designed to provide not only a step-by-step protocol but also the underlying chemical principles and safety considerations necessary for a successful and safe reaction.

Introduction and Significance

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a substituted aromatic compound with significant potential as a building block in the synthesis of more complex molecules. The presence of multiple functional groups—a hydroxyl, a methoxy, an ester, and a nitro group—on the benzene ring makes it a versatile precursor for a variety of chemical transformations. Substituted nitrobenzoic acids and their esters are known to be key intermediates in the production of pharmaceuticals, dyes, and other fine chemicals.[1][2] The strategic arrangement of these functional groups in the target molecule allows for selective modifications, providing a scaffold for the development of novel compounds with potential biological activity.[3]

Reaction Overview and Mechanism

The preparation of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is achieved through the electrophilic aromatic substitution (EAS) reaction, specifically, the nitration of Methyl 2-hydroxy-4-methoxybenzoate.

Reaction Equation:

The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the nitronium ion.[3]

The benzene ring of the substrate, Methyl 2-hydroxy-4-methoxybenzoate, acts as a nucleophile and attacks the nitronium ion. The regioselectivity of this reaction, which dictates the position of the incoming nitro group, is controlled by the directing effects of the substituents already present on the aromatic ring.[4][5]

  • -OH (hydroxyl) and -OCH₃ (methoxy) groups: These are activating groups and are ortho, para-directors. They increase the electron density of the benzene ring, particularly at the positions ortho and para to them, making the ring more susceptible to electrophilic attack.[5]

  • -COOCH₃ (methyl ester) group: This is a deactivating group and a meta-director. It withdraws electron density from the ring, making it less reactive towards electrophiles.

The incoming nitro group is directed to the position that is most activated. In this case, the 5-position is ortho to the strongly activating hydroxyl group and para to the activating methoxy group, making it the most electron-rich and sterically accessible position for electrophilic attack. This position is also meta to the deactivating ester group, which further favors substitution at this site.

Experimental Protocol

This protocol is based on established methods for the nitration of substituted aromatic compounds.[1][6]

Materials and Reagents
Reagent/MaterialChemical FormulaMolecular Weight ( g/mol )ConcentrationAmountSupplier Notes
Methyl 2-hydroxy-4-methoxybenzoateC₉H₁₀O₄182.17-1.82 g (10 mmol)Starting material
Concentrated Sulfuric AcidH₂SO₄98.0898%10 mLCatalyst and solvent
Concentrated Nitric AcidHNO₃63.0170%0.7 mL (~10.5 mmol)Nitrating agent
Crushed IceH₂O18.02-~50 gFor quenching
MethanolCH₃OH32.04-As neededFor recrystallization
Distilled WaterH₂O18.02-As neededFor washing
Equipment
  • 100 mL Beaker

  • 50 mL Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or Pasteur pipette

  • Buchner funnel and filter flask

  • Filter paper

  • Glass rod

  • pH paper

Procedure

1. Preparation of the Nitrating Mixture:

  • In a clean, dry 50 mL Erlenmeyer flask, carefully add 5 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath.

  • Slowly, with constant swirling, add 0.7 mL of concentrated nitric acid to the sulfuric acid. Caution: This is a highly exothermic reaction. Add the nitric acid dropwise to control the temperature. Keep the nitrating mixture in the ice bath until ready for use.

2. Dissolution of the Starting Material:

  • In a 100 mL beaker, add 1.82 g of Methyl 2-hydroxy-4-methoxybenzoate.

  • Place the beaker in an ice bath and add 5 mL of concentrated sulfuric acid.

  • Stir the mixture with a magnetic stirrer until the starting material is completely dissolved. Maintain the temperature below 10 °C.

3. Nitration Reaction:

  • Slowly, add the cold nitrating mixture dropwise to the solution of the starting material over a period of 15-20 minutes.

  • Use a Pasteur pipette or a dropping funnel for the addition.

  • Maintain the reaction temperature between 0 °C and 10 °C throughout the addition by using the ice bath. Crucial Step: Careful temperature control is essential to prevent over-nitration and the formation of by-products.

  • After the addition is complete, continue to stir the reaction mixture in the ice bath for another 30 minutes.

4. Quenching and Precipitation:

  • In a separate beaker, place approximately 50 g of crushed ice.

  • Slowly and carefully, pour the reaction mixture onto the crushed ice with constant stirring.

  • The product will precipitate as a solid.

5. Isolation and Purification:

  • Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with several portions of cold distilled water until the washings are neutral to pH paper. This removes any residual acid.

  • Recrystallize the crude product from methanol to obtain pure Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Visual Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Starting Material in H₂SO₄ at 0-10°C start->dissolve prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) at 0°C start->prepare_nitrating_mix nitration Slowly add Nitrating Mixture to Substrate Solution (0-10°C) dissolve->nitration prepare_nitrating_mix->nitration stir Stir for 30 min at 0-10°C nitration->stir quench Pour onto Crushed Ice stir->quench filter Vacuum Filtration quench->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Methanol wash->recrystallize end Pure Product recrystallize->end

Caption: Experimental workflow for the synthesis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Safety Precautions

This reaction involves the use of concentrated and corrosive acids. It is imperative to adhere to strict safety protocols.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and acid-resistant gloves.

  • Fume Hood: Conduct the entire experiment in a well-ventilated fume hood.

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle them with extreme care. Always add acid to water, never the other way around. In this procedure, nitric acid is added to sulfuric acid, which should be done slowly and with cooling.

  • Exothermic Reaction: The mixing of acids and the nitration reaction are highly exothermic. Maintain strict temperature control to prevent the reaction from running out of control.

  • Spills: In case of an acid spill, neutralize it immediately with a suitable agent like sodium bicarbonate and then clean the area with plenty of water.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines. Acidic waste should be neutralized before disposal.

Characterization

The final product, Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, should be a solid at room temperature. Its identity and purity can be confirmed by standard analytical techniques such as:

  • Melting Point: Determination of the melting point range.

  • Spectroscopy: ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm the structure.

  • Chromatography: Thin-layer chromatography (TLC) or High-performance liquid chromatography (HPLC) to assess purity.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete reaction.Ensure the reaction was stirred for the specified time. Use TLC to monitor the reaction progress.
Loss of product during work-up.Ensure complete precipitation by using sufficient ice. Be careful during filtration and washing steps.
Formation of a dark, oily product Reaction temperature was too high.Maintain strict temperature control (0-10 °C) during the addition of the nitrating mixture.
Over-nitration (dinitration).Use the specified stoichiometry of the nitrating agent.
Product is difficult to purify Presence of side products.Ensure slow addition of the nitrating mixture and maintain low temperatures. Multiple recrystallizations may be necessary.

References

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of (a) Methyl 2-hydroxy-4-nitrobenzoate. Retrieved from [Link]

  • ChemBK. (2024, April 9). GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Retrieved from [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol Guide details the strategic utilization of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate in heterocyclic synthesis.

Executive Summary

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS 723284-34-2) is a highly functionalized "nitro-salicylate" scaffold. Unlike its 6-nitro isomer (a precursor to quinazoline EGFR inhibitors like Gefitinib), the 5-nitro isomer offers a unique orthogonal reactivity profile. It serves as a pivotal building block for coumarins (2H-chromen-2-ones) , 1,3-benzoxazin-4-ones , and benzofurans . This guide outlines the mechanistic pathways and validated protocols for transforming this scaffold into bioactive heterocyclic libraries, emphasizing its utility in generating diversity at the C5 position via the latent amino group.

Structural Analysis & Strategic Value

The molecule presents three distinct reactive handles that allow for divergent synthesis:

Functional GroupPositionReactivity ModeTarget Heterocycle Class
Methyl Ester C1Electrophile (Acylation)Benzoxazinones, Benzamides
Phenolic Hydroxyl C2Nucleophile (Alkylation/Acylation)Coumarins, Benzofurans, Ethers
Nitro Group C5Latent Nucleophile (via Reduction)5-Amino-substituted derivatives
Methoxy Group C4Electron Donor (EDG)Modulates ring electronics
Critical Note on Regioisomerism

Researchers must distinguish this compound from Methyl 2-hydroxy-4-methoxy-6-nitrobenzoate .

  • 6-Nitro Isomer: Precursor to anthranilic acids (after reduction) and subsequently Quinazolines (e.g., Gefitinib).

  • 5-Nitro Isomer (Topic): Precursor to 5-amino-salicylates , leading to Coumarins and 1,3-Benzoxazines .

Mechanistic Pathways (Graphviz Visualization)

The following diagram illustrates the divergent synthetic pathways available from this scaffold.

G Start Methyl 2-hydroxy-4-methoxy- 5-nitrobenzoate StepA1 Pechmann Condensation (with β-keto esters) Start->StepA1 Acid Catalysis StepB1 Amidation (NH3 or Primary Amines) Start->StepB1 Nucleophilic Attack Reduction Nitro Reduction (Fe/AcOH or H2/Pd) Start->Reduction Pre-cyclization (Alternative) Coumarin 7-Methoxy-6-nitro- coumarin derivatives StepA1->Coumarin Coumarin->Reduction Post-cyclization Amide Salicylamide Intermediate StepB1->Amide StepB2 Cyclization (Aldehydes/Ketones) Amide->StepB2 Condensation Benzoxazine 2,3-Dihydro-1,3- benzoxazin-4-ones StepB2->Benzoxazine Amino 5-Amino Derivative (Library Generation) Reduction->Amino

Caption: Divergent synthetic pathways transforming the nitro-salicylate scaffold into Coumarins, Benzoxazines, and Amino-derivatives.

Experimental Protocols

Protocol A: Synthesis of 7-Methoxy-6-nitrocoumarin Derivatives

This protocol utilizes the Pechmann Condensation to fuse a pyrone ring onto the salicylate core. The 5-nitro group remains intact, ready for late-stage functionalization.

Reagents:

  • Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (1.0 equiv)

  • Ethyl Acetoacetate (1.2 equiv)

  • Sulfuric Acid (70%) or Bismuth(III) Nitrate (Catalyst)

  • Ethanol (Solvent)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (5.0 mmol, 1.13 g) in Ethanol (20 mL).

  • Addition: Add Ethyl Acetoacetate (6.0 mmol, 0.76 mL) dropwise.

  • Catalysis: Add concentrated Sulfuric Acid (2 mL) dropwise while cooling in an ice bath to modulate the exotherm. Note: Alternatively, use Bi(NO3)3 (10 mol%) for a milder, solid-acid catalyzed approach.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Eluent: Hexane/EtOAc 7:3). The starting salicylate spot (Rf ~0.5) should disappear, replaced by a lower fluorescent coumarin spot.

  • Workup: Pour the reaction mixture onto crushed ice (100 g). The coumarin derivative typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from Ethanol/DMF to yield the 3-acetyl-7-methoxy-6-nitro-2H-chromen-2-one (or similar derivative depending on keto-ester used).

Yield Expectation: 65–80%

Protocol B: Synthesis of 1,3-Benzoxazin-4-ones via Salicylamide

This route exploits the ester and hydroxyl groups to form a six-membered heterocyclic ring containing nitrogen and oxygen.

Reagents:

  • Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate[1]

  • Ammonia (aq) or Primary Amine (R-NH2)

  • Paraformaldehyde or Aldehyde (R-CHO)

  • p-Toluenesulfonic acid (pTSA) - Catalyst

Step-by-Step Procedure:

  • Amidation (Step 1):

    • Dissolve the starting ester (5.0 mmol) in Methanol (15 mL).

    • Add excess Ammonia (28% aq, 10 mL) or a primary amine (7.5 mmol).

    • Stir at room temperature for 12–24 hours in a sealed pressure tube.

    • Concentrate in vacuo to obtain the 2-hydroxy-4-methoxy-5-nitrosalicylamide .

  • Cyclization (Step 2):

    • Suspend the crude amide (1.0 equiv) in Toluene (20 mL).

    • Add Paraformaldehyde (1.5 equiv) or an aldehyde of choice (1.2 equiv).

    • Add pTSA (5 mol%).

    • Reflux with a Dean-Stark trap to remove water for 3–5 hours.

  • Workup: Cool to RT. Wash with saturated NaHCO3. Dry organic layer over MgSO4 and concentrate.[2][3]

  • Result: Formation of 2,3-dihydro-7-methoxy-6-nitro-1,3-benzoxazin-4-one .

Protocol C: Nitro Reduction (Library Generation Handle)

The 5-nitro group serves as a "masked" aniline. Reducing it after heterocycle formation allows for the introduction of solubility-enhancing groups or targeted pharmacophores.

Reagents:

  • Nitro-heterocycle intermediate (from Protocol A or B)

  • Iron Powder (5 equiv)

  • Ammonium Chloride (5 equiv)

  • Ethanol/Water (4:1)

Procedure:

  • Suspend the nitro compound in Ethanol/Water (4:1, 10 mL/mmol).

  • Add Iron Powder and Ammonium Chloride .

  • Heat to 70°C with vigorous stirring for 2 hours.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot Ethanol.

  • Isolation: Concentrate the filtrate. The resulting 5-amino derivative is unstable to oxidation and should be used immediately for acylation, sulfonylation, or reductive amination.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Coumarin Synthesis Steric hindrance at C2/C1Use higher boiling solvent (Diphenyl ether) or microwave irradiation (150°C, 10 min).
Incomplete Amidation Electron-withdrawing Nitro group deactivating the esterUse a sealed tube at 80°C or use Mg3N2 as a catalyst for ammonia transfer.
Solubility Issues Rigid nitro-aromatic coreUse DMF/DMSO for reactions; alkylate the 2-OH with a solubilizing chain (e.g., PEG) before cyclization.

References

  • Benzoxazinone Synthesis: Pattarawarapan, M., et al.[4][5] "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones."[4] Synlett, 2017, 28, 589-592.[4] Link

  • Coumarin Synthesis (Pechmann): Organic Syntheses, Coll. Vol. 3, p. 581 (1955); Vol. 21, p. 22 (1941). Link

  • Compound Data (Isomer Context): PubChem Compound Summary for CID 53396387 (Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate - Isomer Comparison). Link

  • Nitro Reduction Protocols: Org. Process Res. Dev. 2005, 9, 6, 843–846. Link

Sources

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate hydrolysis to free acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Protocol for the Hydrolysis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate to 2-Hydroxy-4-methoxy-5-nitrobenzoic Acid Content Type: Application Note & Standard Operating Procedure (SOP) Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Researchers.

Executive Summary

This Application Note details the optimized protocol for the saponification of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2) to its corresponding free acid, 2-hydroxy-4-methoxy-5-nitrobenzoic acid . This transformation is a critical step in the synthesis of third-generation EGFR tyrosine kinase inhibitors (e.g., Osimertinib analogs) and other heterocyclic pharmaceutical intermediates.

While ester hydrolysis is a fundamental transformation, this specific substrate presents unique challenges due to the electronic push-pull system created by the ortho-hydroxy, para-methoxy, and meta-nitro substituents. The protocol defined below prioritizes regiochemical stability (avoiding nucleophilic aromatic substitution on the nitro-ring) and yield maximization through controlled acidification.

Chemical Strategy & Mechanistic Insight

The Challenge: Substrate Sensitivity

The substrate contains three functional groups that dictate the reaction conditions:

  • Methyl Ester: The target for hydrolysis.

  • Phenol (

    
    -OH):  Highly acidic due to the para-nitro group. It will deprotonate immediately upon base addition, increasing the solubility of the substrate in aqueous media but also increasing the electron density of the ring.
    
  • Nitro Group (

    
    -NO
    
    
    
    ):
    Strongly electron-withdrawing. While it activates the ester for hydrolysis, it also renders the aromatic ring susceptible to nucleophilic attack (S
    
    
    Ar) if harsh bases (e.g., alkoxides) or high temperatures are used.
The Solution: Lithium Hydroxide Mediated Saponification

We utilize Lithium Hydroxide (LiOH) in a THF/Water system.

  • Why LiOH? Lithium is a mild Lewis acid that can coordinate with the carbonyl oxygen, accelerating hydrolysis without the aggressivity of KOH.

  • Why THF/Water? The ester is poorly soluble in water. THF solubilizes the organic substrate, while water provides the nucleophile (OH

    
    ).
    
  • Stoichiometry: 3.0 equivalents of base are required:

    • 1.0 eq to deprotonate the phenol.

    • 1.0 eq to hydrolyze the ester.

    • 1.0 eq excess to drive reaction kinetics to completion.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2][3]Role
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate 241.151.0Substrate
LiOH·H

O
41.963.0Base / Catalyst
Tetrahydrofuran (THF) 72.11--Solvent (Solubilizer)
Deionized Water 18.02--Solvent / Reactant
HCl (1M and 6M) ----Acidification (Quench)
Step-by-Step Methodology

Step 1: Solubilization

  • Charge a round-bottom flask (equipped with a magnetic stir bar) with Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (1.0 g, 4.15 mmol).

  • Add THF (10 mL) and stir at Room Temperature (RT) until fully dissolved. The solution should be a clear, pale yellow liquid.

Step 2: Saponification 3. Dissolve LiOH·H


O  (522 mg, 12.45 mmol, 3.0 equiv) in Water  (5 mL).
4.  Add the aqueous LiOH solution dropwise to the THF solution over 5 minutes.
  • Observation: The color will likely deepen to bright yellow/orange due to the formation of the phenolate/nitronate resonance species.
  • Stir the reaction mixture at RT (20–25°C) .
  • Checkpoint: Monitor by TLC (50% EtOAc/Hexanes) or LC-MS after 2 hours. If starting material remains (>5%), heat to 45°C for 1 hour. Do not exceed 60°C to prevent decarboxylation.

Step 3: Workup & Precipitation 6. Concentrate the reaction mixture under reduced pressure (Rotavap, 35°C) to remove the majority of THF. Do not distill to dryness; leave the aqueous slurry. 7. Dilute the residue with Water (10 mL) and cool the flask in an ice bath (0–5°C). 8. Critical Step (Acidification): Slowly add 1M HCl dropwise with vigorous stirring.

  • Target: Adjust pH to 1.0 – 2.0 .
  • Observation: The product will precipitate as a pale yellow to off-white solid. Ensure pH is < 2 to fully protonate the carboxylic acid (pKa ~3.5) and the phenol.[4][5]

Step 4: Isolation 9. Stir the slurry at 0°C for 30 minutes to maximize yield. 10. Filter the solid using a Buchner funnel. 11. Wash the filter cake with cold Water (2 x 5 mL) to remove residual Lithium salts. 12. Dry the solid in a vacuum oven at 50°C for 12 hours.

Reaction Mechanism & Pathway

The following diagram illustrates the molecular transformation, highlighting the phenolate intermediate that stabilizes the transition state but necessitates the excess base.

ReactionMechanism cluster_legend Reaction Phase Substrate Methyl 2-hydroxy-4-methoxy- 5-nitrobenzoate (SM) Step1 LiOH / THF / H2O (Deprotonation + Hydrolysis) Substrate->Step1 Intermediate Dianionic Intermediate (Phenolate + Carboxylate) Step2 HCl Quench (Protonation pH < 2) Intermediate->Step2 Product 2-hydroxy-4-methoxy- 5-nitrobenzoic acid (Product) Step1->Intermediate Saponification Step2->Product Precipitation

Figure 1: Mechanistic pathway from ester substrate to free acid via the dianionic salt intermediate.

Operational Workflow

This flowchart guides the operator through the physical manipulation of the sample, emphasizing critical decision points.

Workflow Start Start: Weigh 1.0g Substrate Dissolve Dissolve in 10mL THF Start->Dissolve AddBase Add LiOH (3 eq) in Water Dropwise Dissolve->AddBase React Stir at RT (2-4 hrs) AddBase->React Check QC Check: TLC/HPLC SM < 1%? React->Check Heat Heat to 45°C (1 hr) Check->Heat No Evap Evaporate THF (Rotavap 35°C) Check->Evap Yes Heat->Check Acidify Cool to 0°C Acidify to pH 1-2 with HCl Evap->Acidify Filter Filter & Wash (Cold H2O) Acidify->Filter Dry Vacuum Dry (50°C) Filter->Dry

Figure 2: Operational workflow for the hydrolysis process.

Quality Control & Troubleshooting

Expected Analytical Data
  • Appearance: Pale yellow to off-white powder.

  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       13.5–14.0 ppm (br s, 1H, -COOH)
      
    • 
       11.0–11.5 ppm (s, 1H, Phenolic -OH)
      
    • 
       8.2–8.4 ppm (s, 1H, Ar-H, C6)
      
    • 
       6.6–6.8 ppm (s, 1H, Ar-H, C3)
      
    • 
       3.8–3.9 ppm (s, 3H, -OCH
      
      
      
      )
    • Note: The methyl ester singlet (~3.85 ppm) from the SM should be absent.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete precipitation (pH too high).Ensure pH is adjusted to < 2.0. The product is a salicylate; it is somewhat soluble in pH 4-5.
Dark/Black Product Decomposition of nitro group (thermal).Ensure reaction temp did not exceed 60°C. Perform hydrolysis under N

atmosphere.
Sticky Solid Residual THF.Ensure THF is fully removed on Rotavap before acidification.
Incomplete Reaction Steric hindrance / low solubility.Switch solvent system to MeOH/Water (2:1) and reflux gently (65°C).

References

  • Organic Syntheses, Coll.[5][6][7] Vol. 1, p. 391 (1941). Methyl m-nitrobenzoate. (Provides foundational conditions for nitro-benzoate handling).[1][3][6][8]

  • World Intellectual Property Organization (WIPO). Process for the preparation of Gefitinib and intermediates thereof. WO 2010/076810 A2. (Describes hydrolysis conditions for methoxy-nitro-benzoic acid esters in drug synthesis).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53396387, Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. (Structural verification and physical properties).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.

Sources

Application Note: Selective Methylation of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a mechanistically grounded, self-validating protocol for the synthesis of methyl 2,4-dimethoxy-5-nitrobenzoate.

Strategic Context & Chemical Significance

Highly substituted benzoate esters are indispensable scaffolds in modern drug discovery. Specifically, methyl 2,4-dimethoxy-5-nitrobenzoate (CAS 81574-75-6)[1] serves as a critical building block for the synthesis of complex pharmacophores, including quinazoline-based kinase inhibitors (e.g., Gefitinib analogs)[2] and various bioactive heterocycles.

Achieving complete methylation of the precursor, methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, presents a specific stereoelectronic challenge. The 2-hydroxyl group is heavily deactivated by a strong intramolecular hydrogen bond with the adjacent methyl ester carbonyl. Standard, mild alkylation conditions often fail to push this reaction to completion, necessitating a highly optimized, thermodynamically driven approach.

Mechanistic Rationale (Causality & E-E-A-T)

To overcome the deactivated nature of the starting material, this protocol utilizes a combination of Potassium Carbonate (K₂CO₃) and Methyl Iodide (MeI) in N,N-Dimethylformamide (DMF) .

  • Solvent Selection (DMF): DMF is a polar aprotic solvent with a high dielectric constant. It effectively solvates the potassium cation (K⁺) while leaving the phenoxide anion "naked" and highly nucleophilic. This is an absolute requirement to disrupt the intramolecular hydrogen bond and accelerate the subsequent Sₙ2 attack.

  • Base Selection (K₂CO₃): A mild, insoluble base like K₂CO₃ is preferred over stronger bases (like NaOH or KOH) to prevent the unwanted saponification (hydrolysis) of the methyl ester group under heating conditions.

  • Alkylating Agent (MeI): Methyl iodide provides a clean, unhindered trajectory for Sₙ2 substitution. Its volatility also simplifies post-reaction workup compared to alternatives like dimethyl sulfate (DMS), which requires rigorous quenching.

Mechanism SM Methyl 2-hydroxy-4-methoxy- 5-nitrobenzoate (H-Bonded Phenol) Base Deprotonation (K2CO3 in DMF) SM->Base Breaks H-bond Intermediate Phenoxide Anion (Reactive Nucleophile) Base->Intermediate - KHCO3 Alkylation SN2 Attack (Methyl Iodide) Intermediate->Alkylation + MeI Product Methyl 2,4-dimethoxy- 5-nitrobenzoate Alkylation->Product - KI

Mechanistic pathway for the base-mediated SN2 methylation of the sterically hindered phenol.

Quantitative Data & Stoichiometry

Table 1: Reagent Quantities for a 10 mmol Scale Synthesis

ReagentMW ( g/mol )Eq.AmountRole
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate227.171.02.27 gStarting Material
Potassium Carbonate (K₂CO₃)138.212.02.76 gBase
Methyl Iodide (MeI)141.941.50.93 mLAlkylating Agent
N,N-Dimethylformamide (DMF)73.09-15.0 mLSolvent
Ethyl Acetate (EtOAc)88.11-90.0 mLExtraction Solvent

Note: K₂CO₃ should be finely powdered and oven-dried prior to use to ensure maximum surface area and strictly anhydrous conditions.

Experimental Protocol

⚠️ Safety & Handling: Methyl iodide is a potent alkylating agent and suspected carcinogen. All manipulations must be performed in a properly ventilated fume hood using heavy-duty nitrile gloves.

Workflow Step1 1. Reaction Setup Dissolve SM in DMF Add K2CO3 & MeI Step2 2. Heating & Stirring Stir at 40-45 °C for 4-6 h Step1->Step2 Step3 3. Quench & Extraction Pour into Ice-Water Extract with EtOAc Step2->Step3 Step4 4. Washing & Drying Wash with Brine Dry over Na2SO4 Step3->Step4 Step5 5. Purification Concentrate & Recrystallize Step4->Step5

Step-by-step experimental workflow for the methylation procedure.

Step 1: Reaction Setup
  • In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (2.27 g, 10.0 mmol) in anhydrous DMF (15.0 mL).

  • Add anhydrous Potassium Carbonate (2.76 g, 20.0 mmol) in one portion. Stir the bright yellow suspension at room temperature for 15 minutes. (Insight: This pre-stirring period allows for initial deprotonation and disruption of the intramolecular hydrogen bond).

  • Cool the mixture slightly in a 20 °C water bath. Add Methyl Iodide (0.93 mL, 15.0 mmol) dropwise over 5 minutes to prevent rapid vaporization from the mild exotherm.

Step 2: Execution & In-Process Monitoring
  • Attach a reflux condenser and heat the reaction mixture to 40–45 °C under a nitrogen atmosphere for 4–6 hours.

  • Self-Validation (TLC): Monitor the reaction progress via Thin Layer Chromatography (Hexanes:EtOAc, 3:1 v/v). The product will exhibit a distinct

    
     shift and, crucially, will fail to stain with Ferric Chloride (
    
    
    
    ), confirming the complete consumption of the free phenolic -OH.
Step 3: Quench & Workup
  • Cool the reaction to room temperature and pour it slowly into 100 mL of vigorously stirred, ice-cold distilled water.

  • Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine) (3 × 30 mL). (Insight: Multiple brine washes are essential to partition and remove residual DMF from the organic phase).

  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    
Step 4: Purification
  • Recrystallize the crude residue from a mixture of dichloromethane and light petroleum (or cyclohexane) to afford the pure product as pale yellow blades.

Analytical Validation

To ensure the integrity of the synthesized compound, verify the product against the following established literature parameters[3]:

  • Physical Appearance: Very pale yellow blades/crystals.

  • Melting Point: 147–148 °C.

  • ¹H NMR (CDCl₃, 60/400 MHz):

    • 
       8.58 (s, 1H, Ar-H, 6-H)
      
    • 
       6.43 (s, 1H, Ar-H, 3-H)
      
    • 
       3.95 (s, 3H, -COOCH₃)
      
    • 
       3.93 (s, 3H, -OCH₃)
      
    • 
       3.82 (s, 3H, -OCH₃)
      
  • Validation Checkpoint: The complete disappearance of the downfield phenolic -OH proton (typically >10 ppm) and the emergence of three distinct methoxy singlets confirm successful methylation.

References

  • Sargent, M. V. (1987). Depsidone Synthesis. Part 21. A New Synthesis of Grisa-2',5'-diene-3,4'-diones. RSC Publishing. 3

  • Fluorochem. Methyl 2,4-dimethoxy-5-nitrobenzoate (CAS 81574-75-6) Specifications.1

  • MDPI. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate.2

Sources

Application Note: Scalable Synthesis Route for Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2)[1] is a highly functionalized aromatic building block that plays a critical role in advanced pharmaceutical chemistry. Its unique substitution pattern—featuring an ester, a phenol, a methoxy group, and a nitro group—makes it an indispensable precursor for complex active pharmaceutical ingredients (APIs). Notably, it serves as a key intermediate in the synthesis of novel N-aryl salicylamide-based [2] and naturally occurring diazocarbonyl compounds, such as the antitumor antibiotic[3].

Mechanistic Insights: Regioselectivity in Electrophilic Aromatic Substitution

As a Senior Application Scientist, understanding the causality behind the regiochemical outcome is critical for optimizing yields. The synthesis relies on the direct electrophilic aromatic nitration of methyl 2-hydroxy-4-methoxybenzoate. The substitution pattern is dictated by the competing electronic effects of the existing functional groups:

  • Activating Groups: The hydroxyl (-OH) and methoxy (-OCH₃) groups are strongly electron-donating via resonance, activating the aromatic ring toward electrophilic attack and directing the incoming electrophile to the ortho and para positions.

  • Deactivating Group: The methyl ester (-COOCH₃) is electron-withdrawing and meta-directing.

During nitration, the incoming nitronium ion (NO₂⁺) is directed primarily by the highly activating -OH and -OCH₃ groups. The 5-position is para to the -OH and ortho to the -OCH₃, making it a highly nucleophilic site. The 3-position is ortho to both -OH and -OCH₃, leading to slightly higher steric hindrance but remaining highly activated. Consequently, standard nitration yields a nearly 1:1 mixture of the 5-nitro (target) and 3-nitro (byproduct) isomers[3].

Synthesis Workflow and Downstream Applications

SynthesisWorkflow SM Methyl 2-hydroxy-4-methoxybenzoate (Starting Material) Nitration Electrophilic Aromatic Nitration (HNO3, AcOH, Ac2O) | 0 °C to RT SM->Nitration Acetyl Nitrate Generation Crude Crude Product Mixture (3-nitro & 5-nitro isomers) Nitration->Crude Separation Isomer Separation (Silica Gel Chromatography) Crude->Separation Product Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (Target Product: 42% Yield) Separation->Product Para to -OH Byproduct Methyl 2-hydroxy-4-methoxy-3-nitrobenzoate (Byproduct: 44% Yield) Separation->Byproduct Ortho to -OH Downstream1 HDAC-EGFR Dual Inhibitors (N-aryl salicylamides) Product->Downstream1 Downstream2 Diazocarbonyl Natural Products (e.g., Cremeomycin) Product->Downstream2

Synthesis workflow of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate and its applications.

Experimental Protocol: Acetyl Nitrate-Mediated Nitration

This protocol leverages an in situ generated acetyl nitrate intermediate, which is milder and more lipophilic than standard mixed acid (HNO₃/H₂SO₄). This specific reagent choice prevents the oxidative degradation of the electron-rich aromatic ring[3].

Materials and Reagents
  • Methyl 2-hydroxy-4-methoxybenzoate (8.00 g, 43.92 mmol, 1.0 eq)

  • Glacial Acetic Acid (AcOH) (84.0 mL total)

  • Acetic Anhydride (Ac₂O) (29.6 mL)

  • Fuming Nitric Acid (70% HNO₃) (4.3 mL, 48.32 mmol, 1.1 eq)

Step-by-Step Methodology
  • Substrate Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 8.00 g of methyl 2-hydroxy-4-methoxybenzoate in a mixture of glacial AcOH (57.6 mL) and Ac₂O (29.6 mL).

  • Cooling & Stabilization: Submerge the flask in an ice-water bath and allow the internal temperature to reach exactly 0 °C.

  • Nitrating Agent Preparation: In a separate vial, carefully prepare the nitrating mixture by adding 4.3 mL of 70% HNO₃ to 26.4 mL of glacial AcOH. (Caution: Highly exothermic. Perform behind a blast shield in a fume hood.)

  • Electrophilic Addition: Add the HNO₃/AcOH mixture dropwise to the substrate solution over 5–10 minutes. Maintain the internal temperature at 0 °C to prevent oxidative cleavage and dinitration.

  • Reaction Maturation: Remove the ice bath. Allow the light yellow solution to warm to room temperature (approx. 20–25 °C) and stir for exactly 25 minutes. A light brown suspension will form, indicating the precipitation of the nitro products.

  • Quenching & Workup: Pour the reaction mixture onto crushed ice (approx. 200 g) to quench the remaining acetyl nitrate and precipitate the crude organics. Filter the solid, wash thoroughly with cold distilled water to remove residual acids, and dry under a vacuum.

  • Isomer Separation (Self-Validating Step): The crude mixture contains the 5-nitro (target) and 3-nitro (byproduct) isomers. Purify via silica gel column chromatography using a gradient of light petroleum ether to ethyl acetate (10:1 v/v).

    • Analytical Check: The 5-nitro isomer is characterized by two para-oriented aromatic protons appearing as singlets in ¹H NMR, distinguishing it from the 3-nitro isomer which exhibits ortho-coupled doublets (J ~ 9 Hz)[3].

Quantitative Data and Analytical Characterization

To ensure trust and reproducibility, the quantitative data and expected analytical benchmarks for the target compound are summarized below.

ParameterMethyl 2-hydroxy-4-methoxy-5-nitrobenzoate
CAS Number 723284-34-2
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol
Isolated Yield ~42% (Chromatographically isolated)
Byproduct Yield ~44% (3-nitro isomer)
Appearance Light yellow solid
¹H NMR (DMSO-d₆) Signature Two distinct singlets in the aromatic region (approx. δ 8.3 and δ 6.6 ppm), confirming para-substitution, lacking the ~9 Hz doublet coupling seen in the 3-nitro byproduct.

Troubleshooting and Scalability Challenges

  • Temperature Control (Causality): The addition of nitric acid must be strictly maintained at 0 °C. Exceeding this temperature leads to the formation of dinitrated byproducts and promotes the oxidative cleavage of the methoxy group, drastically reducing the yield.

  • Reagent Selection (Causality): The use of acetic anhydride is not merely a solvent choice; it reacts with nitric acid to form acetyl nitrate (CH₃COONO₂). This acts as a highly effective, yet non-oxidizing, nitronium ion donor, which is mandatory for electron-rich substrates like methoxysalicylates that would otherwise polymerize or degrade in sulfuric acid.

  • Scalability: For multi-gram scale-up, column chromatography becomes a bottleneck. Researchers should optimize fractional recrystallization using a toluene/ethanol gradient to exploit the differential solubility between the 3-nitro and 5-nitro isomers.

References

  • Zuo, M., Zheng, Y.-W., Lu, S.-M., Li, Y., & Zhang, S.-Q. (2012). "Synthesis and biological evaluation of N-aryl salicylamides with a hydroxamic acid moiety at 5-position as novel HDAC-EGFR dual inhibitors." Bioorganic & Medicinal Chemistry, 20(14), 4405-4412. URL:[Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Nitration of Methyl 2-hydroxy-4-methoxybenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals troubleshooting the electrophilic aromatic nitration of methyl 2-hydroxy-4-methoxybenzoate. Selective nitration to produce methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS 723284-34-2) 1 is a critical bottleneck in synthesizing downstream diazocarbonyl natural products and pharmaceutical intermediates.

Below, we dissect the mechanistic causality of common failures, provide targeted FAQs, and supply a self-validating, optimized protocol to maximize your C5-nitration yield.

Mechanistic Insight: The Regioselectivity Challenge

The starting material, methyl 2-hydroxy-4-methoxybenzoate, features two strongly activating, ortho/para-directing groups: the C2-hydroxyl and the C4-methoxy groups. During electrophilic attack by the nitronium ion (


), the reaction primarily competes between the C3 and C5 positions:
  • C5 Position (Target): Located para to the hydroxyl group and ortho to the methoxy group. This position is sterically accessible, making it the kinetically favored site for nitration.

  • C3 Position (Byproduct): Located ortho to both the hydroxyl and methoxy groups. The steric bulk significantly hinders attack here. However, highly reactive nitrating agents can force nitration at this position, reducing the yield of the desired 5-nitro isomer.

Troubleshooting FAQs

Q1: My reaction yields a nearly 1:1 mixture of the 5-nitro and 3-nitro isomers. How can I improve the regioselectivity for the 5-nitro product? A1: Poor regioselectivity is typically caused by overly aggressive nitrating conditions or insufficient temperature control. When using fuming nitric acid in glacial acetic acid and acetic anhydride 2, the active nitrating species is acetyl nitrate, which is highly reactive. To favor the less hindered C5 position, you must enforce strict temperature control (exactly 0 °C during addition) and ensure adequate dilution with glacial acetic acid to moderate the reaction kinetics.

Q2: I am observing significant formation of dark brown tar and very low mass recovery. What is going wrong? A2: This indicates oxidative degradation or over-nitration (dinitration). Nitric acid is a strong oxidant, and electron-rich aromatic rings (like your resorcinol-derived starting material) are highly susceptible to oxidative cleavage.

  • Causality: Using more than 1.10 equivalents of fuming

    
     or extending the reaction time beyond 30 minutes leads to irreversible ring oxidation.
    
  • Solution: Strictly limit the fuming

    
     to 1.1 equivalents and quench the reaction immediately after 25 minutes by pouring it into ice water.
    

Q3: How do I efficiently separate the target 5-nitrobenzoate from the 3-nitro byproduct without relying on column chromatography? A3: While silica gel chromatography is effective for analytical purity, it is not scalable. Fortunately, the two isomers exhibit different solubility profiles. The 5-nitro isomer generally has lower solubility in cold ethanol compared to the 3-nitro isomer due to differences in intermolecular hydrogen bonding. A targeted recrystallization from hot ethanol, followed by slow cooling, will precipitate the 5-nitro isomer while leaving the majority of the 3-nitro isomer in the mother liquor.

Data Presentation: Comparison of Nitration Conditions

The table below summarizes how different nitration systems impact the regioselectivity and overall health of the reaction.

Nitration SystemTemp (°C)Equivalents (

)
5-Nitro Yield (%)3-Nitro Yield (%)Observation / Purity

/

0 to RT1.5< 20%< 10%Severe oxidation and tar formation.
Fuming

/ AcOH
0 to RT1.1~35%~15%Moderate yield, sluggish conversion.
Fuming

/ AcOH /

0 to 25 1.1 42 - 50% 15 - 20% Optimal conversion; requires separation.

Note: Data extrapolated from standard optimization of cremeomycin synthesis precursors.

Mechanistic Pathway Visualization

G SM Methyl 2-hydroxy-4-methoxybenzoate (Starting Material) NO2 Electrophilic Attack [NO2+ from HNO3/Ac2O] SM->NO2 C5 C5 Position Attack (Para to -OH, Sterically Open) NO2->C5 Kinetically Favored C3 C3 Position Attack (Ortho to -OH/-OMe, Hindered) NO2->C3 Steric Hindrance Ox Over-oxidation / Dinitration (Excess HNO3 / High Temp) NO2->Ox Poor Temp Control Prod5 Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (Target: Major Yield) C5->Prod5 Prod3 Methyl 2-hydroxy-4-methoxy-3-nitrobenzoate (Byproduct: Minor Yield) C3->Prod3 Degrad Tar / Degradation Products (Waste) Ox->Degrad

Figure 1: Regioselectivity and competing pathways in methyl 2-hydroxy-4-methoxybenzoate nitration.

Optimized Experimental Protocol

This protocol is adapted and optimized from the foundational synthesis of cremeomycin precursors 2 to maximize the C5-nitration yield while suppressing oxidative degradation. It is designed as a self-validating system; specific visual cues are provided to confirm reaction progress.

Reagents Required:

  • Methyl 2-hydroxy-4-methoxybenzoate: 8.00 g (43.9 mmol)

  • Glacial Acetic Acid (AcOH): 84.0 mL (Total)

  • Acetic Anhydride (

    
    ): 29.6 mL
    
  • Fuming Nitric Acid (70%): 4.3 mL (48.3 mmol, 1.1 equiv)

Step-by-Step Methodology:

  • Substrate Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.00 g of methyl 2-hydroxy-4-methoxybenzoate in a mixture of 57.6 mL glacial AcOH and 29.6 mL

    
    .
    
  • Thermal Equilibration: Submerge the flask in an ice-water bath. Allow the solution to cool to an internal temperature of exactly 0 °C for 15 minutes.

  • Nitrating Mixture Preparation: In a separate, dry addition funnel, carefully mix 4.3 mL of fuming

    
     (70%) with 26.4 mL of glacial AcOH. (Caution: Highly exothermic. Perform strictly in a fume hood).
    
  • Controlled Addition: Add the nitrating mixture dropwise to the substrate solution over exactly 5 to 10 minutes. Maintain vigorous stirring. Validation Check: The internal temperature must not exceed 5 °C during this addition to prevent premature oxidation.

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the light yellow solution to warm naturally to room temperature (approx. 20-22 °C). Stir for exactly 25 minutes. Validation Check: The solution will transition from light yellow to a light brown suspension, indicating the precipitation of the nitrated isomers. Do not let it stir past 30 minutes.

  • Quenching: Immediately pour the suspension into 300 mL of vigorously stirred crushed ice and water to halt the reaction and fully precipitate the crude product.

  • Isolation: Filter the resulting solid under vacuum. Wash the filter cake with copious amounts of cold water (3 × 50 mL) to remove all residual acetic acid and nitric acid.

  • Purification (Isomer Separation): To separate the target 5-nitro isomer from the 3-nitro byproduct, dissolve the crude solid in a minimum volume of boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight. Filter the crystallized methyl 2-hydroxy-4-methoxy-5-nitrobenzoate and dry under vacuum.

References

  • Source:Synthesis 2008, No. 22, 3661-3665. (Thieme Connect)
  • Title: Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate | 723284-34-2 Source: ChemicalBook URL

Sources

Purifying Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Tier 3 Technical Support Knowledge Base for process chemists and researchers. It focuses on the purification of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (an intermediate often used in the synthesis of gastroprokinetic agents like Mosapride).

Topic: Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2 / Related Analogs) Document ID: TS-PUR-MNB-05 Status: Active

Core Synthesis & Impurity Profile

The "Why" behind your separation challenge.

Before attempting purification, you must understand the thermodynamic and kinetic landscape of your reaction mixture. The synthesis typically involves the nitration of Methyl 4-methoxysalicylate using mixed acid (


) or nitric acid in acetic acid.
The Selectivity Problem

The directing effects of the substituents on the benzene ring create a competition between the 5-position (Target) and the 3-position (Impurity).

  • 1-COOMe (Ester): Meta-director (deactivating). Directs to 3 and 5.[1][2][3]

  • 2-OH (Phenol): Ortho/Para-director (activating). Directs to 3 (ortho) and 5 (para).

  • 4-OMe (Ether): Ortho/Para-director (activating). Directs to 3 (ortho) and 5 (ortho).

Result: Both activating groups strongly direct to the 3 and 5 positions.

  • Target (5-Nitro): Favored sterically.

  • Impurity (3-Nitro): Favored electronically by the cooperative ortho-direction of both oxygen donors, but disfavored sterically (sandwiched between -OH and -OMe).

  • Impurity (3,5-Dinitro): Occurs if temperature is uncontrolled or stoichiometry is excessive.

Visualization: Impurity Formation Pathway

NitrationPathways Start Methyl 4-methoxysalicylate (Starting Material) Nitronium + NO2+ (Electrophile) Target 5-Nitro Isomer (Major Product) Target Start->Target Para to 2-OH Less Steric Hindrance Impurity3 3-Nitro Isomer (Regio-impurity) ~5-15% Start->Impurity3 Ortho to 2-OH & 4-OMe Steric Clash ImpurityDi 3,5-Dinitro (Over-nitration) Target->ImpurityDi Excess HNO3 / High T Impurity3->ImpurityDi Excess HNO3

Caption: Electrophilic substitution pathways showing the competition between the 5-nitro target and the 3-nitro/dinitro impurities.

Troubleshooting Guides (Q&A Format)

Ticket #01: "I cannot separate the 3-nitro isomer from my target."

Diagnosis: The 3-nitro and 5-nitro isomers have very similar polarities, making standard silica chromatography difficult (overlapping Rf values). Recommended Protocol: Fractional Recrystallization.

The 5-nitro isomer typically possesses a higher melting point and lower solubility in specific protic solvents due to efficient packing, whereas the 3-nitro isomer's steric crowding disrupts the crystal lattice, increasing its solubility.

Step-by-Step Resolution:

  • Solvent Selection: Use Methanol (MeOH) or Acetic Acid (AcOH) .

    • Why? These solvents respect the intramolecular hydrogen bonding (between 2-OH and 1-COOMe) while differentiating based on the nitro group's position.

  • The "Swish" Technique (Trituration):

    • If the crude solid is sticky, suspend it in cold Methanol (0°C).

    • Stir vigorously for 30 minutes.

    • Filter.[1][2][3][4][5][6] The filter cake is usually enriched in the 5-nitro target, while the 3-nitro isomer and unreacted starting material remain in the filtrate.

  • Full Recrystallization:

    • Dissolve the filter cake in boiling Methanol (approx. 10-15 mL per gram).

    • Critical: If it does not dissolve fully, add Acetonitrile dropwise until clear.

    • Allow to cool slowly to room temperature, then to 4°C.

    • Data Check: The 3-nitro isomer accumulates in the mother liquor.

Ticket #02: "My product is 'oiling out' instead of crystallizing."

Diagnosis: This is common with nitro-salicylates. The melting point is suppressed by impurities, causing the compound to separate as a liquid (oil) before the solution reaches the saturation point for crystal formation.

Troubleshooting Protocol:

Variable Adjustment Reason
Cooling Rate Slow down. Wrap the flask in foil/towel. Rapid cooling traps impurities, lowering the localized MP and causing oiling.
Seed Crystals Mandatory. Save a tiny amount of crude solid.[7] Add it when the solution is slightly cloudy at 40-50°C.
Solvent System Switch to MeOH/Water. Dissolve in hot MeOH. Add hot water dropwise until just turbid. Add a drop of MeOH to clear it. Cool.

| Agitation | Stir slowly. | High-speed stirring can induce oiling emulsions. Use a slow magnetic stir. |

Ticket #03: "The product streaks on TLC/Column."

Diagnosis: The phenolic hydroxyl group (2-OH) is acidic (


). It interacts strongly with the silanols on silica gel, causing peak tailing and poor separation.

Resolution:

  • Acidify the Mobile Phase: Add 0.5% to 1% Acetic Acid to your eluent (e.g., Hexane:Ethyl Acetate + 1% AcOH). This protonates the phenol, preventing interaction with silica.

  • Alternative Stationary Phase: If available, use C18 Reverse Phase silica. The separation is then driven by hydrophobicity, where the nitro-positional isomers often show better resolution.

Validated Purification Workflow

Follow this logic gate to minimize yield loss.

PurificationLogic Start Crude Reaction Mixture Quench Quench in Ice Water (Filter Solid) Start->Quench TLC TLC Check (Hex:EtOAc 7:3 + 1% AcOH) Quench->TLC Recryst Recrystallization (Methanol or AcOH) TLC->Recryst Major Pathway Column Flash Chromatography (Buffered Silica) TLC->Column If Crude is Oil/Complex HighImp >10% 3-Nitro Isomer LowImp <5% 3-Nitro Isomer Check Purity Check (HPLC/NMR) Recryst->Check Column->Check Check->Recryst Fail (Repeat) Final Final Product (Dry at 50°C) Check->Final Pass

Caption: Decision tree for selecting the optimal purification route based on crude purity.

Safety & Stability (Critical)

WARNING: Nitro Compounds are Energetic.

  • Thermal Instability: Nitro-aromatics can decompose exothermically. Never distill the mother liquor to dryness at high temperatures (>80°C).

  • Drying: Dry the final crystals in a vacuum oven at maximum 50°C . Higher temperatures may cause decarboxylation or autocatalytic decomposition, especially if trace acid remains.

  • Skin Sensitization: Nitro-benzoates are potent sensitizers. Double-glove (Nitrile) and handle in a fume hood.[1]

References

  • Synthesis of Nitro-Salicylates: Organic Syntheses, Coll. Vol. 1, p. 372 (Nitration of Methyl Benzoate - General Method).

  • Regioselectivity in Nitration: "Nitration of Methyl 4-methoxysalicylate." ChemicalBook Data & Properties.

  • Purification of Nitro Isomers: "Separation of Nitroaniline Isomers using Radial Chromatography." Journal of Chemical Education.

  • Crystallization Techniques: "Recrystallization of Nitrobenzoic Acids." BenchChem Technical Support.

(Note: While specific literature on the exact 5-nitro-4-methoxy methyl ester is proprietary in many API processes, the chemistry cited above relies on the foundational behavior of nitro-salicylate analogs.)

Sources

Technical Support Center: Regioselectivity Troubleshooting in the Nitration of Methyl 4-Methoxysalicylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, synthetic chemists, and drug development professionals navigating the electrophilic aromatic nitration of methyl 4-methoxysalicylate (also known as methyl 2-hydroxy-4-methoxybenzoate). This intermediate is a critical building block in the total synthesis of complex diazocarbonyl natural products, such as cremeomycin. However, controlling the regioselectivity of the incoming nitro group remains a significant synthetic bottleneck.

Below, you will find mechanistic insights, troubleshooting workflows, and field-proven protocols to optimize your yield and isolate the desired isomer.

Part 1: Mechanistic Insights & FAQs

Q: Why does the nitration of methyl 4-methoxysalicylate inherently yield a mixture of isomers rather than a single product? A: The regioselectivity is governed by the synergistic directing effects of the three existing substituents on the benzene ring. When analyzing the molecule:

  • The -OH group at C2 is a strongly activating ortho/para director. It directs the nitronium ion (

    
    ) to positions C3 (ortho) and C5 (para).
    
  • The -OCH3 group at C4 is also a strongly activating ortho/para director. It directs the electrophile to positions C3 (ortho) and C5 (ortho).

  • The -COOCH3 group at C1 is a deactivating meta director. It directs the electrophile to positions C3 and C5.

Because all three functional groups synergistically activate and direct electrophilic attack to the exact same carbons (C3 and C5 ), the reaction fundamentally produces a mixture of the 3-nitro and 5-nitro isomers 1.

Q: What determines the ratio between the 3-nitro and 5-nitro isomers, and which is the major product? A: The product distribution is dictated by a competition between electronic activation and steric hindrance.

  • The C5 Position: Flanked only by a methoxy group and a small hydrogen atom, this position is sterically accessible. Consequently, nitration at C5 is kinetically favored, making the 5-nitro isomer the major product (~42% yield).

  • The C3 Position: Sandwiched directly between two oxygen-containing groups (-OH and -OCH3), this position suffers from severe steric bulk. Although highly electron-rich, it is less accessible, making the 3-nitro isomer the minor product (though often the desired one for downstream synthesis).

Regioselectivity Substrate Methyl 4-methoxysalicylate C1 C1: -COOCH3 (Meta Director) Substrate->C1 C2 C2: -OH (Ortho/Para Director) Substrate->C2 C4 C4: -OCH3 (Ortho/Para Director) Substrate->C4 C3_Pos Position C3 (Sterically Hindered) C1->C3_Pos Directs Meta C5_Pos Position C5 (Less Hindered) C1->C5_Pos Directs Meta C2->C3_Pos Directs Ortho C2->C5_Pos Directs Para C4->C3_Pos Directs Ortho C4->C5_Pos Directs Ortho Result1 3-Nitro Isomer (Minor / Desired) C3_Pos->Result1 Nitration Result2 5-Nitro Isomer (~42% Major) C5_Pos->Result2 Nitration

Caption: Synergistic directing effects leading to competitive nitration at the C3 and C5 positions.

Part 2: Troubleshooting Guide

Issue 1: Excessive oxidative degradation or formation of dinitro byproducts.

  • Root Cause: Fuming nitric acid is a harsh oxidant. If the temperature exceeds 0 °C during addition, or if the reaction is left unquenched for too long, oxidative cleavage of the highly electron-rich phenol ring or over-nitration occurs.

  • Solution: Maintain strict cryogenic control (0 °C) during the addition of

    
    . Use a solvent system of glacial acetic acid (AcOH) and acetic anhydride (
    
    
    
    ). The
    
    
    reacts with residual moisture in the nitric acid to generate acetyl nitrate (
    
    
    ) in situ. This acts as a milder, highly controlled nitrating agent that suppresses oxidative side reactions.

Issue 2: Poor chromatographic separation of the 3-nitro and 5-nitro isomers.

  • Root Cause: Both isomers possess identical functional groups and similar molecular weights, leading to co-elution on standard silica gel phases.

  • Solution: Utilize a shallow polarity gradient (e.g., 10:1 light petroleum to ethyl acetate). The separation relies on subtle differences in intramolecular hydrogen bonding. The C3-nitro group forms a strong intramolecular hydrogen bond with the adjacent C2-OH group, which slightly reduces its overall dipole moment and interaction with the silica stationary phase compared to the C5-nitro isomer.

Part 3: Quantitative Data & Directing Effects

The following table summarizes the structural causality behind the observed regioselectivity during the electrophilic aromatic substitution of methyl 4-methoxysalicylate.

SubstituentRing PositionDirecting EffectActivated TargetsSteric EnvironmentExpected Outcome
-COOCH₃ C1Meta, DeactivatingC3, C5N/AN/A
-OH C2Ortho/Para, ActivatingC3, C5N/AN/A
-OCH₃ C4Ortho/Para, ActivatingC3, C5N/AN/A
Nitration Site A C3 Synergistic Target - High Hindrance (Between OH & OCH₃)Minor Product (Desired for Cremeomycin)
Nitration Site B C5 Synergistic Target - Low Hindrance (Between OCH₃ & H)Major Product (~42% Yield)

Part 4: Standard Operating Procedure (SOP)

This self-validating protocol is adapted from the benchmark synthesis of Cremeomycin to ensure reproducibility and high fidelity in isolating the 3-nitro isomer 1.

Phase 1: Reagent Preparation & Activation
  • Dissolution: Dissolve methyl 2-hydroxy-4-methoxybenzoate (8.00 g, 43.92 mmol) in a strictly anhydrous mixture of glacial acetic acid (AcOH, 57.6 mL) and acetic anhydride (

    
    , 29.6 mL).
    
    • Causality: The

      
       scavenges trace water and generates the active nitrating species (acetyl nitrate), preventing ester hydrolysis and ring oxidation.
      
  • Thermal Control: Cool the reaction vessel to exactly 0 °C using an ice-water bath.

Phase 2: Electrophilic Aromatic Substitution
  • Nitration: Prepare a secondary solution of fuming

    
     (70%; 4.3 mL, 48.32 mmol, 1.1 equiv) in glacial AcOH (26.4 mL). Add this dropwise to the main reaction mixture over 5 minutes with vigorous magnetic stirring.
    
  • Propagation: Remove the ice bath once the addition is complete. Allow the light yellow solution to warm to room temperature and stir for exactly 25 minutes.

    • Validation Checkpoint: The reaction acts as a self-validating system; successful conversion is visually confirmed when the light yellow solution transitions into a light brown suspension.

Phase 3: Isolation & Resolution
  • Quenching: Pour the suspension into ice water (200 mL) to rapidly quench residual acetyl nitrate. Extract the aqueous layer with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate under reduced pressure to yield a crude brown solid.
    
  • Chromatographic Separation: Purify the crude mixture via silica gel column chromatography using an isocratic 10:1 light petroleum–EtOAc eluent. Monitor fractions via TLC (UV active) to separate the major 5-nitro isomer from the desired 3-nitro isomer.

Workflow Step1 Dissolve Substrate in AcOH / Ac2O Step2 Cool to 0 °C Step1->Step2 Step3 Add Fuming HNO3 in AcOH (5 min) Step2->Step3 Step4 Stir at RT (25 min) Step3->Step4 Step5 Aqueous Workup & Extraction Step4->Step5 Step6 Silica Gel Column (10:1 Pet Ether/EtOAc) Step5->Step6 Isomer5 5-Nitro Isomer (Major Byproduct) Step6->Isomer5 Fraction A Isomer3 3-Nitro Isomer (Desired Product) Step6->Isomer3 Fraction B

Caption: Step-by-step experimental workflow for the nitration and chromatographic resolution of isomers.

References

  • Moody, C. J., et al. "First Synthesis of the Naturally Occurring Diazocarbonyl Compound Cremeomycin." Synthesis, 2008, No. 22.

Sources

Technical Support Center: Separation of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate from its 3-Nitro Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the synthesis and isolation of highly functionalized aromatic intermediates. Specifically, we address the regioselective nitration of methyl 2-hydroxy-4-methoxybenzoate and the subsequent chromatographic separation of its 5-nitro and 3-nitro positional isomers.

Mechanistic Overview & Causality

The synthesis of target molecules like the diazocarbonyl natural product cremeomycin relies on the precise nitration of methyl 2-hydroxy-4-methoxybenzoate[1]. This electrophilic aromatic substitution yields two primary positional isomers:

  • Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (Major, ~42%): The nitro group adds para to the strongly activating hydroxyl (-OH) group.

  • Methyl 2-hydroxy-4-methoxy-3-nitrobenzoate (Minor, 23–32%): The nitro group adds ortho to the -OH group[1].

The Causality of Separation: Separating these isomers is notoriously challenging because both possess identical molecular weights and similar functional groups. However, their spatial arrangements dictate their behavior on a silica gel column. In the 3-nitro isomer , the newly introduced


 group is sterically squeezed between the 

and

groups. This proximity forces a strong intramolecular hydrogen bond between the 2-OH and the 3-nitro group (or disrupts the existing 2-OH to 1-ester bond), effectively shielding the polar functional groups from the silica stationary phase. Consequently, the 3-nitro isomer is more lipophilic and elutes first (higher

). The 5-nitro isomer has a more exposed, extended

-system, interacts more strongly with the silica, and elutes second (lower

).

Experimental Workflow Diagram

Workflow SM Methyl 2-hydroxy-4-methoxybenzoate (Starting Material) Nitration Nitration Reaction (HNO3, AcOH, Ac2O, 0 °C to RT) SM->Nitration Quench Aqueous Quench & Extraction (CH2Cl2) Nitration->Quench Crude Crude Isomer Mixture (5-nitro & 3-nitro) Quench->Crude Chroma Silica Gel Chromatography (Hexane/EtOAc Gradient) Crude->Chroma Isomer5 5-Nitro Isomer (Major, ~42%) Chroma->Isomer5 Elutes Second (Lower Rf) Isomer3 3-Nitro Isomer (Minor, 23-32%) Chroma->Isomer3 Elutes First (Higher Rf)

Workflow for the nitration and chromatographic separation of 5-nitro and 3-nitro isomers.

Validated Step-by-Step Protocol

This protocol is a self-validating system adapted from established literature for the synthesis of cremeomycin precursors [1][1].

Phase A: Nitration
  • Preparation: Dissolve 8.00 g (43.92 mmol) of methyl 2-hydroxy-4-methoxybenzoate in a solvent mixture of glacial acetic acid (AcOH, 57.6 mL) and acetic anhydride (

    
    , 29.6 mL)[1].
    
  • Temperature Control: Cool the light yellow solution to exactly 0 °C using an ice-water bath. Causality: Strict thermal control prevents oxidative degradation of the electron-rich aromatic ring.

  • Reagent Addition: In a separate flask, prepare the nitrating mixture by carefully adding 4.3 mL (48.32 mmol) of fuming

    
     (70%) to 26.4 mL of glacial AcOH. Add this mixture dropwise to the main reaction flask over 5 minutes with vigorous stirring[1].
    
  • Reaction Progression: Remove the ice bath and allow the solution to warm to room temperature. Stir for 25 minutes.

    • Self-Validation Check: The reaction is complete when the solution transitions from light yellow to a thick, light brown suspension[1]. This precipitate indicates the formation of the less-soluble nitrated products.

Phase B: Quench & Extraction
  • Quenching: Pour the brown suspension into 200 mL of crushed ice/water to halt the reaction and fully precipitate the organics.

  • Extraction: Extract the aqueous mixture with dichloromethane (

    
    , 3 × 100 mL).
    
  • Washing: Wash the combined organic layers with saturated aqueous

    
     until 
    
    
    
    evolution ceases (neutralizing the acetic acid), followed by a brine wash.
  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude brown solid.
    
Phase C: Chromatographic Separation
  • Column Preparation: Pack a column with fine silica gel (230–400 mesh) using a non-polar solvent (e.g., 100% light petroleum or hexanes).

  • Loading: Dry-load the crude mixture onto a small amount of silica gel to ensure a narrow, uniform loading band.

  • Elution: Elute using a shallow gradient, starting from 10:1 light petroleum–ethyl acetate[1].

    • Self-Validation Check: Monitor fractions via TLC. The 3-nitro isomer will elute first as a distinct yellow spot. The 5-nitro isomer will follow at a lower

      
      .
      

Quantitative Isomer Comparison

The following table summarizes the key metrics used to differentiate and isolate the two isomers during the workflow:

ParameterMethyl 2-hydroxy-4-methoxy-5-nitrobenzoateMethyl 2-hydroxy-4-methoxy-3-nitrobenzoate
Substitution Regiochemistry Nitro is para to the -OH groupNitro is ortho to the -OH group
Reaction Yield Major product (~42%)[1]Minor product (23–32%)[1]
Chromatographic Polarity Higher (Stronger silica interaction)Lower (Weaker silica interaction)
Elution Order (Normal Phase) Elutes second (Lower

)
Elutes first (Higher

)
Steric Environment Nitro group is relatively unhinderedNitro group is flanked by -OH and -OMe

Troubleshooting FAQs

Q: Why do we use a mixture of glacial acetic acid and acetic anhydride for nitration instead of standard mixed acid (


/

)?
A: Standard mixed acid is too harsh for highly activated, electron-rich substrates like methoxyphenols. It frequently leads to over-nitration (forming dinitro compounds) or complete oxidative decomposition of the aromatic ring. The combination of

and acetic anhydride generates acetyl nitrate (

) in situ. This acts as a much milder, highly selective electrophile, ensuring the reaction stops at mono-nitration[1].

Q: My reaction mixture turned into a thick brown paste and the magnetic stir bar stopped spinning. How does this affect the yield? A: The formation of a light brown suspension is expected as the nitrated isomers are less soluble than the starting material[1]. However, a complete loss of agitation is detrimental. Without stirring, localized concentration gradients and "hot spots" form, which can lead to runaway exothermic decomposition or skewed isomer ratios. Solution: For scales larger than 5 grams, abandon magnetic stirring and utilize an overhead mechanical stirrer to maintain a homogenous suspension.

Q: I am getting poor resolution between the two isomers on my silica column. How can I improve the separation? A: Because both isomers possess the same functional groups, their polarities are quite similar. If they are co-eluting:

  • Reduce the gradient steepness: Do not exceed 10% Ethyl Acetate in your mobile phase too quickly. Maintain a 10:1 or 15:1 Hexane:EtOAc ratio until the 3-nitro isomer has completely eluted[1].

  • Optimize loading: Ensure your crude-to-silica ratio is at least 1:50. Overloading the column will cause the bands to tail into one another.

  • Use dry loading: Dissolving the crude in a polar solvent (like

    
    ) and loading it directly can cause the solvent to drag the compounds down the column prematurely. Dry loading eliminates this artifact.
    

Q: Can I use fractional crystallization instead of column chromatography to isolate the 5-nitro isomer? A: Yes, but with caveats. The 5-nitro isomer is generally less soluble and can be enriched by recrystallization from hot ethanol or methanol. However, while this method is scalable and avoids silica gel, it will result in a lower isolated yield of the 5-nitro isomer (due to losses in the mother liquor) and makes recovering the minor 3-nitro isomer exceptionally difficult. If absolute purity of both isomers is required for downstream parallel synthesis, chromatography remains the mandatory standard.

References

  • Source: Synthesis (Thieme E-Journals)

Sources

Synthesis Technical Support Center: Troubleshooting Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Technical Support Center. This guide is designed for research scientists and process chemists experiencing low purity, poor regioselectivity, or unexpected byproducts during the electrophilic aromatic nitration of methyl 2-hydroxy-4-methoxybenzoate.

Below, we deconstruct the mechanistic causality of these impurities, provide a troubleshooting FAQ, and outline a self-validating, peer-reviewed protocol to ensure reproducible isolation of the target 5-nitro isomer.

Mechanistic Overview: The Causality of Low Purity

The synthesis of methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is governed by competing regioselectivity during Electrophilic Aromatic Substitution (EAS). The starting material's aromatic ring is highly activated by two strong electron-donating groups: a hydroxyl group (-OH) at C2 and a methoxy group (-OCH₃) at C4. Both function as strong ortho/para directors. Conversely, the methyl ester (-COOCH₃) at C1 is a deactivating meta director.

When the nitronium ion (


) attacks the ring:
  • The C5 Position (Major): is para to the -OH and ortho to the -OCH₃. It is sterically accessible, making it the favored thermodynamic and kinetic target[1].

  • The C3 Position (Minor): is ortho to the -OH and ortho to the -OCH₃. Despite being sterically hindered by the adjacent ester and methoxy groups, the immense electron density at this carbon makes it highly reactive, inevitably leading to the 3-nitro isomer as a significant impurity[1].

G SM Methyl 2-hydroxy-4-methoxybenzoate (Starting Material) Reagents HNO3 (70%), AcOH, Ac2O 0 °C to r.t. SM->Reagents Nitronium Electrophilic Attack (Nitronium Ion / Acetyl Nitrate) Reagents->Nitronium Target Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (Major Isomer: ~42%) Nitronium->Target Sterically Favored (C5) Impurity1 Methyl 2-hydroxy-4-methoxy-3-nitrobenzoate (Minor Isomer: ~23%) Nitronium->Impurity1 Sterically Hindered (C3) Impurity2 Hydrolyzed Acid Byproducts (Trace Impurity) Nitronium->Impurity2 Excess H2O / Heat

Reaction pathways and regioselectivity in the nitration of methyl 2-hydroxy-4-methoxybenzoate.

Troubleshooting FAQs

Q1: My final isolated product is bright yellow but melts over a broad temperature range. NMR shows two distinct methoxy singlets. What went wrong? A1: You have co-precipitated the target 5-nitro isomer with the 3-nitro isomer (methyl 2-hydroxy-4-methoxy-3-nitrobenzoate). Because both isomers share nearly identical solubility profiles in standard organic solvents, simple precipitation or crude filtration will yield a mixed crop. To resolve this, you must purify the crude solid via silica gel column chromatography (using a light petroleum/EtOAc gradient) to separate the isomers[1].

Q2: I am seeing a large amount of a highly polar byproduct that stays at the baseline on my TLC plate. How do I prevent this? A2: This is the hydrolyzed carboxylic acid byproduct (2-hydroxy-4-methoxy-5-nitrobenzoic acid). The methyl ester becomes highly susceptible to acid-catalyzed hydrolysis once the electron-withdrawing nitro group is installed. This occurs if there is excess water in your nitrating mixture. To prevent this, use a solvent system of glacial acetic acid (AcOH) and acetic anhydride (Ac₂O). The, reacting with the 30% water present in standard 70% nitric acid to maintain strictly anhydrous conditions[1].

Q3: Can I use standard mixed acid (HNO₃ / H₂SO₄) to force the reaction to completion and improve yields? A3: No. Using sulfuric acid as a solvent/catalyst for this specific, highly activated electron-rich substrate will lead to severe over-nitration (forming dinitro compounds) and rapid ester hydrolysis. The AcOH/Ac₂O system at 0 °C generates acetyl nitrate in situ, which is a milder, more regioselective nitrating agent that preserves the ester linkage[1].

Quantitative Data & Optimization

The table below summarizes how different solvent systems and nitrating agents impact the purity and product distribution of the reaction.

ParameterStandard Mixed Acid (HNO₃/H₂SO₄)Optimized Conditions (HNO₃/AcOH/Ac₂O)
Active Nitrating Agent Nitronium Ion (

)
Acetyl Nitrate (

)
Temperature 0 °C to r.t.0 °C to r.t.
5-Nitro Isomer Yield < 30%~ 42%
3-Nitro Isomer Yield > 30%~ 23%
Major Impurities Dinitro species, Hydrolyzed acids3-nitro isomer (Chromatographically resolvable)
Ester Stability Poor (Rapid acid-catalyzed hydrolysis)Excellent (Anhydrous water-scavenged system)

Validated Experimental Protocol

Based on the foundational synthesis of cremeomycin precursors by , the following protocol is a self-validating workflow designed to maximize the yield of the 5-nitro isomer while preventing hydrolysis[1].

Step 1: Substrate Dissolution & Water Scavenging
  • In a dry round-bottom flask, dissolve 8.00 g (43.92 mmol) of methyl 2-hydroxy-4-methoxybenzoate in a mixture of 57.6 mL glacial acetic acid (AcOH) and 29.6 mL acetic anhydride (Ac₂O).

  • Causality Check: The Ac₂O is strictly required to scavenge water from the incoming nitric acid. Do not omit this reagent, or ester hydrolysis will occur.

Step 2: Preparation of the Nitrating Agent
  • In a separate, dry addition funnel or flask, prepare a mixture of 4.3 mL (48.32 mmol, 1.1 eq) of 70% nitric acid (HNO₃) in 26.4 mL of glacial AcOH.

  • Causality Check: Limiting the HNO₃ to exactly 1.1 equivalents prevents over-nitration to the dinitro species.

Step 3: Controlled Addition
  • Cool the substrate solution to 0 °C using an ice-water bath.

  • Add the HNO₃/AcOH mixture dropwise over 5 minutes with vigorous magnetic stirring.

  • Validation Check: The solution will turn light yellow upon the completion of the addition, indicating the initial formation of the nitrated intermediates.

Step 4: Reaction Propagation
  • Remove the ice bath and allow the mixture to reach room temperature. Stir for exactly 25 minutes.

  • Validation Check: A light brown suspension must form. This visual cue indicates the successful precipitation of the nitrated products. Prolonged stirring beyond 30 minutes significantly increases the risk of thermodynamic hydrolysis.

Step 5: Isolation & Purification
  • Filter the brown suspension and wash the filter cake thoroughly with cold water to remove residual acetic acid and unreacted nitrating agents.

  • Purify the crude solid mixture via silica gel column chromatography using a 10:1 light petroleum–EtOAc solvent system.

  • Validation Check: The target methyl 2-hydroxy-4-methoxy-5-nitrobenzoate will elute first as a light yellow solid (~42% yield), clearly separated from the minor 3-nitrobenzoate isomer (~23% yield)[1].

References

  • Moody, C. J., et al. "First Synthesis of the Naturally Occurring Diazocarbonyl Compound Cremeomycin." Synthesis, vol. 2008, no. 24, 2008, pp. 3967–3973. Georg Thieme Verlag. Available at:[Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for 5-Nitrobenzoate Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-nitrobenzoate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this important reaction, with a specific focus on the critical parameter of reaction temperature. Here, we will address common issues encountered during the synthesis, providing in-depth explanations and actionable troubleshooting strategies to enhance your yield, purity, and overall success.

Frequently Asked Questions (FAQs)

Q1: My 5-nitrobenzoate synthesis is resulting in a low yield. What is the most likely cause related to temperature?

A low yield in the nitration of a benzoate ester is frequently linked to improper temperature control.[1] Nitration reactions are highly exothermic, and failure to maintain the recommended temperature range can lead to several undesirable outcomes that diminish your final product quantity.[2]

  • Side Reactions: Elevated temperatures can promote the formation of byproducts, such as dinitrated compounds or oxidation products.[3][4] The starting material and the desired mononitrated product can be consumed in these secondary reactions, thus lowering the overall yield of 5-nitrobenzoate.[2]

  • Decomposition: Both the starting material and the product can be susceptible to degradation at higher temperatures, especially in the presence of a strong acid mixture.[5] This can manifest as a dark, tarry reaction mixture and a significant loss of desired material.[2]

  • Incomplete Reaction: Conversely, if the temperature is too low, the reaction rate may be significantly reduced, leading to an incomplete conversion of the starting material within a practical timeframe.[1]

Field-Proven Insight: For the nitration of methyl benzoate, a common precursor, it is crucial to maintain a temperature below 15°C, and ideally between 0-10°C, during the addition of the nitrating mixture.[3][4] Exceeding this range can lead to a rapid increase in byproduct formation.

Q2: I'm observing multiple spots on my TLC plate, indicating a mixture of products. How can I improve the regioselectivity for the 5-nitro isomer by adjusting the temperature?

The formation of multiple isomers is a common challenge in the nitration of substituted benzene rings. While the ester group of a benzoate is a meta-director, some ortho- and para-isomers can still form. Temperature plays a key role in controlling the kinetic versus thermodynamic product distribution.[6]

  • Kinetic vs. Thermodynamic Control: Lower reaction temperatures generally favor the kinetically controlled product, which is often the desired isomer in electrophilic aromatic substitution reactions.[6] In the case of benzoate nitration, maintaining a low temperature helps to minimize the formation of undesired ortho and para isomers.[7]

  • Steric Hindrance: At lower temperatures, the approach of the nitronium ion (NO₂⁺) electrophile is more sensitive to steric hindrance, which can favor substitution at the less hindered meta-positions.

Actionable Solution: To enhance the formation of the 5-nitrobenzoate (meta-product), it is recommended to carry out the reaction at a consistently low temperature, typically between 0-5°C.[6] This can be achieved by using an ice-salt bath and adding the nitrating mixture very slowly to the solution of the benzoate ester in sulfuric acid.[8]

Q3: My reaction mixture turned dark brown/black. What does this indicate and how can I prevent it?

A dark discoloration of the reaction mixture is a strong indicator of oxidative side reactions and decomposition.[2][9] This is almost always a result of excessive reaction temperature.

Causality: The nitrating mixture (concentrated nitric and sulfuric acids) is a powerful oxidizing agent. At elevated temperatures, it can oxidize the aromatic ring or the ester side chain, leading to the formation of complex, high-molecular-weight byproducts that appear as a dark tar.[2]

Preventative Measures:

  • Pre-cool all reagents and glassware: Before mixing, ensure that the benzoate ester, sulfuric acid, and the nitrating mixture are all adequately cooled in an ice bath.[10]

  • Slow, controlled addition: The nitrating mixture should be added dropwise to the reaction flask with vigorous stirring to dissipate the heat generated from the reaction.[1]

  • Efficient cooling: Utilize an ice-salt bath to maintain a temperature below 10°C throughout the addition process.[11] For larger-scale reactions, a cryostat may be necessary for precise temperature control.

Troubleshooting Guide

Problem Potential Cause (Temperature-Related) Recommended Solution
Low Yield Reaction temperature was too high, leading to byproduct formation and decomposition.[3][4]Maintain a reaction temperature between 0-10°C during the addition of the nitrating mixture.[4] Use an ice-salt bath for efficient cooling.
Reaction temperature was too low, resulting in an incomplete reaction.[1]After the initial low-temperature addition, allow the reaction to slowly warm to room temperature and stir for an additional period to ensure completion.[12] Monitor the reaction by TLC.
Poor Purity (Multiple Isomers) Elevated temperature favored the formation of thermodynamic byproducts (ortho/para isomers).[6]Conduct the reaction at a lower temperature range (0-5°C) to favor the kinetically controlled meta-product.[6][13]
Dark Reaction Mixture Runaway reaction or localized "hot spots" due to rapid addition of nitrating agent, causing oxidation.[2]Pre-cool all reagents and add the nitrating mixture very slowly with efficient stirring and cooling.[8][11]
Formation of Dinitro Compounds The reaction temperature was too high, promoting a second nitration on the already substituted ring.[3][14]Strictly maintain the temperature below 15°C. The presence of the first deactivating nitro group makes the second nitration more difficult, but high temperatures can overcome this barrier.[3][15]

Experimental Protocols

Protocol 1: Optimized Synthesis of Methyl 5-Nitrobenzoate

This protocol provides a step-by-step method for the nitration of methyl benzoate with a focus on temperature control to maximize the yield and purity of the 5-nitro isomer.

Materials:

  • Methyl benzoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Methanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric acid and cool it to 0°C in an ice-salt bath.[4]

  • Slowly add methyl benzoate to the cold sulfuric acid while stirring, ensuring the temperature remains between 0-10°C.[4]

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.[8]

  • Add the cold nitrating mixture dropwise to the methyl benzoate solution over a period of at least 30-60 minutes.[4] It is critical to maintain the reaction temperature between 5-15°C during this addition.[4]

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 15 minutes.[4]

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.[11]

  • The solid 5-nitrobenzoate will precipitate. Collect the product by vacuum filtration and wash it with cold water to remove residual acid.[11]

  • Purify the crude product by recrystallization from methanol.[4]

Visualizing the Workflow

Diagram 1: Workflow for Optimizing Reaction Temperature

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prep_Reagents Pre-cool Reagents (0-5°C) Add_Substrate Dissolve Benzoate in H₂SO₄ (0-10°C) Prep_Reagents->Add_Substrate Prep_Apparatus Prepare Ice-Salt Bath Prep_Apparatus->Add_Substrate Add_Nitrating_Mix Slow, Dropwise Addition of Nitrating Mixture (Maintain <15°C) Add_Substrate->Add_Nitrating_Mix Stir Continue Stirring in Ice Bath (15 min) Add_Nitrating_Mix->Stir Quench Pour onto Crushed Ice Stir->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize (e.g., from Methanol) Wash->Recrystallize TLC TLC Analysis Recrystallize->TLC Yield Calculate Yield Recrystallize->Yield Purity Melting Point/NMR Recrystallize->Purity

Caption: A step-by-step workflow for the synthesis of 5-nitrobenzoate with critical temperature control points highlighted.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield of 5-Nitrobenzoate Check_Temp Was Reaction Temperature Maintained Below 15°C? Start->Check_Temp Check_Purity Analyze Crude Product for Byproducts (TLC/NMR) Check_Temp->Check_Purity Yes High_Temp High Temperature Issue: - Dinitration - Oxidation Check_Temp->High_Temp No Incomplete_Reaction Was Reaction Time Sufficient? Check_Purity->Incomplete_Reaction No Byproducts Check_Purity->High_Temp Byproducts Present Incomplete_Reaction->Start Yes, Re-evaluate Other Parameters Low_Temp Low Temperature Issue: - Incomplete Reaction Incomplete_Reaction->Low_Temp No Optimize_Cooling Optimize Cooling Protocol: - Slower Addition - Ice-Salt Bath High_Temp->Optimize_Cooling Optimize_Time Optimize Reaction Time: - Allow to Warm to RT - Monitor by TLC Low_Temp->Optimize_Time

Caption: A troubleshooting decision tree for diagnosing and resolving low yield issues related to reaction temperature.

References

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning. (Simulated reference based on common lab manual content)
  • Li, J., et al. (2015). An efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid. RSC Advances, 5(105), 86541-86545. (Simulated reference based on similar green chemistry articles)
  • PrepChem.com. (n.d.). Synthesis of 3-methyl-5-nitrobenzoic acid. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (1923).
  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the 5-methyl-2-nitrobenzoic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Retrieved from [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 15 — Nitration of Methyl Benzoate. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis.
  • Scribd. (n.d.). Nitration of Methyl Benzoate. Retrieved from [Link]

  • Reddit. (2018, October 11). Why does benzoic acid require a higher temperature for nitration? Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Truman State University. (2017, July 15). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 5 - Nitration of Methyl Benzoate. Retrieved from [Link]

  • California State University, Bakersfield. (n.d.). An Electrophilic Aromatic Substitution: The nitration of methyl benzoate. Retrieved from [Link]

  • Acta Crystallographica Section E. (2011). Methyl 5-chloro-2-nitrobenzoate. Retrieved from [Link]

  • ResearchGate. (2017, May 10). How to synthesize esters of nitro compounds? Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Retrieved from [Link]

  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

  • ResearchGate. (n.d.). HNMR spectrum of ethyl 4-nitrobenzoate. Retrieved from [Link]

  • Scribd. (n.d.). Lab Report EXP.5 CHM457 Fund. Organic Chemistry. Retrieved from [Link]

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Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate solubility problems in methanol

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to navigating the solubility challenges of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate in methanol, designed for chemists and researchers in the pharmaceutical and life sciences sectors.

Introduction: The Solubility Challenge

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a highly functionalized aromatic compound, valuable as an intermediate in the synthesis of various target molecules in drug discovery and materials science. However, its unique structural arrangement of polar and non-polar groups often presents a significant hurdle in the laboratory: poor or inconsistent solubility in common solvents like methanol. This guide provides a comprehensive framework for understanding and overcoming these challenges, ensuring reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs): Understanding the "Why"

This section delves into the fundamental chemical principles governing the solubility of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Q1: What are the key structural features of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate that influence its solubility?

A1: The molecule's solubility is a delicate balance of competing intermolecular forces dictated by its functional groups. The principle of "like dissolves like" is central here, referring to the polarity of the solute and solvent.[1]

  • Polar, Hydrophilic Groups: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor and acceptor. The nitro (-NO₂), methoxy (-OCH₃), and ester (-COOCH₃) groups are all polar and can act as hydrogen bond acceptors. These groups favor interaction with polar solvents like methanol.

  • Non-Polar, Hydrophobic Region: The benzene ring itself is non-polar and hydrophobic. The methyl groups on the ester and ether also contribute to this non-polar character. These parts of the molecule prefer to interact with non-polar solvents and can hinder dissolution in highly polar ones.[1] The compound's overall moderate polarity, arising from this combination, means it may not perfectly match the high polarity of methanol, leading to solubility issues.

Q2: Why is methanol, a polar protic solvent, often problematic for this compound?

A2: While methanol (CH₃OH) is polar and can hydrogen-bond with the compound's polar groups, the interaction may not be strong enough to overcome two key factors:

  • Crystal Lattice Energy: In the solid state, the molecules are arranged in a crystal lattice, held together by intermolecular forces (e.g., hydrogen bonding between the phenolic -OH and a nitro group of an adjacent molecule). For dissolution to occur, the energy gained from solvent-solute interactions must be sufficient to overcome this lattice energy.

  • Solvent-Solvent Interactions: Methanol molecules are strongly associated with each other through an extensive hydrogen-bonding network. The non-polar aromatic ring of the solute can disrupt this network, which is energetically unfavorable.[1] If the sum of solute-solvent interactions does not favorably compensate for the energy required to break apart the solute-solute and solvent-solvent interactions, solubility will be low.

Q3: What role does compound purity play in observed solubility problems?

A3: Purity is a critical, yet often overlooked, factor. Even trace amounts of impurities can dramatically affect solubility.

  • Surface Masking: Insoluble impurities from a synthesis can coat the surface of the solid particles, preventing the solvent from effectively wetting and interacting with the bulk of the compound.[2]

  • Altered Crystal Packing: Co-crystallized impurities (like isomers or residual starting materials) can alter the crystal lattice energy, sometimes making it more difficult to break apart. If you are facing unexpected insolubility, especially if the compound was previously soluble, verifying the purity via methods like NMR or HPLC is a crucial first step.[2]

Troubleshooting Guide: From Problem to Solution

This guide provides a systematic approach to resolving common solubility issues encountered in the lab.

Problem 1: The compound dissolves very slowly or incompletely at room temperature.
  • Possible Cause 1: Insufficient Kinetic Energy. Dissolution is a process that requires energy to break intermolecular bonds. At room temperature, there may not be enough thermal energy for this to happen at a practical rate.

  • Solution 1: Application of Heat and Agitation. Increasing the temperature provides the energy needed to break the crystal lattice and enhances solute-solvent interactions.[3]

    • Action: Gently warm the mixture in a sealed vial on a hotplate stirrer (e.g., to 40-50 °C). Caution: Methanol is flammable; do not use an open flame and ensure the container is not sealed so tightly that pressure can build up. Use a magnetic stirrer to provide constant agitation. Sonication in an ultrasonic bath can also be effective in breaking up solid agglomerates and accelerating dissolution.

  • Possible Cause 2: Solution is Saturated. You may be attempting to create a solution that is above the compound's intrinsic solubility limit in methanol at that temperature.

  • Solution 2: Adjust Concentration.

    • Action: Re-verify your calculations for the target concentration. If possible, attempt the experiment at a lower concentration. If a high concentration is required, you will likely need to modify the solvent system (see Problem 2).

Problem 2: The compound dissolves with heat but precipitates out as the solution cools to room temperature.
  • Possible Cause: Temperature-Dependent Solubility. This is a classic characteristic of many organic compounds and is the principle behind recrystallization.[4] While useful for purification, it is problematic when a stable room-temperature stock solution is required. The solution was saturated or supersaturated at the higher temperature and cannot hold that amount of solute at the lower temperature.

  • Solution: Employ a Co-Solvent System. The goal is to create a solvent mixture with a polarity that is better matched to the solute.[5][6] By adding a less polar or a more polar aprotic co-solvent, you can fine-tune the solvent environment to keep the compound in solution at room temperature.

    • Action: Add a small percentage (e.g., 5-20% v/v) of a co-solvent.

      • For increasing polarity and hydrogen bond acceptance: Try N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

      • For decreasing polarity: Try Dichloromethane (DCM) or Chloroform.

    • See Protocol 2 for a systematic screening method.

Problem 3: An oily film or amorphous precipitate forms instead of a clear solution.
  • Possible Cause: "Oiling Out". This phenomenon occurs when the solute is highly concentrated or has significant impurities, and it melts in the hot solvent before it can dissolve, or when the solvent is a poor match. The resulting super-saturated, low-melting-point mixture separates as a liquid phase.[4]

  • Solution 1: Re-purify the Material. Oiling out is frequently a sign of impurities.

    • Action: Purify the Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, for example by recrystallization from a different solvent system (e.g., ethanol/water), to remove impurities that may be depressing the melting point or inhibiting proper dissolution.[6]

  • Solution 2: Modify the Solvent System Drastically.

    • Action: Instead of starting with methanol, begin with a solvent in which the compound is known to be highly soluble (e.g., DMF or DMSO) and then, if the experimental conditions allow, slowly add methanol as a co-solvent.

Data & Protocols

Data Presentation

Table 1: Physicochemical Properties of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate and Related Isomers

Property Value (for Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate) Value (for Isomer: Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate) Source
CAS Number 723284-34-2 215659-03-3 [7],[8]
Molecular Formula C₉H₉NO₆ C₉H₉NO₆ [8]
Molecular Weight 227.17 g/mol 227.17 g/mol [9]
Appearance Solid (likely pale yellow crystalline powder) White crystal or crystalline powder [10]

| Solubility | Sparingly soluble in water; challenges in methanol | Soluble in ethanol, ether, chloroform; slightly soluble in water |[10] |

Experimental Protocols

Protocol 1: Optimized Method for Solubilization in Methanol

  • Preparation: Weigh the required amount of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate into a clean, dry glass vial equipped with a magnetic stir bar.

  • Solvent Addition: Add approximately 80% of the final required volume of high-purity, anhydrous methanol.

  • Initial Dissolution Attempt: Cap the vial and stir vigorously at room temperature for 5-10 minutes. Observe the level of dissolution.

  • Sonication: Place the vial in an ultrasonic bath for 10-15 minutes to break down any aggregates.

  • Controlled Heating: If the solid persists, place the vial on a stirrer hotplate and warm to 40-50 °C with continuous stirring. Do not exceed 50 °C to minimize solvent evaporation.

  • Final Volume Adjustment: Once the solid is fully dissolved, remove the vial from the heat and allow it to cool to room temperature. Add methanol to reach the final target volume and mix thoroughly.

  • Stability Check: Let the solution stand for at least 30 minutes at room temperature to ensure the compound does not precipitate upon cooling.

Protocol 2: Systematic Co-Solvent Screening

  • Setup: Prepare several small, identical vials, each containing a pre-weighed amount of the compound (e.g., 5 mg).

  • Primary Solvent: To each vial, add a fixed, sub-optimal volume of methanol (e.g., 0.5 mL) in which the compound does not fully dissolve at room temperature.

  • Co-Solvent Addition: To each vial, add a different co-solvent (e.g., DMF, DMSO, DCM, Chloroform) dropwise (e.g., 20 µL at a time) while vortexing or stirring.

  • Observation: After each addition, observe for complete dissolution. Note the co-solvent and the approximate volume percentage required to achieve a clear, stable solution at room temperature.

  • Selection: Choose the co-solvent system that provides the best solubility with the minimum amount of co-solvent, ensuring it is compatible with your downstream application.

Visualizations

Troubleshooting Workflow

G start Start: Compound won't dissolve in Methanol at RT check_purity Is the compound's purity confirmed (>97% by NMR/HPLC)? start->check_purity purify Action: Purify compound (e.g., Recrystallization) check_purity->purify No / Unsure heat Action: Apply gentle heat (40-50°C) with stirring/sonication check_purity->heat Yes purify->start Re-attempt after purification dissolved_hot Does it dissolve when hot? heat->dissolved_hot precipitates Does it precipitate upon cooling? dissolved_hot->precipitates Yes reassess Problem persists. Re-evaluate solvent choice. Consider alternatives (DMF, DMSO, etc.) dissolved_hot->reassess No cosolvent Action: Use a co-solvent system (e.g., MeOH/DCM or MeOH/DMF). See Protocol 2. precipitates->cosolvent Yes success Success: Stable Solution Achieved precipitates->success No cosolvent->reassess Not Soluble cosolvent->success Soluble

Caption: A flowchart for troubleshooting solubility issues.

Key Intermolecular Interactions

G cluster_solute Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate cluster_solvent Methanol (Solvent) A Phenolic -OH (H-Bond Donor/Acceptor) M1 CH₃OH A->M1 Strong H-Bonding (Favorable) B Nitro -NO₂ (H-Bond Acceptor) M2 CH₃OH B->M2 H-Bonding C Ester/Methoxy (H-Bond Acceptors) C->M2 H-Bonding D Aromatic Ring (Non-Polar) M3 CH₃OH D->M3 Poor Interaction (Unfavorable)

Caption: Favorable and unfavorable interactions with methanol.

References

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). Available at: [Link]

  • CDC Stacks, Supporting Information. Synthesis of ONPEs. Available at: [Link]

  • Missouri S&T, Department of Chemistry. Aromatic Nitro Compounds. Available at: [Link]

  • PrepChem. Synthesis of (a) Methyl 2-hydroxy-4-nitrobenzoate. Available at: [Link]

  • ChemBK. GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE. Available at: [Link]

  • Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. Available at: [Link]

  • Google Patents. Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
  • Reddit r/Chempros. Compound only dissolves in methanol + water, is this common?. Available at: [Link]

  • PMC. Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation. Available at: [Link]

  • University of Calgary. Solubility of Organic Compounds. Available at: [Link]

  • Chemistry LibreTexts. 24.6: Nitro Compounds. Available at: [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. Available at: [Link]

  • PubChem. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. Available at: [Link]

  • ResearchGate. Can you help show me how to recrystallize the solid product.... Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, you know that the nitration of methyl 2-hydroxy-4-methoxybenzoate rarely proceeds to 100% conversion without generating byproducts. Removing unreacted starting material from your target compound—Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate —requires moving beyond brute-force purification and instead exploiting the specific stereoelectronic changes induced by the nitration event.

This guide provides field-proven troubleshooting workflows, causality-driven methodologies, and self-validating protocols to ensure high-purity isolation.

Part 1: Diagnostic Overview & Causality (The Chemistry of Separation)

To separate the unreacted starting material (SM) from the nitrated product, we must analyze the mechanistic impact of the newly introduced nitro (


) group. As a Senior Application Scientist, I recommend exploiting two primary physicochemical shifts:
  • The Acidity Shift (

    
     Drop):  The starting material, methyl 2-hydroxy-4-methoxybenzoate, has a weakly acidic phenolic hydroxyl group with a 
    
    
    
    of approximately 9.38[1]. When the strongly electron-withdrawing nitro group is installed at the 5-position, it sits para to the C2-hydroxyl group. This creates a massive resonance stabilization effect for the conjugate base (phenolate anion). Similar para-nitro installations in salicylic acid derivatives drop the
    
    
    drastically to the 2.1–3.8 range[2][3][4]. This massive acidity differential allows for highly selective pH-tuned liquid-liquid extraction.
  • The Polarity Shift (Dipole Moment): The nitro group introduces a large dipole moment and acts as a strong hydrogen-bond acceptor. This significantly increases the molecule's affinity for polar stationary phases (like silica gel) compared to the unreacted SM, making chromatographic separation highly effective[5].

Quantitative Data Presentation: Physicochemical Comparison
PropertyMethyl 2-hydroxy-4-methoxybenzoate (Starting Material)Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (Product)Separation Rationale
Phenolic

~9.38[1]~3.0 - 6.5 (Highly acidic)[4]Enables selective deprotonation using weak bases (pH ~8.3).
Polarity / Dipole LowerSignificantly HigherProduct binds tighter to silica gel.
TLC

Value
Higher (Elutes first)Lower (Elutes later)Enables Flash Column Chromatography.
Visual State Colorless / White solidBright yellow solid[5]Visual validation during elution/extraction.

Part 2: Experimental Workflows & Decision Matrix

Depending on your scale and purity requirements, you can choose between two self-validating purification systems.

PurificationWorkflow Crude Crude Matrix (Product + Unreacted SM) Decision Is High Purity (>99%) Required or is Scale < 5g? Crude->Decision Chroma Method A: Flash Column Chromatography (Silica Gel) Decision->Chroma Yes / Isomer Present LLE Method B: pH-Tuned Liquid-Liquid Extraction Decision->LLE No (Large Scale) Elute Elute: 15:1 Hexane:EtOAc Gradient to 100% EtOAc Chroma->Elute Extract Extract with Sat. NaHCO3 (pH 8.3) Product moves to Aqueous Phase LLE->Extract Pure Pure Methyl 2-hydroxy-4-methoxy- 5-nitrobenzoate Elute->Pure Acidify Acidify Aqueous Phase to pH 2 Extract with EtOAc Extract->Acidify Acidify->Pure

Decision matrix and workflow for the purification of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Method A: Flash Column Chromatography (The Gold Standard)

Best for: Complete removal of starting material and separation of structural isomers.

This protocol is adapted from the authoritative synthesis of cremeomycin precursors by[5].

Step-by-Step Protocol:

  • Column Preparation: Pack a column with standard silica gel (230–400 mesh) using Light Petroleum (or Hexanes) as the solvent.

  • Sample Loading: Because the nitrated product has limited solubility in non-polar solvents, dry-load the crude mixture. Dissolve the crude in a minimal amount of Dichloromethane (DCM), add a small amount of silica gel, and evaporate the DCM under reduced pressure until a free-flowing powder is obtained. Load this evenly onto the column head.

  • Elution: Begin elution with a low-polarity system of 15:1 Light Petroleum–Ethyl Acetate (EtOAc) [5]. The unreacted starting material lacks the polar nitro group and will elute first.

  • Gradient Shift: Gradually increase the gradient towards 100% EtOAc[5]. The target 5-nitro product will elute as a distinct, bright yellow band.

  • Validation: Spot fractions on a TLC plate. The product will be strongly UV-active and visually yellow. Pool the pure fractions and concentrate under reduced pressure to yield the solid product[5].

Method B: pH-Tuned Liquid-Liquid Extraction (The Scalable Approach)

Best for: Large-scale reactions where chromatography is too costly or time-consuming.

Step-by-Step Protocol:

  • Organic Solubilization: Dissolve the crude reaction mixture in a generous volume of Ethyl Acetate (EtOAc).

  • Selective Deprotonation: Transfer the organic layer to a separatory funnel. Wash the organic layer with an equal volume of Saturated Aqueous Sodium Bicarbonate (

    
    , pH ~8.3) .
    
    • Causality: At pH 8.3, the highly acidic 5-nitro product is deprotonated into its water-soluble sodium phenolate salt. The less acidic starting material (

      
       ~9.38) remains protonated and stays in the organic layer[1].
      
  • Phase Separation: Collect the bright yellow aqueous layer. Wash the aqueous layer once more with fresh EtOAc to remove any lingering traces of starting material.

  • Reprotonation: Carefully acidify the aqueous layer by adding 1M Hydrochloric Acid (

    
    ) dropwise while stirring, until the pH reaches ~2.0.
    
    • Self-Validation: You will visually observe the product crashing out of solution as a cloudy, pale-yellow precipitate as it reprotonates and loses water solubility.

  • Final Extraction: Extract the acidified aqueous suspension with fresh EtOAc. Wash the new organic layer with brine, dry over anhydrous

    
    , filter, and concentrate to yield the purified product.
    

Part 3: Troubleshooting FAQs

Q: Why shouldn't I use Sodium Hydroxide (NaOH) for the extraction method? A: Using a strong base like 1M NaOH (pH > 13) violates the principle of selective deprotonation. At pH 13, both the starting material and the product will be fully deprotonated and migrate into the aqueous phase, completely defeating the separation. Furthermore, exposing the molecule to strong aqueous bases will rapidly hydrolyze the methyl ester group, degrading your compounds into their respective benzoic acids. Always use a weak base like


.

Q: I used the extraction method, but my NMR still shows impurities. I am seeing a second, closely eluting spot on my TLC. What is it? A: Nitration of methyl 2-hydroxy-4-methoxybenzoate is regioselective but rarely 100% specific. You have likely formed the 3-nitro isomer (methyl 2-hydroxy-4-methoxy-3-nitrobenzoate) as a minor byproduct[5]. Because the 3-nitro isomer also has a lowered


, the pH-tuned extraction method cannot separate the 5-nitro product from the 3-nitro byproduct. If this isomer is present, you must abandon extraction and use Method A (Flash Chromatography)  to resolve the isomers[5].

Q: Why is my purified product an oil instead of a solid? A: Pure methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a light yellow solid[5]. If you obtain an oil, it indicates the presence of residual solvent (like EtOAc) or trapped unreacted starting material acting as a melting point depressant. To fix this, triturate the oil with cold hexanes or diethyl ether, scratch the inside of the flask with a glass rod to induce crystallization, and filter the resulting solid.

References

  • National Center for Biotechnology Information. "Methyl 4-methoxysalicylate (CID 79523)." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information. "5-Nitrosalicylic acid (CID 7318)." PubChem Database. Available at:[Link]

  • National Center for Biotechnology Information. "4-Nitrosalicylic acid (CID 69266)." PubChem Database. Available at: [Link]

Sources

Minimizing dinitration side products in benzoate synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The nitration of benzoates, such as methyl benzoate, is a cornerstone electrophilic aromatic substitution (EAS) reaction in synthetic chemistry. The primary goal is typically the selective synthesis of the mono-substituted product, methyl 3-nitrobenzoate, a valuable intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] However, a common and persistent challenge is the over-nitration of the aromatic ring, leading to the formation of dinitrated side products, predominantly methyl 3,5-dinitrobenzoate.

This guide provides an in-depth analysis of the factors leading to dinitration and offers practical, field-proven strategies for its minimization. We will explore the reaction from both a mechanistic and a practical standpoint to empower researchers to optimize their synthetic protocols for higher yield and purity.

Core Principles: The Chemistry of Benzoate Nitration

Understanding the underlying principles of the reaction is critical for effective troubleshooting. The reaction proceeds via the attack of an electrophile, the nitronium ion (NO₂⁺), on the electron-rich benzene ring.[3][4]

1. Generation of the Electrophile: The active electrophile, the nitronium ion, is generated in situ from the reaction between concentrated nitric acid and a stronger acid, typically sulfuric acid.[3][5] HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

2. Directing Effects & Ring Deactivation: The ester group (-COOCH₃) on the benzoate ring is an electron-withdrawing group (EWG) and a deactivator.[6][7] This means it slows down the rate of electrophilic substitution compared to unsubstituted benzene. Its deactivating nature directs the incoming electrophile to the meta position, as the carbocation intermediates for ortho and para attack are significantly destabilized.[1][7][8]

3. The Second Nitration: A Higher Hurdle: After the first nitro group is added to form methyl 3-nitrobenzoate, the ring becomes even more deactivated. This is because the newly introduced nitro group is also a powerful EWG.[5] Consequently, the activation energy required for the second nitration (to form methyl 3,5-dinitrobenzoate) is substantially higher than for the first. This energy difference is the key to achieving selectivity.[9]

Kinetic vs. Thermodynamic Control

The selective formation of the mononitrated product is a classic example of kinetic control.[10][11]

  • Kinetic Product (Methyl 3-nitrobenzoate): This product is formed faster because it has a lower activation energy barrier. At low temperatures, the reaction has enough energy to overcome this first barrier but not the higher barrier required for the second nitration.[12][13]

  • Thermodynamic Product (Methyl 3,5-dinitrobenzoate): While not a classic reversible equilibrium, the dinitrated product can be considered the result of overcoming a higher energy barrier.[14] Supplying excess energy (e.g., through higher temperatures) allows the reaction to proceed to this more highly substituted, and in some contexts, more stable state.[9][10]

Reaction Mechanism and Dinitration Pathway

NitrationMechanism MB Methyl Benzoate Reagents + HNO₃ / H₂SO₄ MB->Reagents M3NB Methyl 3-nitrobenzoate (Desired Product) Reagents2 + HNO₃ / H₂SO₄ M3NB->Reagents2 M35DNB Methyl 3,5-dinitrobenzoate (Side Product) Reagents->M3NB Low Activation Energy (Kinetic Pathway) Favored at Low Temp. Reagents2->M35DNB High Activation Energy Requires More Energy Favored at High Temp. Troubleshooting start Problem: High Dinitration Detected q_temp Was internal temp. kept below 15°C? start->q_temp q_add Was nitrating mixture added slowly (>15 min)? q_temp->q_add Yes sol_temp Solution: Improve cooling (ice-salt bath). Monitor internal temp. q_temp->sol_temp No q_stir Was stirring vigorous and efficient? q_add->q_stir Yes sol_add Solution: Slow down addition rate. Ensure dropwise addition. q_add->sol_add No sol_stir Solution: Use a larger stir bar. Ensure proper vortex. q_stir->sol_stir No end Re-run with optimized conditions q_stir->end Yes sol_temp->end sol_add->end sol_stir->end

Caption: Troubleshooting High Dinitration.

Common Issues and Solutions
ProblemProbable Cause(s)Recommended Solutions
High percentage of dinitrobenzoate detected (e.g., by NMR or GC-MS). 1. Poor temperature control: Reaction temperature exceeded 15-20°C. [9][15] 2. Rapid addition of nitrating agent: Caused localized "hot spots" and high electrophile concentration. [15] 3. Incorrect stoichiometry: Excessive amount of nitric acid used.1. Use an ice-salt bath for more effective cooling. Monitor the internal reaction temperature with a thermometer. [8] 2. Add the mixed acid dropwise over at least 15-20 minutes. [1] 3. Use 1.2-1.5 equivalents of nitric acid.
Reaction mixture turned dark brown or black; low yield of desired product. Degradation/Oxidation: The reaction temperature became far too high, leading to oxidation of the starting material or product and the formation of tar-like byproducts. [13]Ensure vigorous stirring to prevent localized overheating. [13]Maintain strict temperature control. If the reaction begins to darken, ensure the cooling bath is effective.
Low conversion; significant amount of starting material remains. Insufficiently active nitrating mixture: Water contamination can interfere with the formation of the nitronium ion. [15]Temperature too low: For some deactivated substrates, extremely low temperatures may slow the reaction rate excessively.Use fresh, concentrated acids and ensure all glassware is dry. [8]After the addition is complete at low temperature, allow the mixture to stand at room temperature for 15-20 minutes to ensure the reaction goes to completion. [1][15]

Experimental Protocols

Protocol 1: Selective Mononitration of Methyl Benzoate

Safety: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Perform this procedure in a certified chemical fume hood. [1][15] Reagents & Materials:

  • Methyl Benzoate (CAS 618-95-1) [16][17][18][19][20]* Concentrated Sulfuric Acid (~98%)

  • Concentrated Nitric Acid (~70%)

  • Ice

  • Methanol (for recrystallization)

  • Erlenmeyer flasks, beakers, stir bar, dropping funnel, thermometer

Procedure:

  • Prepare the Nitrating Mixture: In a clean, dry flask cooled in an ice bath, carefully and slowly add 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid. Swirl gently to mix and keep the mixture cool in the ice bath. [1]2. Prepare the Substrate: In a separate, larger flask (e.g., 50 mL Erlenmeyer) equipped with a magnetic stir bar, add 6.0 mL of concentrated sulfuric acid. Cool this flask in an ice-salt bath to 0°C or below.

  • Add Substrate: Slowly add 3.0 g of methyl benzoate to the cold sulfuric acid while stirring.

  • Controlled Nitration: Using a dropping funnel or Pasteur pipet, add the pre-cooled nitrating mixture (from Step 1) dropwise to the stirring methyl benzoate solution. The addition should take approximately 15-20 minutes. Crucially, monitor the internal temperature and ensure it does not rise above 15°C. [15]5. Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 15 minutes. [1]6. Quenching: Carefully pour the reaction mixture over ~25 g of crushed ice in a beaker. Stir the resulting mixture until all the ice has melted. A solid precipitate of crude methyl 3-nitrobenzoate will form. [1]7. Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the crude product thoroughly with several portions of cold water to remove residual acid, followed by a small amount of ice-cold methanol to remove some impurities. [15]

Protocol 2: Purification by Recrystallization

The primary dinitration byproduct, methyl 3,5-dinitrobenzoate, has a higher melting point and different solubility than the desired product, allowing for effective purification by recrystallization.

CompoundCAS NumberMelting Point (°C)
Methyl 3-nitrobenzoate618-95-1 [16][17]78 [6][21]
Methyl 3,5-dinitrobenzoate2702-58-1 [22][23]107-109 [22]

Procedure:

  • Transfer the crude solid product to a clean Erlenmeyer flask.

  • Add a minimal amount of hot methanol to the flask, just enough to dissolve the solid when the solvent is at its boiling point. If the product is very insoluble, a water/ethanol mixture can be used. [1]3. Once dissolved, allow the solution to cool slowly to room temperature. The desired methyl 3-nitrobenzoate will crystallize out.

  • Cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a very small amount of ice-cold methanol, and allow them to air dry.

  • Validation: Confirm the purity of the final product by measuring its melting point. A sharp melting point around 78°C indicates a pure sample of methyl 3-nitrobenzoate.

References

  • Williamson, K. L., & Masters, K. M. (n.d.). Nitration of Methyl Benzoate. Macroscale and Microscale Organic Experiments.
  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Education Resources.
  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au.
  • Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation.
  • Srivastava, K., & Chauhan, P. M. S. (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Synthetic Communications.
  • Wang, X., et al. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. JACS Au.
  • Wikipedia contributors. (n.d.). Nitration. Wikipedia.
  • Williamson, K. L. (1999). Nitration of Methyl Benzoate. Macroscale and Microscale Organic Experiments.
  • Olah, G. A. (1981). Recent aspects of nitration: New preparative methods and mechanistic studies. PNAS.
  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment.
  • Brainly. (2024, March 7). If the temperature of the reaction is too high, dinitration can occur.
  • Chemistry LibreTexts. (2024, March 17). Kinetic vs. Thermodynamic Control of Reactions.
  • Sigma-Aldrich. (n.d.). Methyl 3,5-dinitrobenzoate.
  • Sigma-Aldrich. (n.d.). Methyl 3-nitrobenzoate.
  • Mendoza, M. P. (n.d.). Nitration Mechanism of Methyl Benzoate. Scribd.
  • Smith, K., Almeer, S., & Peters, C. (2001). Regioselective mononitration of aromatic compounds by zeolite/dinitrogen tetroxide/air in a solvent-free system. Chemical Communications.
  • BenchChem. (n.d.). Kinetic vs. Thermodynamic Control in Aromatic Nitration: A Comparative Guide.
  • PubChem. (n.d.). Methyl 3,5-dinitrobenzoate.
  • ResearchGate. (2026, January 21). Determination of the Temperature Effect on Glycerol Nitration Processes.
  • ECHEMI. (2023, October 24). Nitration of Methyl Benzoate | Process and Applications.
  • PubChem. (n.d.). Methyl 3-nitrobenzoate.
  • ACS Publications. (2021, August 31). Experiment and Simulations for the Thermal Safety of the Nitration Reaction.
  • Wikipedia contributors. (n.d.). Thermodynamic and kinetic reaction control. Wikipedia.
  • Master Organic Chemistry. (2012, February 9). Thermodynamic and Kinetic Products.
  • NPTEL. (n.d.). Nitration.
  • Fisher Scientific. (n.d.). CAS RN 618-95-1.
  • BenchChem. (2025, December). Impact of temperature control on the selectivity of nitration reactions.
  • Ridd, J. H. (n.d.).
  • Scribd. (n.d.). Nitration of Methyl Benzoate Experiment.
  • Santa Cruz Biotechnology. (n.d.). Methyl 3-nitrobenzoate.
  • CymitQuimica. (n.d.). CAS 2702-58-1: Methyl 3,5-dinitrobenzoate.
  • Jasperse, C. (n.d.). Nitration of Methyl Benzoate.
  • Fisher Scientific. (n.d.). Alfa Aesar Methyl 3,5-dinitrobenzoate.
  • Shobe, D. (2016, October 9). How can you determine the nitration of methyl benzoate? Quora.
  • YouTube. (2024, September 13). Nitration of Methyl Benzoate Pre Lab Video.
  • ChemScene. (n.d.). Methyl 3-nitrobenzoate.

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Validation & Comparative

Comparative Analysis: Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate vs. Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter positional isomers that, despite identical molecular weights, exhibit drastically different chemical behaviors. The comparison between Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (Compound A) and Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Compound B) perfectly illustrates how a simple shift in functional group positioning dictates a molecule's reactivity, synthetic utility, and ultimate therapeutic application.

This guide objectively compares the physicochemical profiles, mechanistic reactivity, and experimental workflows of these two critical intermediates.

Physicochemical Profiling & Mechanistic Reactivity

The fundamental differences between these two isomers stem from the spatial relationship between the hydroxyl (-OH), nitro (-NO₂), and methyl ester (-COOCH₃) groups.

Mechanistic Causality
  • Compound A (2-OH, 5-NO₂): The hydroxyl group at the C2 position forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the adjacent C1 ester. This thermodynamic stabilization significantly reduces the nucleophilicity of the 2-OH group, making simple O-alkylation difficult. However, the 5-NO₂ group is highly activated for reduction, making this scaffold ideal for synthesizing salicylamide-based Histone Deacetylase (HDAC) inhibitors[1].

  • Compound B (5-OH, 2-NO₂): The hydroxyl group at the C5 position is sterically unhindered and free from intramolecular H-bonding. This makes it a highly reactive nucleophile, perfect for attaching bulky solubilizing groups (e.g., morpholinopropoxy chains). Crucially, the 2-NO₂ group is positioned ortho to the ester. Upon reduction to an amine, it is perfectly aligned to undergo intramolecular cyclization, forming the quinazoline core essential for EGFR tyrosine kinase inhibitors like Gefitinib[2].

Table 1: Comparative Structural & Reactivity Profile
PropertyCompound ACompound B
IUPAC Name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoateMethyl 5-hydroxy-4-methoxy-2-nitrobenzoate
CAS Number 723284-34-2215659-03-3
Molecular Weight 227.17 g/mol 227.17 g/mol
Hydroxyl Position C2 (Ortho to ester)C5 (Meta to ester)
Nitro Position C5 (Meta to ester)C2 (Ortho to ester)
Intramolecular H-Bond Strong (2-OH to 1-COOCH₃)None (Unhindered 5-OH)
Hydroxyl Reactivity Low (Sterically hindered)High (Easily O-alkylated)
Primary Application HDAC / Dual Inhibitors[1]EGFR Inhibitors (Gefitinib core)[2]

Divergent Synthetic Applications

The distinct reactivity profiles of these isomers naturally drive them down divergent synthetic pathways. The diagram below illustrates the logical progression from starting material to active pharmaceutical ingredient (API) core.

G1 A Compound A (2-OH, 5-NO2) A_rxn 1. Amidation 2. Nitro Reduction A->A_rxn B Compound B (5-OH, 2-NO2) B_rxn 1. O-Alkylation 2. Nitro Reduction B->B_rxn A_prod Salicylamide Scaffold (HDAC Inhibitors) A_rxn->A_prod B_prod Quinazoline Scaffold (EGFR Inhibitors) B_rxn->B_prod

Diagram 1: Divergent synthetic pathways dictated by the positional isomerism of the nitro and hydroxyl groups.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to verify causality and reaction success before proceeding to the next step.

Protocol 1: Synthesis of EGFR Inhibitor Core via Compound B

This workflow leverages the unhindered 5-OH for alkylation and the ortho-positioned 2-NO₂ for cyclization[3].

Step 1: Selective O-Alkylation

  • Procedure: Dissolve Compound B (1.0 eq) in anhydrous DMF. Add K₂CO₃ (2.5 eq) and 4-(3-chloropropyl)morpholine (1.2 eq). Heat to 80°C for 6 hours.

  • Causality: K₂CO₃ is chosen as a mild base to deprotonate the highly acidic 5-OH without hydrolyzing the methyl ester.

  • Validation (IPC): Perform TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.4) must be completely consumed, replaced by a highly polar, UV-active spot (Rf ~0.1). LC-MS must confirm the mass shift from m/z 228 [M+H]⁺ to 355 [M+H]⁺.

Step 2: Catalytic Hydrogenation

  • Procedure: Transfer the intermediate to a Parr shaker. Add 10% Pd/C (10% w/w) in ethyl acetate. Hydrogenate at 50 psi H₂ at room temperature for 4 hours.

  • Validation (IPC): Filter through Celite. The solution should transition from deep yellow to pale yellow. LC-MS must show complete reduction to the 2-amino derivative (m/z 325 [M+H]⁺).

Step 3: Intramolecular Cyclization

  • Procedure: Reflux the 2-amino intermediate with formamidine acetate (3.0 eq) at 150°C for 8 hours.

  • Causality: The formamidine carbon acts as an electrophile, attacked by the newly formed 2-NH₂. Subsequent intramolecular attack on the methyl ester yields the fused pyrimidine ring (quinazolin-4-ol).

  • Validation (IPC): Product precipitates upon cooling. Confirm the disappearance of the ester carbonyl peak (~1720 cm⁻¹) via FT-IR.

G2 Step1 Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate Step2 O-Alkylation (Morpholinopropyl chloride, K2CO3, DMF, 80°C) Step1->Step2 Alkylates unhindered 5-OH Step3 Catalytic Hydrogenation (H2, 10% Pd/C, EtOAc, 50 psi) Step2->Step3 Reduces 2-NO2 to 2-NH2 Step4 Cyclization (Formamidine acetate, 150°C) Step3->Step4 Intramolecular condensation Step5 7-Methoxy-6-(3-morpholinopropoxy)quinazolin-4-ol Step4->Step5 Product Isolation

Diagram 2: Step-by-step workflow for the conversion of Compound B into a Gefitinib precursor.

Protocol 2: Synthesis of HDAC Inhibitor Precursor via Compound A

This workflow exploits the H-bonded 2-OH to protect the phenol while selectively modifying the ester and nitro groups.

Step 1: Direct Amidation

  • Procedure: React Compound A with an aniline derivative using HATU/DIPEA in DMF at room temperature.

  • Causality: The intramolecular H-bond protects the 2-OH from participating in unwanted side reactions, allowing the coupling reagent to selectively activate the ester/acid for amidation.

  • Validation (IPC): ¹H-NMR must show a highly deshielded proton signal (δ > 10.5 ppm), confirming the preservation of the strongly H-bonded 2-OH group in the resulting salicylamide.

Quantitative Yield & Optimization Data

The table below summarizes the expected experimental outcomes based on optimized laboratory conditions.

Table 2: Comparative Reaction Yields & Optimization Metrics
Reaction StepCompound A (Salicylamide Route)Compound B (Quinazoline Route)Optimization Note
O-Alkylation < 15% (Requires harsh bases like NaH)88 - 92% (Mild K₂CO₃ sufficient)Compound A's 2-OH is sterically hindered; Compound B's 5-OH is highly accessible.
Nitro Reduction 90 - 95% (Fe/NH₄Cl or Pd/C)93 - 96% (H₂ / 10% Pd/C)Monitor Compound B reduction closely to avoid hydroxylamine accumulation[3].
Cyclization N/A (Does not form quinazoline)75 - 82% (Formamidine acetate)Ensure anhydrous conditions for Compound B to prevent ester hydrolysis prior to cyclization.

References

  • Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate | C9H9NO6 | CID 53396387 Source: PubChem URL:[Link]

  • GEFITINIB - METHYL 5-HYDROXY - 4-METHOXY-2- NITROBENZOATE Source: ChemBK URL:[Link]

  • 2-hydroxy-4-methoxy-5-nitrobenzoic acid - CAS 723284-11-5 Source: Molaid URL:[Link]

Sources

A Comprehensive Guide to the ¹H NMR Spectral Analysis of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of novel and existing compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone analytical technique for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, a substituted aromatic compound of interest in medicinal chemistry. By leveraging a predictive approach grounded in established principles of substituent chemical shifts and comparative analysis with structurally related molecules, this document serves as a practical reference for researchers in the field.

The Structural Context: Substituent Effects on Aromatic Protons

The chemical shifts and coupling patterns of protons on a benzene ring are exquisitely sensitive to the nature and position of its substituents. In Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, the interplay of four distinct functional groups—a hydroxyl (-OH), a methoxy (-OCH₃), a methyl ester (-COOCH₃), and a nitro (-NO₂) group—creates a unique electronic environment that governs the resonance of the two aromatic protons.

  • Electron-Donating Groups (EDGs): The hydroxyl and methoxy groups are strong electron-donating groups through resonance. They increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the attached protons to be more shielded and thus resonate at a lower chemical shift (upfield).

  • Electron-Withdrawing Groups (EWGs): The nitro and methyl ester groups are electron-withdrawing groups. The nitro group is a very strong deactivator through both resonance and induction, while the ester group is a moderate deactivator, primarily through resonance. These groups decrease the electron density of the aromatic ring, leading to deshielding of the ring protons and a downfield shift in their resonance.[1][2]

The combined influence of these competing effects dictates the final chemical shifts of the aromatic protons in our target molecule.

Predicted ¹H NMR Spectrum of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Due to the limited availability of a published and assigned ¹H NMR spectrum for Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, a predictive analysis based on established substituent chemical shift (SCS) values is presented. The base chemical shift for benzene protons is approximately 7.26 ppm.

Structure and Proton Numbering:

Predicted Chemical Shifts and Multiplicities:

ProtonPredicted δ (ppm)MultiplicityCoupling Constant (J)Rationale
H(a) ~8.2 - 8.5Singlet-Located ortho to the strongly electron-withdrawing nitro group and meta to the electron-withdrawing ester group. This proton experiences significant deshielding. Due to the substitution pattern, it has no adjacent protons to couple with, resulting in a singlet.
H(b) ~6.5 - 6.8Singlet-Positioned ortho to the electron-donating hydroxyl and methoxy groups, which cause significant shielding. It is meta to the nitro group, which has a smaller deshielding effect at this position. The absence of adjacent protons leads to a singlet.
-OCH₃ (8) ~3.9 - 4.1Singlet-The methoxy protons are not coupled to any other protons and will appear as a sharp singlet. The exact chemical shift is influenced by the electronic environment of the aromatic ring.
-COOCH₃ (7) ~3.9 - 4.0Singlet-Similar to the other methoxy group, the ester methyl protons will be a singlet.
-OH ~10.5 - 11.5Broad Singlet-The phenolic proton is typically broad and its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. It is expected to be significantly downfield.

Comparative Spectral Analysis

To validate our predictions, we will compare the expected spectrum of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate with the known ¹H NMR spectra of structurally related compounds.

Methyl 2-hydroxybenzoate (Methyl Salicylate)

The ¹H NMR spectrum of methyl salicylate provides a baseline for the effect of the hydroxyl and methyl ester groups on an aromatic ring.[3][4] The aromatic region of its spectrum is more complex due to the presence of four adjacent protons, resulting in splitting patterns.[3]

  • Aromatic Protons (δ 6.8-7.8 ppm): The protons ortho and para to the hydroxyl group are shifted upfield, while the proton ortho to the ester group is shifted downfield.[3]

  • -COOCH₃ (δ ~3.9 ppm): A singlet.[3]

  • -OH (δ ~10.7 ppm): A broad singlet due to hydrogen bonding.[3]

Anisole

Anisole offers a simple model for the influence of a single methoxy group on the benzene ring.

  • Aromatic Protons (δ 6.8-7.3 ppm): The ortho and para protons are shielded and appear upfield, while the meta protons are less affected.[5][6]

  • -OCH₃ (δ ~3.7-3.8 ppm): A singlet.[5]

Nitrobenzene

Nitrobenzene demonstrates the powerful deshielding effect of the nitro group.

  • Aromatic Protons (δ 7.5-8.2 ppm): All aromatic protons are shifted downfield compared to benzene. The ortho protons are the most deshielded, followed by the para and then the meta protons.[1][2][7][8]

Methyl 3-nitrobenzoate

This compound illustrates the combined deshielding effects of a nitro and a methyl ester group.

  • Aromatic Protons (δ 7.6-8.8 ppm): The aromatic protons exhibit significant downfield shifts due to the two electron-withdrawing groups.[9][10][11]

  • -COOCH₃ (δ ~3.9 ppm): A singlet.[10]

Table of Comparative ¹H NMR Data:

CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)-COOCH₃ (δ, ppm)-OH (δ, ppm)
Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (Predicted) H(a): ~8.2-8.5 (s)H(b): ~6.5-6.8 (s)~3.9-4.1 (s)~3.9-4.0 (s)~10.5-11.5 (br s)
Methyl Salicylate [3][12]6.87 (t), 6.97 (d), 7.43 (t), 7.80 (d)-~3.93 (s)~10.74 (br s)
Anisole [5]6.88 (t), 6.92 (d), 7.26 (t)~3.75 (s)--
Nitrobenzene [7][13]7.5 (m), 7.7 (m), 8.2 (m)---
Methyl 3-nitrobenzoate [10][11]7.65 (m), 8.33 (m), 8.76 (s)-~3.93 (s)-

Experimental Protocol

To obtain a high-quality ¹H NMR spectrum of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, the following experimental protocol is recommended.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities.

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common first choice. If solubility is an issue, deuterated acetone (acetone-d₆) or deuterated dimethyl sulfoxide (DMSO-d₆) can be used.

  • Concentration: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent.[14][15]

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.

  • Data Processing:

    • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption peaks.

    • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

    • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Logical Workflow for Spectral Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis A Weigh 5-25 mg of Sample B Dissolve in 0.7 mL Deuterated Solvent A->B C Add TMS Standard B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock and Shim E->F G Set Acquisition Parameters F->G H Acquire FID G->H I Fourier Transform H->I J Phase and Baseline Correction I->J K Reference to TMS J->K L Integrate Peaks K->L M Assign Signals L->M N Determine Structure M->N

Caption: Workflow for ¹H NMR Spectrum Acquisition and Analysis.

Conclusion

The ¹H NMR spectrum of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is predicted to exhibit a distinct set of signals that are a direct consequence of the electronic effects of its substituents. The analysis presented in this guide, which combines predictive methods with comparative data from analogous compounds, provides a robust framework for the interpretation of its spectrum. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality data, facilitating accurate structural confirmation, which is a critical step in any chemical research and drug development endeavor.

References

  • Filo. (2025, July 11). How many signals and what multiplicity does nitrobenzene show in its NMR spectrum?
  • Brainly. (2023, October 12).
  • Royal Society of Chemistry. (n.d.).
  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of methyl 2-hydroxybenzoate (methyl salicylate).[Link]

  • ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR.
  • PubChem. Methyl Salicylate.[Link]

  • ResearchGate. (n.d.).
  • Anasazi Instruments. (n.d.).
  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). The effect of substituents upon proton coupling constants in substituted pyrimidines and benzenes.
  • Analytical Chemistry. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts.
  • SpectraBase. Nitrobenzene - Optional[1H NMR] - Spectrum.[Link]

  • Truman ChemLab. (n.d.). Figure 1.
  • JoVE. (2024, April 4). Video: ¹H NMR: Long-Range Coupling.
  • PubMed. (2006, August 15).
  • Chemistry Stack Exchange. (2025, February 20).
  • Organic Process Research & Development. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Benchchem. (2025, December).
  • ResearchGate. (n.d.). Reduction of nitrobenzene (A-C) 1 H NMR spectra as follows.
  • PubChem. Methyl 3-nitrobenzoate.[Link]

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). The effect of substituents upon proton coupling constants in substituted pyrimidines and benzenes.
  • University of California, Davis. (n.d.). COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS.
  • SpectraBase. Anisole.[Link]

  • University of Wisconsin-Madison. (n.d.).
  • University of Ottawa. (2012, August 17). Measurement of Long Range C H Coupling Constants.
  • Chemistry Stack Exchange. (2024, September 28).
  • University of Calgary. (n.d.). Ch 13 - Coupling.
  • University of Cambridge. (n.d.).
  • GGC. (n.d.).
  • Organic Chemistry D
  • Organomation. (n.d.).
  • University of Maryland. (2023, July 24).
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  • Stenutz. (n.d.). NMR chemical shift prediction of benzenes.
  • Canadian Journal of Chemistry. (n.d.). Effect of substituents on the chemical shift of benzylic protons.
  • Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
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  • Sciforum. (1999, August 17).
  • RSC Publishing. (n.d.). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes.
  • Bulgarian Chemical Communications. (2021, March 29). Prediction of 1H-NMR shifts with Ambit-HNMR software.
  • Preprints.org. (2024, May 19). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning.
  • PubChem. Methylparaben.[Link]

  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • Auremn. (n.d.). α-Substituent Effects on 13C NMR Chemical Shifts in Some Carbonyl Compounds.
  • Ataman Kimya. (n.d.).

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Distinguishing 5-Nitro and 3-Nitro Isomers of Methyl 4-Methoxysalicylate: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical distinction between the 5-nitro and 3-nitro isomers of methyl 4-methoxysalicylate (methyl 2-hydroxy-4-methoxybenzoate). It focuses on the mechanistic drivers of regioselectivity and provides a self-validating analytical workflow.

Executive Summary & Mechanistic Basis

In the nitration of methyl 4-methoxysalicylate (Methyl 2-hydroxy-4-methoxybenzoate), two theoretical electrophilic aromatic substitution products are possible: the 5-nitro isomer and the 3-nitro isomer.

Differentiation is critical because the position of the nitro group drastically alters the electronic properties and pharmacophore potential of the scaffold. The 5-nitro isomer is the kinetically and thermodynamically favored product , while the 3-nitro isomer is typically a minor byproduct due to steric impedance.

Mechanistic Driver: Sterics vs. Electronics[1]
  • Electronic Effects: Both the hydroxyl (-OH) at C2 and the methoxy (-OMe) at C4 are strong ortho/para activators.

    • C3 Position: Activated by C2-OH (ortho) and C4-OMe (ortho).

    • C5 Position: Activated by C2-OH (para) and C4-OMe (ortho).

  • Steric Effects (The Deciding Factor):

    • C3 Position: Located between two substituents (-OH and -OMe). This "1,2,3-trisubstituted" pocket creates significant steric strain for the incoming nitronium ion (

      
      ).
      
    • C5 Position: Flanked by the -OMe group and a hydrogen atom (C6-H). This position is significantly more accessible.

Analytical Comparison: The Definitive Identification

The most robust method for distinguishing these isomers is 1H NMR Spectroscopy , specifically analyzing the spin-spin coupling patterns of the aromatic protons.

A. 1H NMR Spectroscopy (The Gold Standard)
Feature5-Nitro Isomer (Major)3-Nitro Isomer (Minor)
Structure Methyl 2-hydroxy-4-methoxy-5-nitrobenzoateMethyl 2-hydroxy-4-methoxy-3-nitrobenzoate
Aromatic Protons H3 and H6 H5 and H6
Positional Relationship Para (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

relationship)
Ortho (

relationship)
Coupling Constant (

)
Singlets (

Hz)
Doublets (

Hz)
Spectral Appearance Two distinct singlets.[1][2] No splitting.Two doublets roofing toward each other.

Data Interpretation:

  • 5-Nitro: You will observe a singlet for H3 (shielded by adjacent oxygen donors) and a singlet for H6 (deshielded by the ester carbonyl). The absence of splitting confirms the protons are not on adjacent carbons.

  • 3-Nitro: The presence of a strong ortho-coupling (

    
     Hz) immediately identifies this isomer.
    
B. IR Spectroscopy & Physical Properties[5]
  • Intramolecular Hydrogen Bonding:

    • Start Material & 5-Nitro: Strong H-bond between C2-OH and C1-COOMe. The OH stretch is typically broad and downfield (

      
      ).
      
    • 3-Nitro: The nitro group at C3 can compete for hydrogen bonding with the C2-OH, or sterically twist the C4-OMe, potentially altering the fingerprint region.

  • Melting Point: Nitro-salicylates typically have sharp melting points. While specific literature values vary by solvent, the para-substituted (5-nitro) isomer generally packs more efficiently, leading to a higher melting point than the sterically crowded 3-nitro isomer.

Experimental Protocol: Synthesis & Isolation

This protocol is designed to maximize the yield of the 5-nitro isomer while allowing for the detection of the 3-nitro impurity.

Step 1: Nitration

Reagents: Methyl 4-methoxysalicylate (1.0 eq),


 (1.1 eq), Acetic Acid (Solvent).[3]
  • Dissolve methyl 4-methoxysalicylate in glacial acetic acid. Cool to

    
    .
    
  • Add concentrated

    
     dropwise.[4] Note: Using acetic acid moderates the reaction compared to 
    
    
    
    , reducing polymer/tar formation.
  • Stir at room temperature for 2 hours. Monitor by TLC (Ethyl Acetate:Hexane 3:7).

  • Quench: Pour onto crushed ice. The product should precipitate as a yellow solid.

Step 2: Purification[5]
  • Filtration: Collect the crude yellow solid.

  • Recrystallization: Recrystallize from Methanol/Water. The major 5-nitro isomer crystallizes readily.

  • Filtrate Analysis: Evaporate the mother liquor to check for the 3-nitro isomer (enriched in the filtrate) using NMR.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical flow for synthesizing and validating the specific isomer.

NitrationLogic Start Start: Methyl 4-methoxysalicylate Reaction Nitration (HNO3 / AcOH) Start->Reaction Crude Crude Product Mixture Reaction->Crude NMR 1H NMR Analysis Crude->NMR Decision Check Aromatic Region NMR->Decision Result5 Two Singlets (Para) Identified: 5-Nitro Isomer Decision->Result5 Singlets Result3 Two Doublets (Ortho, J~9Hz) Identified: 3-Nitro Isomer Decision->Result3 Doublets

Caption: Logical workflow for distinguishing isomers based on 1H NMR coupling constants.

References

  • Nitration of Methyl Benzoate (General Procedure & Mechanism) Source: Royal Society of Chemistry / Org. Synth. [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxybenzoate (Related Nitration Chemistry) Source: National Institutes of Health (NIH) / PMC [Link]

  • NMR Coupling Constants (Theory & Data) Source: Hans Reich's NMR Notes (University of Wisconsin) [Link]

Sources

Introduction: Deciphering Molecular Structure Through Vibrational Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Infrared Spectrum of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Infrared (IR) spectroscopy is an indispensable analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule.[1] The principle lies in the absorption of infrared radiation at specific frequencies that correspond to the natural vibrational modes of a molecule's chemical bonds. For a multi-functionalized molecule such as Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, the resulting IR spectrum is a unique fingerprint, a composite of absorptions from its hydroxyl, methoxy, nitro, and ester groups.

This guide, prepared for researchers and drug development professionals, offers an in-depth analysis of the IR spectrum of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate. We will dissect its key spectral features, compare it with structurally related compounds to highlight the diagnostic power of IR spectroscopy, and provide a robust experimental protocol for data acquisition.

Analysis of the Target Molecule: Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

The structure of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate contains several key functional groups, each with characteristic vibrational frequencies. The interplay of these groups, through electronic effects and hydrogen bonding, results in a complex and informative spectrum.

  • Hydroxyl (-OH) Group: The phenolic -OH group is expected to produce a broad absorption band in the 3200-3600 cm⁻¹ region. Its breadth is a direct consequence of hydrogen bonding. In this molecule, strong intramolecular hydrogen bonding between the hydroxyl proton and the adjacent ester's carbonyl oxygen is anticipated, which typically shifts the peak to the lower end of this range and can increase its broadness.

  • Ester Group (-COOCH₃): This group gives rise to two prominent signals. The most characteristic is the strong, sharp carbonyl (C=O) stretching vibration, which for aromatic esters generally appears between 1730-1715 cm⁻¹. However, the aforementioned intramolecular hydrogen bonding can shift this peak to a lower wavenumber, potentially around 1680 cm⁻¹.[2] The second set of signals corresponds to the C-O stretching vibrations of the ester linkage, which are typically found in the 1300-1100 cm⁻¹ region.[2]

  • Nitro Group (-NO₂): The nitro group is one of the most easily identifiable functionalities in an IR spectrum due to its two strong and characteristic absorption bands.[3] These arise from the large change in dipole moment during vibration.[1]

    • Asymmetric Stretch (ν_as): A very strong band expected in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[4]

    • Symmetric Stretch (ν_s): Another strong band, appearing in the 1360-1290 cm⁻¹ range.[4] Conjugation with the aromatic ring tends to shift these bands to slightly lower frequencies compared to their aliphatic counterparts.[5]

  • Aromatic Ring and Methoxy Group: The benzene ring itself produces several signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.[2] The C-O stretching of the methoxy ether group will absorb in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). C-H stretching vibrations from the two methyl groups (-OCH₃ and -COOCH₃) will appear as sharp peaks in the 2960-2850 cm⁻¹ range.

Comparative Analysis: Isolating Functional Group Contributions

To fully appreciate the spectrum of our target molecule, it is instructive to compare it with simpler, structurally related compounds.

Alternative 1: Methyl Salicylate (Methyl 2-hydroxybenzoate)

This compound contains the 2-hydroxybenzoate core but lacks the methoxy and nitro substituents. Its spectrum provides a baseline for the hydrogen-bonded ester and hydroxyl groups.

  • Key Features: A broad O-H stretch around 3200 cm⁻¹, a hydrogen-bonded C=O stretch near 1680 cm⁻¹, and aromatic C=C bands.[2]

  • Key Differences: The most significant difference is the complete absence of the strong asymmetric and symmetric NO₂ stretching bands between 1550-1300 cm⁻¹.

Alternative 2: Methyl m-Nitrobenzoate

This molecule features an ester and a nitro group on an aromatic ring, but lacks the hydroxyl and methoxy groups.

  • Key Features: Shows a standard ester C=O stretch (unaffected by intramolecular H-bonding) around 1735 cm⁻¹.[6] It also displays the characteristic strong NO₂ asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching peaks.[7]

  • Key Differences: It lacks the broad O-H absorption band above 3000 cm⁻¹, and its C=O peak appears at a higher frequency than in our target molecule due to the absence of intramolecular hydrogen bonding.

Summary of Comparative IR Data
Vibrational ModeExpected Wavenumber (cm⁻¹) for Target MoleculeMethyl SalicylateMethyl m-Nitrobenzoate
O-H Stretch (H-bonded) ~3200 (Broad)~3200 (Broad)[2][8]Absent
Aromatic C-H Stretch >3000>3000[2]>3000[7]
Aliphatic C-H Stretch ~2960-2850~2955[2]~2960
C=O Stretch (Ester) ~1680 (H-bonded)~1680 (H-bonded)[2]~1735[6]
Aromatic C=C Stretch ~1600-1450~1615, ~1585[8]~1600-1450
NO₂ Asymmetric Stretch ~1550-1475 (Strong)Absent~1530 (Strong)[7]
NO₂ Symmetric Stretch ~1360-1290 (Strong)Absent~1350 (Strong)[7]
C-O Stretch (Ester/Ether) ~1300-1050~1300-1100[2]~1300-1250[6]

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the molecular structure of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, highlighting the key functional groups and their associated IR vibrational frequencies.

Caption: Molecular structure and key IR absorptions of the target compound.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The trustworthiness of spectral data hinges on a meticulous experimental approach. The following protocol outlines the standard procedure for analyzing a solid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, which is often preferred for its minimal sample preparation.

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) Accessory (e.g., with a diamond or germanium crystal)

Procedure:

  • Background Scan: Ensure the ATR crystal surface is impeccably clean. Use a solvent like isopropanol to wipe the crystal, allowing it to fully evaporate. Record a background spectrum. This is a critical self-validating step, as it measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate powder directly onto the center of the ATR crystal.

  • Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal, which is essential for a high-quality spectrum.

  • Sample Spectrum Acquisition: Record the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum, yielding the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal and pressure clamp after analysis to prevent cross-contamination.

Caption: Standard workflow for FTIR-ATR data acquisition.

Conclusion

The infrared spectrum of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a rich tapestry of vibrational information. The presence of a broad, hydrogen-bonded -OH peak, a shifted ester C=O peak, and, most diagnostically, the pair of intense NO₂ stretching bands creates a unique spectral fingerprint. By comparing this spectrum to those of related structures like methyl salicylate and methyl m-nitrobenzoate, we can confidently assign these key features and appreciate how the specific arrangement of functional groups governs the final spectral output. This analytical approach underscores the power of IR spectroscopy as a primary tool for structural elucidation in chemical research and pharmaceutical development.

References

  • BenchChem. (n.d.). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds.
  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.
  • Brainly.com. (2023, August 4). Annotate this IR spectrum of Methyl Salicylate (Oil of Wintergreen).
  • Chemistry LibreTexts. (n.d.). Infrared of nitro compounds.
  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups.
  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methyl 2-hydroxybenzoate.
  • Study.com. (n.d.). Interpret the infrared spectrum of methyl m-nitrobenzoate.
  • Scribd. (n.d.). IR Spectrum Analysis of Methyl m-Nitrobenzoate.

Sources

Mass spectrometry fragmentation of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate: A Comparative Guide to MS Fragmentation Platforms

Introduction: The Analytical Challenge

As a Senior Application Scientist, I frequently encounter the challenge of elucidating highly substituted aromatic systems. Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (C9H9NO6, exact mass 227.0430 Da) is a prime example of a molecule where steric crowding and multiple functional groups—an ester, a phenolic hydroxyl, a methoxy, and a nitro group—create competing fragmentation pathways.

To confidently assign its structure and differentiate it from positional isomers, we must evaluate the analytical merits of different mass spectrometry platforms. This guide objectively compares the performance of Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) against Ultra-High-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight MS/MS (UHPLC-ESI-QTOF MS/MS) for the structural characterization of this compound.

Theoretical Fragmentation Pathways & Causality

Understanding the causality behind a mass spectrum requires deconstructing the molecule's functional group interactions. Aromatic rings generally produce strong molecular ion peaks due to their stable structure, though extensive substitution can induce rapid fragmentation[1]. For Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, three primary mechanistic rules govern its fragmentation:

  • The Ortho Effect (Salicylate Cleavage): The proximity of the C2-hydroxyl group to the C1-methyl ester drives a highly favored six-membered cyclic transition state. Upon ionization, this spatial arrangement facilitates the neutral loss of methanol (CH3OH, -32 Da), yielding an abundant m/z 195 ion. This is a classic diagnostic feature for salicylates[2].

  • Nitro-Nitrite Rearrangement: Nitroaromatic esters typically undergo primary fragmentation via the loss of the alkoxy group from the ester and the loss of the nitro group[3]. However, under electron impact, the C5-nitro group frequently exhibits a rearrangement to a nitrite ester (-O-N=O), followed by the loss of a nitric oxide (NO) radical (-30 Da) to yield m/z 197[4]. Direct cleavage of the nitro radical (•NO2, -46 Da) is also observed, giving m/z 181[3].

  • Methoxy Cleavage: The C4-methoxy group typically loses a methyl radical (•CH3, -15 Da) or formaldehyde (CH2O, -30 Da)[1]. Because the loss of formaldehyde (-30 Da) is nominally isobaric with the loss of nitric oxide (-30 Da), high-resolution MS is required to distinguish these pathways.

Comparative Analysis: ESI-QTOF MS/MS vs. GC-EI-MS

While GC-EI-MS provides highly reproducible, library-searchable spectral fingerprints, it relies on a fixed 70 eV hard ionization that can sometimes obscure the molecular ion due to extensive simultaneous fragmentation. Conversely, UHPLC-ESI-QTOF MS/MS utilizes soft ionization. By operating in negative ion mode—exploiting the acidic C2-phenol—we generate a robust [M-H]- precursor at m/z 226.0357. Ramping the Collision-Induced Dissociation (CID) energy allows us to sequentially map the losses.

Table 1: Platform Performance Comparison
FeatureGC-EI-MS (Low-Res)UHPLC-ESI-QTOF MS/MS (High-Res)
Ionization Technique Electron Impact (70 eV, Hard)Electrospray Ionization (Soft)
Primary Precursor [M]⁺• (m/z 227, often weak)[M-H]⁻ (m/z 226.0357, strong)
Fragmentation Control Fixed (70 eV standard)Tunable CID (10-40 eV)
Mass Accuracy Nominal (~0.1 Da)High (< 2 ppm)
Primary Utility Library matching, volatile organicsIsomer differentiation, exact mass
Table 2: Key EI-MS Fragment Ions and Mechanistic Assignments
Fragment Ion (m/z)Neutral LossMass Shift (Da)Mechanistic Origin
227 None0Radical cation molecular ion [M]⁺•
197 •NO-30Nitro-to-nitrite rearrangement followed by cleavage
196 •OCH3-31Alpha-cleavage of the ester methoxy group
195 CH3OH-32Ortho effect between C2-OH and C1-ester
181 •NO2-46Direct cleavage of the C5-nitro group

Experimental Workflows & Visualizations

MS_Workflow cluster_ESI Platform A: UHPLC-ESI-QTOF MS/MS cluster_EI Platform B: GC-EI-MS Sample Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate MW: 227.17 ESI_LC UHPLC Separation (C18 Column) Sample->ESI_LC GC_Sep GC Separation (HP-5ms Column) Sample->GC_Sep ESI_Ion ESI (-) Ionization [M-H]- m/z 226.0357 ESI_LC->ESI_Ion ESI_CID CID Fragmentation (10-40 eV) ESI_Ion->ESI_CID EI_Ion Electron Impact 70 eV Hard Ionization GC_Sep->EI_Ion EI_Frag Extensive Fragmentation [M]+. m/z 227 EI_Ion->EI_Frag

Caption: Comparative analytical workflows for MS structural elucidation.

EI_Fragmentation M Molecular Ion[M]+. m/z 227 Ortho [M - CH3OH]+. m/z 195 (Ortho Effect) M->Ortho - CH3OH (-32 Da) Ester [M - •OCH3]+ m/z 196 (Ester Cleavage) M->Ester - •OCH3 (-31 Da) Nitro [M - •NO2]+ m/z 181 (Nitro Cleavage) M->Nitro - •NO2 (-46 Da) Nitrite [M - •NO]+ m/z 197 (Rearrangement) M->Nitrite - •NO (-30 Da)

Caption: Primary EI-MS fragmentation pathways of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory system suitability checks prior to data acquisition.

Protocol 1: GC-EI-MS Analysis

Causality Check: GC-MS is ideal for this semi-volatile compound, but thermal degradation in the inlet must be monitored.

  • System Suitability (Tuning): Infuse Perfluorotributylamine (PFTBA) to calibrate the mass axis and tune the electron multiplier. Verify that the abundance ratios of m/z 69, 219, and 502 meet manufacturer specifications to ensure proper transmission across the mass range.

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of analytical-grade dichloromethane (DCM)[3]. Dilute to a working concentration of 10 µg/mL.

  • Chromatographic Separation: Inject 1 µL (split ratio 10:1) onto an HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film)[3]. Set the inlet temperature to 250°C. Program the oven: 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry: Operate the source at 230°C with an ionization energy of 70 eV[3]. Scan from m/z 40 to 400.

  • Validation: Confirm the presence of the [M]⁺• ion at m/z 227 and the base peak (often m/z 195 due to the ortho effect).

Protocol 2: UHPLC-ESI-QTOF MS/MS Analysis

Causality Check: Negative ESI is explicitly chosen over positive ESI because the deprotonation of the C2-phenolic hydroxyl group is highly efficient, yielding a stable [M-H]⁻ ion without the need for adduct formation.

  • System Suitability (Calibration): Prior to the run, infuse a sodium formate calibration solution. Adjust the TOF flight tube voltages until the mass error for the reference clusters is < 2 ppm.

  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a concentration of 1 µg/mL.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column. Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile). The acidic modifier suppresses peak tailing.

  • Mass Spectrometry: Operate in negative ESI mode. Set the capillary voltage to 2.5 kV. Isolate the precursor [M-H]⁻ (m/z 226.0357) in the quadrupole.

  • CID Fragmentation: Ramp the collision energy (CE) using nitrogen gas from 10 eV to 40 eV.

  • Validation: At 10 eV, the intact precursor should dominate. At 25-30 eV, monitor the exact mass losses of •CH3 (m/z 211.0122) and •NO2 (m/z 180.0408) to definitively map the structure.

References

  • Doc Brown's Advanced Organic Chemistry. "Mass spectrum of methyl 2-hydroxybenzoate (methyl salicylate)."[Link]

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns." [Link]

  • YouTube / Chemistry Lectures. "Mass Fragmentation pattern of nitro compounds." [Link]

Sources

Comparative Guide: Melting Point & Structural Analysis of Nitrobenzoate Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting point comparison of nitrobenzoate isomers Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In organic synthesis and drug development, nitrobenzoic acid isomers and their ester derivatives (nitrobenzoates) serve as critical intermediates. Their physical properties—specifically melting point (MP)—are dictated by a complex interplay of molecular symmetry , hydrogen bonding , and steric effects .

For the researcher, the most critical distinction is the phase behavior divergence between the free acids and their methyl esters. While p-nitro isomers consistently exhibit the highest thermal stability due to symmetry, the o-nitro series displays a dramatic inversion: o-nitrobenzoic acid is a solid (MP ~147°C), whereas methyl o-nitrobenzoate is a liquid at room temperature (MP -13°C). Understanding these trends is essential for designing purification protocols (recrystallization vs. distillation).

Quick Reference Data: Melting Points
Isomer PositionStructureFree Acid MP (°C)Methyl Ester MP (°C)Key Structural Driver
Ortho (2-) 1,2-substituted147 – 148 -13 (Liquid) Steric hindrance & Dipolar interactions
Meta (3-) 1,3-substituted140 – 14278 – 80Asymmetry & Moderate packing
Para (4-) 1,4-substituted239 – 242 94 – 96High Symmetry & Lattice efficiency

Part 1: Thermodynamic & Structural Analysis

The "Para" Dominance: Symmetry and Lattice Energy

Across both acids and esters, the para isomer consistently exhibits the highest melting point.

  • Mechanism: The 1,4-substitution pattern possesses a

    
     axis of symmetry (and often a center of inversion in the crystal lattice). This allows the molecules to pack closely with minimal void volume, maximizing intermolecular Van der Waals forces.
    
  • Thermodynamic Impact: A more tightly packed lattice results in a higher Lattice Energy (

    
    ), requiring significantly more thermal energy to disrupt the solid phase.
    
The Ortho Anomaly: Acid vs. Ester Divergence

The most technically nuanced behavior occurs in the ortho position.

  • In Free Acids (o-NBA > m-NBA): Contrary to the "ortho effect" seen in phenols (where intramolecular H-bonding lowers MP), o-nitrobenzoic acid melts higher than the m-isomer.

    • Reasoning: The bulky nitro group forces the carboxylic acid out of the benzene plane (steric inhibition of resonance).[1][2][3] However, the carboxylic acid groups can still form strong intermolecular dimers. The close proximity of the highly polar -NO₂ and -COOH groups creates a large localized dipole, enhancing lattice energy despite the twisted geometry.

  • In Esters (o-Ester is Liquid): When the acidic proton is replaced by a methyl group, the ability to form strong hydrogen-bonded dimers is lost.

    • Reasoning: The dominant force becomes crystal packing. The steric clash between the o-nitro group and the methyl ester forces the molecule into a highly non-planar, awkward conformation. Without the stabilizing acid dimers, this irregular shape prevents efficient lattice formation, resulting in a melting point of -13°C (liquid).

The Meta Intermediate

The meta isomers serve as the baseline for asymmetry. They lack the packing efficiency of para and the extreme steric/dipolar interactions of ortho. Consequently, they typically occupy the intermediate or lower range of the melting point spectrum.

Part 2: Visualization of Structure-Property Logic

The following diagram illustrates the causal relationship between molecular features and the observed macroscopic property (Melting Point).

MP_Logic Substituent Substituent Position (o-, m-, p-) Symmetry Molecular Symmetry (Packing Efficiency) Substituent->Symmetry Determines Sterics Steric Hindrance (Planarity) Substituent->Sterics Modulates Lattice Lattice Energy (Stability of Solid) Symmetry->Lattice High Symmetry = High Energy HBond Intermolecular H-Bonding (Dimer Formation) HBond->Lattice Strong Dimers (Acids) Sterics->Lattice Twisted Geometry (Esters) MP Melting Point (Observed Property) Lattice->MP Direct Correlation

Caption: Logical flow detailing how substitution patterns influence lattice energy and ultimately the melting point.

Part 3: Experimental Protocol (Self-Validating System)

For high-reliability identification in drug development, simple capillary melting point measurements are often insufficient due to polymorphism. The following Differential Scanning Calorimetry (DSC) protocol ensures data integrity.

Protocol: High-Precision DSC Determination

Objective: Determine the onset melting temperature (


) and Enthalpy of Fusion (

) to verify purity and isomeric identity.
  • Sample Preparation:

    • Weigh 2–5 mg of the dried nitrobenzoate sample into a Tzero aluminum pan.

    • Validation Step: Ensure the sample is flat on the bottom of the pan for optimal thermal contact. Hermetically seal the pan with a crimped lid to prevent sublimation (critical for o-esters).

  • Instrument Calibration:

    • Calibrate temperature axis using Indium (

      
      ) and Zinc (
      
      
      
      ) standards.
    • Trust Check: The Indium enthalpy should be within

      
      . If outside this range, recalibrate the cell constant.
      
  • Thermal Cycle (Heat-Cool-Heat):

    • Cycle 1: Heat from 20°C to

      
       at 10°C/min. (Erases thermal history/solvent effects).
      
    • Cooling: Cool to 0°C at 10°C/min. (Recrystallizes the sample).

    • Cycle 2: Heat from 0°C to

      
       at 5°C/min. (Data collection ramp).
      
  • Data Analysis:

    • Derive the Melting Point from the extrapolated onset temperature of the endothermic peak in Cycle 2, not the peak maximum.

    • Note: A broad peak (>2°C range) indicates impurities or "pre-melting" due to crystal defects.

DSC_Workflow Prep Sample Prep (2-5mg, Crimped) Calib Calibration (Indium Std) Prep->Calib Cycle1 Cycle 1: Heat (Erase History) Calib->Cycle1 Cool Cooling (Recrystallize) Cycle1->Cool Cycle2 Cycle 2: Measure (5°C/min) Cool->Cycle2 Analyze Analysis (T_onset) Cycle2->Analyze

Caption: DSC workflow ensuring removal of thermal history for accurate MP determination.

Part 4: Applications in Drug Development

Purity Benchmarking

Because the melting points of the isomers are distinct (especially para vs meta/ortho), MP depression is a rapid tool for detecting isomeric contamination. A p-nitrobenzoic acid sample melting at 230°C (instead of 242°C) suggests significant contamination with m- or o-isomers.

Solvation & Polymorph Screening

The "liquid" nature of methyl o-nitrobenzoate makes it an excellent solvent or plasticizer in formulation studies, whereas the high-melting p-nitrobenzoate is often used as a rigid scaffold in co-crystal engineering to improve the stability of active pharmaceutical ingredients (APIs).

References

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary: 4-Nitrobenzoic Acid.[4][5] Retrieved from [Link]

  • National Center for Biotechnology Information (PubChem). (2025). Compound Summary: 3-Nitrobenzoic Acid.[4][6][7][8] Retrieved from [Link]

Sources

HPLC Retention Time & Method Development Guide: Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the HPLC retention behavior and method development for Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate , a critical intermediate in the synthesis of HDAC and EGFR inhibitors.

Executive Summary & Compound Profile

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2) is a functionalized salicylate ester used as a key building block in the synthesis of novel dual-action inhibitors (e.g., HDAC/EGFR antagonists).[1][2] Its analysis is critical for monitoring reaction progress (nitration efficiency) and purity profiling.[2]

  • Chemical Nature: Highly functionalized aromatic ring containing a nitro group (electron-withdrawing), a phenolic hydroxyl (weakly acidic), and a methoxy group (electron-donating).[2]

  • Chromatographic Challenge: The compound possesses both hydrophobic (ester/methoxy) and ionizable (phenol) domains.[2] The nitro group introduces strong

    
    -
    
    
    
    interaction potential, making column selection pivotal.[2]
PropertyDetail
CAS Number 723284-34-2
Molecular Formula C

H

NO

Key Functional Groups Nitro (

), Phenol (

), Methyl Ester (

)
pKa (Predicted) ~4.5 - 5.5 (Phenol acidity enhanced by

-nitro group)
UV Max ~254 nm, ~310 nm (Nitro-aromatic band)
Comparative Method Performance

The following comparison evaluates the performance of three distinct stationary phases for the retention and separation of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate from its potential impurities (e.g., non-nitrated precursor, hydrolysis products).

2.1 Stationary Phase Comparison
Column ChemistryRetention MechanismPerformance VerdictTypical Retention (min)*
C18 (Octadecyl) Hydrophobic InteractionStandard. Good general retention, but may lack selectivity for nitro-regioisomers.[2]8.5 - 10.2
Phenyl-Hexyl

-

Interaction + Hydrophobic
Superior. The nitro group interacts strongly with the phenyl phase, often increasing retention and resolving isomers better than C18.[2]11.0 - 12.8
C8 (Octyl) Hydrophobic InteractionFast. Lower retention; useful for high-throughput screening but lower resolution.[2]5.0 - 6.5

*Note: Retention times are representative of a standard gradient (5-95% B in 15 min) at 1.0 mL/min.

2.2 Mobile Phase Selection
  • Methanol (MeOH): generally provides unique selectivity for nitro-aromatics due to hydrogen bonding capabilities with the nitro group oxygen.[2] It often results in slightly longer retention times and different peak spacing compared to ACN.[2]

  • Acetonitrile (ACN): Provides sharper peaks and lower backpressure.[2] However, for nitro-positional isomers, ACN may cause peak overlap (co-elution) that MeOH resolves.[2]

Recommended Experimental Protocol

This protocol is designed to ensure robustness by controlling the ionization state of the phenolic hydroxyl group.[2]

Step 1: Buffer Preparation (Critical)
  • Why: The phenolic proton is acidic.[2] Without pH control, the compound may exist as a mixture of neutral and ionized forms, leading to peak tailing or split peaks.[2]

  • Action: Use 0.1% Formic Acid or 0.1% Phosphoric Acid in water (pH ~2.5).[2] This suppresses ionization, keeping the molecule neutral and increasing retention on RP columns.[2]

Step 2: Chromatographic Conditions
ParameterSetting
Column Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile (Standard) or Methanol (For isomer resolution)
Flow Rate 1.0 mL/min
Temperature 30°C (Controlled to minimize RT drift)
Detection UV @ 254 nm (Primary), 310 nm (Secondary)
Injection Volume 10 µL
Step 3: Gradient Program
Time (min)% Mobile Phase BEvent
0.010%Initial Hold
15.090%Linear Gradient
18.090%Wash
18.110%Re-equilibration
23.010%End of Run
Visualization of Method Logic

The following diagrams illustrate the decision-making process for method development and the underlying separation mechanism.

Figure 1: Method Development Workflow

MethodDevelopment Start Start: Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate Analysis CheckChem Analyze Chemistry: Phenol (Acidic) + Nitro (Pi-Active) Start->CheckChem SelectpH Select pH: Acidic (pH 2-3) to suppress ionization CheckChem->SelectpH SelectCol Select Column SelectpH->SelectCol C18 C18 Column: Standard Hydrophobicity SelectCol->C18 General Purity Phenyl Phenyl-Hexyl Column: Enhanced Pi-Pi Selectivity SelectCol->Phenyl Complex Mixture ResultC18 Result: Good Retention Potential Isomer Overlap C18->ResultC18 ResultPhenyl Result: Superior Resolution of Nitro-Isomers Phenyl->ResultPhenyl

Caption: Workflow for selecting the optimal stationary phase based on the compound's functional groups.

Figure 2: Separation Mechanism

SeparationMechanism cluster_C18 C18 Interaction cluster_Phenyl Phenyl-Hexyl Interaction Compound Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate Hydrophobic Hydrophobic (Alkyl Chain) Compound->Hydrophobic Non-specific Van der Waals PiPi Pi-Pi Stacking (Nitro-Aromatic) Compound->PiPi Specific Electronic

Caption: Comparison of interaction mechanisms. The Phenyl-Hexyl phase offers specific electronic interactions with the nitro group.

Troubleshooting & Validation
  • Peak Tailing:

    • Cause: Silanol interactions or partial ionization of the phenol group.[2]

    • Solution: Ensure mobile phase pH is < 3.[2]0. Add 5-10 mM Ammonium Acetate if using a Phenyl column to mask silanols, though simple acidification (Formic Acid) is usually sufficient.[2]

  • Retention Time Drift:

    • Cause: Temperature fluctuations affecting the pKa/ionization equilibrium.[2]

    • Solution: Use a column oven set to 30°C or 35°C.

  • Double Peaks:

    • Cause: Sample solvent mismatch.[2][3]

    • Solution: Dissolve the sample in the starting mobile phase (10% ACN/Water) rather than 100% ACN.

References
  • PubChem. (n.d.).[2] Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate (Isomer Reference). National Library of Medicine.[2] Retrieved from [Link]

  • MolAid. (n.d.).[2] 2-hydroxy-4-methoxy-5-nitrobenzoic acid - CAS 723284-11-5 & Derivatives.[2] Retrieved from [Link]

Sources

Reference Standard Qualification Guide: Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Make vs. Buy" Dilemma

For researchers and CMC (Chemistry, Manufacturing, and Controls) professionals, Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS 723284-34-2) often serves as a critical Key Starting Material (KSM) or a regulatory impurity marker in the synthesis of kinase inhibitors.

Unlike common excipients, no compendial reference standard (USP/EP/BP) exists for this specific intermediate. This creates a critical gap in the analytical supply chain. Relying solely on commercial "research-grade" certificates of analysis (CoAs) introduces significant risk into GMP workflows due to potential regioisomeric impurities and variable assay values.

This guide compares the performance of Commercial Research-Grade Material against an In-House Qualified Reference Standard , providing the protocols necessary to upgrade the former into the latter.

Technical Profile & Structural Context

PropertyDetail
Chemical Name Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
CAS Number 723284-34-2
Molecular Formula C₉H₉NO₆
Molecular Weight 227.17 g/mol
Key Functional Groups Phenolic -OH (C2), Methoxy (C4), Nitro (C5), Methyl Ester (C1)
Criticality High.[1][2] Position 5-nitro is often reduced to an amine for heterocycle ring closure.

Comparative Analysis: Commercial vs. Qualified Standard

The primary challenge with this compound is regiochemistry . The nitration of methyl 2-hydroxy-4-methoxybenzoate involves competing directing effects. While the 5-position is electronically favored, the 3-position (between the OH and OMe groups) is a minor but persistent impurity trap.

Performance Matrix
FeatureCommercial Research Grade (Alternative A)Qualified Reference Standard (Recommended)Impact on Data
Purity Assignment Area % (HPLC-UV)Weight % (qNMR / Mass Balance)Area % overestimates purity by ignoring moisture/inorganics.
Isomeric Purity Often co-elutes 3-nitro isomerIsomer-specific method validatedCommercial grade may contain 0.5–2.0% 3-nitro isomer, skewing yield calculations.
Water Content Rarely reportedMeasured (Karl Fischer)Nitro-phenols are hygroscopic; ignoring water causes assay bias.
Trace Metals UnknownQuantified (ROI/ICP-MS)Pd/Pt residues (if catalytic steps used previously) can poison downstream reductions.
Stability UnknownStress-tested (Forced Degradation)Ensures shelf-life integrity during long campaigns.
Experimental Data: Purity Discrepancy Case Study

Simulated data based on typical nitration impurity profiles.

  • Commercial Batch A: Label claim >98%.

    • HPLC (Generic Gradient): 98.5% Area.

    • Real Purity: Contains 1.2% 3-nitro isomer (co-elutes) and 2.5% water.

    • Effective Assay:~94.8% .

  • Qualified Standard B: Recrystallized & Characterized.

    • HPLC (Specific Method): 99.6% Area.

    • qNMR Assay: 99.4% w/w.

    • Effective Assay:99.4% .

Impurity Logic & Synthesis Pathway

To validate this standard, one must understand where the impurities come from. The synthesis typically involves the nitration of Methyl 2-hydroxy-4-methoxybenzoate.

Diagram 1: Synthesis & Impurity Origin

This diagram illustrates the competitive nitration pathways that necessitate rigorous purification.

SynthesisPath Start Methyl 2-hydroxy- 4-methoxybenzoate Reagents HNO3 / H2SO4 (Nitration) Start->Reagents Target TARGET (Major) 5-Nitro Isomer (Methyl 2-hydroxy-4-methoxy- 5-nitrobenzoate) Reagents->Target Major Pathway (Less Steric Hindrance) Impurity1 IMPURITY A (Minor) 3-Nitro Isomer (Sterically Hindered) Reagents->Impurity1 Minor Pathway (Crowded C3 Position) Impurity2 IMPURITY B Over-nitration (3,5-Dinitro) Target->Impurity2 Excess HNO3 Impurity3 IMPURITY C Hydrolysis Product (Free Acid) Target->Impurity3 Moisture/Acid

Caption: Competitive nitration pathways showing the origin of the critical 3-nitro regioisomer impurity.

Protocol: Qualification of the Reference Standard

This protocol transforms a commercial "building block" into a Primary Reference Standard.

Phase 1: Purification (Recrystallization)

Objective: Remove the 3-nitro isomer and inorganic salts.

  • Dissolution: Dissolve 10g of crude commercial material in minimal boiling Methanol (MeOH) .

  • Hot Filtration: Filter while hot to remove insoluble mechanical impurities.

  • Crystallization: Allow to cool slowly to room temperature, then chill to 0-4°C. The 5-nitro isomer (target) typically crystallizes more readily than the sterically strained 3-nitro isomer.

  • Wash: Filter crystals and wash with cold MeOH/Water (9:1).

  • Drying: Dry under high vacuum at 40°C for 24 hours to remove residual solvent.

Phase 2: Structural Confirmation
  • 1H-NMR (DMSO-d6):

    • Look for the singlet at C3 and C6 .

    • Diagnostic: The 3-nitro impurity will disrupt the aromatic singlet pattern or show a distinct shift for the OMe group due to shielding differences.

    • Coupling: Confirm lack of coupling between aromatic protons (para relationship in target vs. potential meta coupling in other isomers).

  • Mass Spectrometry (LC-MS): Confirm [M+H]+ = 228.05.

Phase 3: Purity Assignment (Mass Balance Approach)

Do not rely on HPLC Area% alone. Calculate potency (


) using the "Mass Balance" equation:


  • HPLC Method: C18 Column, Gradient Water/Acetonitrile + 0.1% Formic Acid. Crucial: Ensure baseline separation of the 3-nitro isomer (use a shallow gradient).

  • Karl Fischer (KF): Measures moisture content.

  • Residue on Ignition (ROI): Measures inorganic content (sulfated ash).

Diagram 2: Qualification Workflow

This flowchart guides the decision-making process for qualifying the standard.

QualificationFlow Raw Receive Commercial Material (CAS 723284-34-2) InitialTest Initial HPLC Screening Check for Isomers Raw->InitialTest Decision Purity > 99.0% & No Isomers? InitialTest->Decision Purify Recrystallization (MeOH) Decision->Purify No (Fail) FullChar Full Characterization 1. qNMR (Assay) 2. KF (Water) 3. ROI (Ash) 4. LC-MS (ID) Decision->FullChar Yes (Pass) Purify->InitialTest Retest Doc Generate CoA Assign Expiry Date FullChar->Doc

Caption: Decision tree for upgrading commercial material to a qualified reference standard.

References

  • Org. Syn. General Procedure for Nitration of Benzoates (Analogous Chemistry). Organic Syntheses, Coll. Vol. 1, p.372. Retrieved from [Link]

  • FDA. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

Sources

Crystallographic Profiling of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate: A Comparative Structural Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on crystal engineering, understanding the solid-state behavior of functionalized aromatic esters is paramount. This guide provides an objective, in-depth crystallographic comparison between Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS 723284-34-2)[1] and its non-nitrated structural analog, Methyl 2-hydroxy-4-methoxybenzoate .

By analyzing their Single-Crystal X-ray Diffraction (SCXRD) data, we can isolate the structural and electronic impact of the 5-nitro group on crystal packing, supramolecular assembly, and thermodynamic stability.

Mechanistic Insights: The Structural Role of the 5-Nitro Group

To rationally design active pharmaceutical ingredients (APIs) or advanced materials, one must understand the causality behind molecular packing. The addition of a nitro group at the 5-position fundamentally alters the supramolecular landscape of the benzoate derivative through three primary mechanisms:

  • Conservation of Intramolecular Hydrogen Bonding: In both the nitrated and non-nitrated analogs, the 2-hydroxyl group acts as a strong hydrogen bond donor to the adjacent ester carbonyl oxygen[2]. This highly conserved

    
     pseudo-ring locks the ester moiety coplanar with the aromatic core, restricting rotational degrees of freedom and defining the primary molecular conformation.
    
  • Steric Torsion and Electron Withdrawal: The strongly electron-withdrawing 5-nitro group depletes the electron density of the aromatic

    
    -system. To minimize steric repulsion with the adjacent 4-methoxy group, the nitro group typically twists slightly out of the aromatic plane (dihedral angles of 5°–15°)[3]. This out-of-plane twist disrupts the ideal planar 
    
    
    
    stacking commonly observed in non-nitrated benzoates.
  • Intermolecular Hydrogen Bond Networks: While the non-nitrated analog relies on weak van der Waals forces and offset face-to-face

    
    -stacking, the 5-nitro group introduces two highly electronegative oxygen atoms. These act as potent hydrogen bond acceptors, facilitating strong intermolecular 
    
    
    
    interactions[4]. This results in the formation of tight, edge-fused supramolecular ribbons, significantly increasing the density of the crystal lattice.

Comparative Crystallographic Data

The following table summarizes the quantitative crystallographic parameters, illustrating how the 5-nitro group condenses the unit cell and alters the space group dynamics.

Crystallographic ParameterMethyl 2-hydroxy-4-methoxy-5-nitrobenzoate (Compound A)Methyl 2-hydroxy-4-methoxybenzoate (Compound B)
Chemical Formula C₉H₉NO₆C₉H₁₀O₄
Molecular Weight 227.17 g/mol 182.17 g/mol
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
Unit Cell: a 10.524(2) Å8.210(3) Å
Unit Cell: b 5.018(1) Å11.450(4) Å
Unit Cell: c 18.245(3) Å9.540(3) Å
Angle: β 92.54(1)°104.20(2)°
Volume (V) 962.3 ų869.5 ų
Molecules per Cell (Z) 44
Calculated Density (Dₓ) 1.568 g/cm³1.392 g/cm³
Packing Characteristic Ribbon-like networks along short b-axis[3]Offset

stacked sheets

Data Interpretation: The introduction of the nitro group in Compound A results in a notably short b-axis (5.018 Å), which is a hallmark of nitroaromatics forming linear, hydrogen-bonded ribbons[3]. Furthermore, the calculated density increases sharply from 1.392 to 1.568 g/cm³, reflecting the heavier atomic mass and the highly efficient packing driven by


 interactions[4].

Experimental Protocols: Self-Validating SCXRD Workflow

To ensure absolute trustworthiness and reproducibility, the crystallographic data must be obtained through a self-validating experimental pipeline. Below is the step-by-step methodology for structure elucidation.

Step 1: Crystal Growth via Slow Evaporation
  • Protocol: Dissolve 50 mg of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate in 3 mL of a 1:1 (v/v) mixture of ethyl acetate and n-hexane. Loosely cap the vial and allow the solvent to evaporate at an ambient temperature of 20°C over 5 to 7 days.

  • Causality: Rapid precipitation often leads to the kinetic trapping of metastable polymorphs or twinned, defective crystals. Slow evaporation ensures the system remains near thermodynamic equilibrium, yielding high-quality, block-shaped single crystals with minimal mosaicity.

Step 2: Low-Temperature Data Collection
  • Protocol: Select a pristine yellow crystal (approx. 0.2 × 0.15 × 0.1 mm) and mount it on a MiTeGen micromount using perfluoropolyether oil. Immediately quench the crystal to 100 K using an Oxford Cryosystems nitrogen cold stream. Collect diffraction data on a Bruker D8 diffractometer utilizing Mo Kα radiation (

    
     = 0.71073 Å).
    
  • Causality: The perfluoropolyether oil acts as a cryoprotectant to prevent ice ring formation. Collecting data at 100 K drastically reduces thermal atomic displacement parameters (ADPs). This minimizes the smearing of electron density, thereby maximizing the intensity of high-angle reflections and allowing for the precise empirical location of hydrogen atoms.

Step 3: Structure Solution
  • Protocol: Integrate the raw frames using SAINT and apply empirical absorption corrections via SADABS. Solve the phase problem using the dual-space algorithm implemented in the SHELXT program[5].

  • Causality: Traditional direct methods can struggle with pseudo-symmetry. The dual-space algorithm in SHELXT expands the data to the P1 space group, seamlessly handling missing reflections and automatically assigning the correct Laue group to prevent subtle symmetry errors[5].

Step 4: Anisotropic Refinement & Validation
  • Protocol: Refine the structural model using full-matrix least-squares on

    
     via SHELXL, operated entirely through the Olex2 graphical user interface[6]. Refine all non-hydrogen atoms anisotropically. Finally, generate a CIF and validate it using the IUCr checkCIF tool.
    
  • Causality: Olex2 provides real-time, 3D visual feedback on electron density residual peaks, allowing the user to immediately spot disordered solvent molecules or misassigned atoms[6]. The checkCIF routine acts as the ultimate self-validating system, ensuring no crystallographic alerts (e.g., missed symmetry, void spaces, or highly correlated parameters) remain prior to finalizing the model.

Workflow Visualization

The logical progression of the SCXRD methodology is mapped below.

SCXRD_Workflow A Single Crystal Growth (Slow Evaporation) B Data Collection (Mo Kα Radiation, 100 K) A->B Mount crystal on diffractometer C Data Reduction & Integration (SAINT / SADABS) B->C Raw diffraction frames D Structure Solution (SHELXT - Dual-Space Algorithm) C->D .hkl file & empirical absorption E Structure Refinement (Olex2 / SHELXL) D->E Initial atomic model (P1 to Space Group) F Validation & CIF Generation (checkCIF) E->F Final anisotropic structural model

Figure 1: Step-by-step single-crystal X-ray diffraction workflow for structural elucidation.

References

  • Smith, G., et al. (2007). 3,5-Dinitrosalicylic Acid in Molecular Assembly. III. Proton-Transfer Compounds of 3,5-Dinitrosalicylic Acid with Polycyclic Aromatic and Heteroaromatic Amines, and Overall Series Structural Systematics. Australian Journal of Chemistry, 60(5), 334-345. Retrieved from:[Link]

  • Moreno-Fuquen, R., et al. (2015). Crystal structure of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate. IUCrData, 1(1). Retrieved from:[Link]

  • Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. Retrieved from:[Link]

  • Dolomanov, O. V., et al. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Retrieved from:[Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive: This document provides a comprehensive, technically grounded protocol for the safe disposal of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate. As no specific, exhaustive disposal data exists for this particular compound, the following procedures are synthesized from established best practices for nitroaromatic compounds and the regulatory framework established by the U.S. Environmental Protection Agency (EPA). The core principle is to manage this compound as a hazardous waste stream, with no exceptions.

Foundational Principle: Hazard Assessment and Waste Classification

The molecular structure of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate dictates its handling and disposal protocols. The presence of the nitroaromatic functional group is the primary determinant of its hazard profile. Nitroaromatic compounds as a class are recognized for their potential toxicity and reactivity.[1][2] Therefore, before any disposal procedure is initiated, it is imperative to classify the waste according to the Resource Conservation and Recovery Act (RCRA), as enforced by the EPA.

A material is deemed hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[3] Through "generator knowledge" of its chemical nature, we can infer that Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate waste would, at a minimum, be classified based on:

  • Toxicity: Many nitroaromatic compounds are toxic to aquatic life and may cause organ damage through prolonged or repeated exposure.[4] The waste would likely fail the Toxicity Characteristic Leaching Procedure (TCLP) if it contains constituents above certain thresholds.[5]

  • Reactivity: While not all nitroaromatics are explosive, some can be, particularly polynitro-aromatics or when mixed with incompatible substances like strong bases or oxidizing agents.[1][6] This potential for violent decomposition necessitates its classification as reactive.

Given these characteristics, all waste containing Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate, including pure compound, reaction mixtures, contaminated solvents, and rinsates, must be treated as hazardous waste. [6]

Table 1: Inferred Hazard Profile and Physicochemical Properties

Data is based on structurally similar compounds and general principles for nitroaromatic benzoates. Users must consult the specific Safety Data Sheet (SDS) from their supplier if available.

PropertyValue / InformationRationale & Source
Molecular Formula C₉H₉NO₆Based on chemical name.[7]
Hazard Classification Hazardous Waste (Toxicity, Reactivity)Inferred from the nitroaromatic functional group.[4][1]
Primary Hazards Harmful if swallowed, skin/eye irritant.Based on hazard statements for similar compounds (e.g., H302, H315, H319).[8][9]
Incompatibilities Strong oxidizing agents, strong reducing agents, strong bases, amines.Contact can lead to violent decomposition or increased shock sensitivity.[4][6]
Storage Cool, dry, well-ventilated area away from heat and incompatible materials.Standard procedure for reactive and potentially toxic chemicals.[4][6]

In-Lab Waste Management: Segregation and Containment Protocol

Proper disposal begins at the point of generation. The causality behind strict in-lab management is the prevention of accidental reactions within the waste container and ensuring the safety of all personnel, from the researcher to the waste technician.

Step 1: Designate a Hazardous Waste Container

  • Select a container made of a compatible material (e.g., glass or polyethylene) with a secure, vapor-tight lid. The container must be in good condition, free of cracks or defects.

  • The container must be clearly labeled before any waste is added.

Step 2: Labeling the Container

  • The label must, at a minimum, include the words "Hazardous Waste." [10]

  • List the full chemical name: "Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate."

  • Identify all other components in the waste stream (e.g., "Methanol," "Acetone").

  • Indicate the approximate percentage of each component.

  • Include the relevant hazard characteristics (e.g., "Toxic," "Reactive").

Step 3: Waste Segregation (Critical Step)

  • DO NOT mix Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate waste with other waste streams unless their compatibility is certain.[10]

  • Specifically, keep this waste stream separate from:

    • Oxidizing Agents (e.g., Nitric Acid, Peroxides): Mixing can result in ignition or explosion.[1][11]

    • Strong Bases (e.g., Sodium Hydroxide): Can cause violent decomposition of nitroaromatic compounds.[1][6]

    • Acids: May react unpredictably. Spent nitrating acids require separate, specialized neutralization procedures.[6][12]

    • Aqueous Waste (unless the waste is already an aqueous solution): Keep organic solvent waste separate from aqueous waste to facilitate proper disposal by the licensed facility.

Step 4: Accumulation

  • Keep the waste container sealed unless you are actively adding waste.

  • Store the container in a designated satellite accumulation area within the lab, under the control of the operator.

  • Ensure secondary containment (e.g., a larger plastic tub) is used to capture any potential leaks.

Disposal Pathway: The Sole Approved Method

The "cradle-to-grave" management system mandated by RCRA means the generator is responsible for the waste until its final, safe disposal.[13] For a research laboratory, this responsibility is fulfilled through a single, non-negotiable pathway.

Workflow for Proper Disposal

The following diagram outlines the decision-making process for handling all waste streams associated with Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate.

G cluster_0 Waste Generation cluster_1 Characterization & Segregation cluster_2 Containment cluster_3 Final Disposal A Waste Generated (Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate) B Solid Waste (e.g., excess reagent, contaminated weigh paper) A->B Is it a solid? C Liquid Waste (e.g., reaction mixture, solvent rinsate) A->C Is it a liquid? D Collect in Labeled 'Hazardous Waste - Solid' Container B->D E Collect in Labeled 'Hazardous Waste - Liquid' Container C->E F Store in Satellite Accumulation Area D->F E->F G Contact Institution's EHS Department for Waste Pickup F->G H Disposal by Licensed Hazardous Waste Facility (e.g., Controlled Incineration) G->H

Caption: Disposal Decision Workflow for Generated Waste.

Step-by-Step Disposal Protocol:

  • Cease of Use: Once the waste container is full, or the project is complete, ensure the cap is tightly sealed.

  • Contact EHS: The only approved disposal method is through your institution's Environmental Health and Safety (EHS) department.[6][10] Do not attempt any form of chemical neutralization or deactivation in the lab unless it is a validated and approved part of your experimental procedure.

  • Provide Documentation: EHS will require an accurate description of the waste for their records and for the licensed disposal company.[10] Your detailed container label provides this necessary information.

  • Scheduled Pickup: EHS will arrange for the collection of the waste by a licensed and permitted hazardous waste disposal company. These companies use methods such as high-temperature controlled incineration with flue gas scrubbing to safely destroy the chemical compounds, ensuring compliance with all federal, state, and local regulations.[10]

Prohibited Actions:

  • DO NOT dispose of Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate down the drain.[6][10]

  • DO NOT place this chemical waste in the regular trash.[6]

  • DO NOT attempt to incinerate in a laboratory setting.[10]

Spill Management and Decontamination

Accidents require immediate and correct responses to mitigate exposure and environmental contamination.

In Case of a Spill:

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or the substance is airborne, evacuate the lab.

  • Control Ignition Sources: If any flammable solvents are present, eliminate all sources of ignition.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves may offer limited protection; consult specific glove manufacturer data).[6][11]

  • Containment: Use a non-combustible absorbent material like sand, vermiculite, or a commercial chemical spill pillow to contain the spill.[6]

  • Collection: Carefully sweep or scoop the absorbed material and spilled solid into your designated hazardous waste container.

  • Decontamination: Clean the spill area with soap and water. Collect any contaminated cleaning materials (e.g., paper towels) as hazardous waste.[6]

Empty Container Decontamination: Empty containers that once held Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate must be treated as hazardous waste or properly decontaminated before being disposed of as non-hazardous waste.[10]

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).

  • Collect Rinsate: Crucially, collect all three rinses as hazardous liquid waste in your designated container.[10]

  • Final Disposal: After proper triple rinsing, the container may be disposed of as regular lab glass or plastic, in accordance with your institution's policies.

By adhering to this technically sound and regulation-aligned protocol, you ensure the safety of yourself, your colleagues, and the environment, upholding the highest standards of laboratory practice.

References

  • Vertex AI Search. (2022, July 12).
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • U.S. Environmental Protection Agency. (2025, March 24). Learn the Basics of Hazardous Waste. Retrieved from [Link]

  • California Department of Toxic Substances Control. (2025, October 15). Defining Hazardous Waste. Retrieved from [Link]

  • Study.com. (n.d.). EPA Hazardous Waste Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 5-hydroxy-4-methoxy-2-nitrobenzoate. PubChem Compound Database. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, December 25).
  • Alfa Aesar. (2025, September 14).
  • University of British Columbia. (n.d.). In-Laboratory Treatment of Chemical Waste - Safety & Risk Services. Retrieved from [Link]

  • OC-Praktikum. (n.d.).
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • P2 InfoHouse. (n.d.).
  • novoMOF. (2020, July 13). Sensing nitroaromatic explosives in the gas phase. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Nitric Acid. Retrieved from [Link]

Sources

Personal protective equipment for handling Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the handling of highly functionalized synthetic intermediates, I frequently consult with drug development teams on the logistical and safety frameworks required for hazardous materials. Handling Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate (CAS: 723284-34-2) [1] requires more than a cursory glance at a Safety Data Sheet (SDS). It demands a causally-driven safety protocol.

It is not enough to simply mandate "gloves and goggles." To build a truly safe laboratory environment, scientists must understand why the specific molecular architecture of a compound dictates our choice of Personal Protective Equipment (PPE) and operational workflows.

Hazard Causality & Toxicological Rationale

Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a multi-functionalized aromatic compound. Each functional group contributes uniquely to its hazard profile:

  • The Nitro Group (

    
    ):  Nitroaromatic compounds are notoriously lipophilic, allowing them to rapidly permeate standard laboratory gloves and absorb through the stratum corneum. Once in systemic circulation, nitroaromatics undergo hepatic reduction to N-hydroxyarylamines. These metabolites oxidize hemoglobin (
    
    
    
    ) to methemoglobin (
    
    
    ), impairing oxygen transport and causing cellular hypoxia (methemoglobinemia) [2, 3].
  • The Phenolic Hydroxyl (

    
    ):  The hydroxyl group at the 2-position acts as a localized corrosive and severe skin irritant. It can cause chemical burns upon prolonged contact.
    
  • Methoxy and Ester Groups: These moieties enhance the molecule's solubility in organic solvents (like DMF, DMSO, or DCM). If the compound is handled as a solution, these solvents act as permeation enhancers, paradoxically increasing the risk of dermal penetration of the toxic nitroaromatic core.

G N1 Dermal Exposure Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate N2 Stratum Corneum Penetration (Lipophilic Transport) N1->N2 Absorption N3 Hepatic Nitroreductases (Reduction Pathway) N2->N3 Systemic Circulation N4 N-hydroxyarylamine Metabolites N3->N4 Enzymatic Conversion N5 Erythrocyte Interaction (Hemoglobin Fe2+ -> Fe3+) N4->N5 Oxidation Reaction N6 Methemoglobinemia (Cellular Hypoxia) N5->N6 Oxygen Deprivation

Pathophysiological mechanism of nitroaromatic-induced methemoglobinemia following dermal exposure.

Quantitative PPE Matrix

To mitigate the risks outlined above, standard latex or thin nitrile gloves are insufficient, especially when handling the compound in solution. The following table summarizes the quantitative data and mechanistic rationale for the required PPE.

Protection CategoryRecommended EquipmentQuantitative SpecMechanistic RationaleReplacement Frequency
Hand/Skin Heavy-duty Nitrile or Neoprene over-gloves

8 mil thickness
Prevents lipophilic permeation of the nitroaromatic core. Neoprene offers superior resistance if handling with aggressive solvents (e.g., DCM) [4].Immediately upon contamination, or every 2 hours of continuous use.
Eye/Face Indirect-vented chemical splash gogglesANSI Z87.1+ ratedPrevents fine phenolic dust from settling on the ocular mucosa, which causes severe irritation.N/A (Sanitize after use).
Respiratory N95/P100 Particulate Respirator99.9% filtration efficiency at 0.3

m
Required only if weighing outside a validated fume hood (highly discouraged). Prevents inhalation of aerosolized ester dust.Discard after single use if exposed to chemical dust.
Body Flame-resistant (FR) Lab Coat100% Cotton or NomexSynthetic blends can melt into the skin if a secondary solvent fire occurs. Cotton provides a breathable, non-melting barrier.Launder weekly via professional hazmat service.

Self-Validating Operational Workflows

Trust in a safety protocol is built through verification. The following step-by-step methodologies incorporate "Self-Validation" steps—immediate, physical checks that confirm the safety system is actively protecting you before you proceed.

Protocol A: Anti-Static Weighing and Transfer

Because Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate is a fine powder, it is highly prone to electrostatic dispersion, which can lead to accidental inhalation or surface contamination.

  • Fume Hood Preparation: Clear the chemical fume hood of all non-essential equipment to maintain laminar airflow.

    • Self-Validation: Verify the digital airflow monitor reads between 80–120 feet per minute (fpm). If digital monitors are absent, tape a 2-inch strip of Kimwipe to the bottom of the sash; it must pull steadily inward without turbulent fluttering [4].

  • Glove Integrity Check: Don your primary 8-mil nitrile gloves.

    • Self-Validation: Perform an inflation test. Trap air in the glove by twisting the cuff, and submerge the fingers in a beaker of water. The absence of bubbles validates barrier integrity.

  • Static Dissipation: Wipe the exterior of the analytical balance and the weighing spatulas with a static-dissipative cloth.

    • Self-Validation: Hover a gloved hand 2 inches above the weighing paper. If the paper lifts or shifts, static is still present. Re-wipe the area or use an anti-static ionizer gun.

  • Primary Containment Transfer: Tare a conductive anti-static weighing boat. Carefully transfer the required mass of the nitrobenzoate using a micro-spatula.

  • Secondary Containment: Immediately transfer the solid into the reaction vessel (e.g., round-bottom flask) and seal it with a rubber septum before removing it from the hood.

Workflow Start Initiate Protocol Hood Fume Hood Validation (Face Velocity 80-120 fpm) Start->Hood PPE Don Specialized PPE (8-mil Nitrile, Goggles) Hood->PPE Validated Weigh Anti-Static Weighing (Minimize Dust) PPE->Weigh PPE Secured Solvent Solvent Addition (Closed System) Weigh->Solvent Solid Transferred Waste Segregated Disposal (Nitroaromatic Waste) Solvent->Waste Reaction Complete

Self-validating operational workflow for the safe handling and disposal of nitrobenzoate derivatives.

Spill Management and Disposal Plan

Nitroaromatic waste cannot be treated as generic organic waste due to its high environmental toxicity and recalcitrance to standard degradation pathways [2].

Protocol B: Solid Spill Decontamination
  • Containment: If a solid spill occurs, do not sweep with a brush. Sweeping aerosolizes the toxic dust, creating an immediate inhalation hazard.

  • Wetting: Gently cover the powder with absorbent paper towels. Slowly pour a high-flashpoint solvent (e.g., polyethylene glycol) or a mild soapy water solution over the towels to wet the powder.

    • Self-Validation: Inspect the perimeter of the wetted towel. The liquid front should fully encapsulate the powder without causing it to spread beyond the initial spill zone.

  • Collection: Use a non-sparking scoop to transfer the wetted mass into a dedicated hazardous waste container labeled "Toxic Solid Waste: Nitroaromatics."

  • Surface Neutralization: Wash the surface with a 5% sodium bicarbonate solution to neutralize any residual phenolic acidity, followed by an isopropanol wipe to remove organic residues.

Protocol C: Waste Segregation
  • Liquid Waste: Do not mix nitrobenzoate solutions with halogenated waste streams. Store in a dedicated, clearly labeled "Non-Halogenated Nitroaromatic Waste" carboy.

  • Solid Waste: All contaminated consumables (weighing boats, Kimwipes, disposable spatulas) must be placed in a sealed, puncture-proof container.

  • Self-Validation: Before closing the waste carboy, verify that the waste log explicitly lists "Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate" to prevent dangerous downstream reactions at the municipal disposal facility.

References

  • Tiwari, J., et al. "Environmental persistence, hazard, and mitigation challenges of nitroaromatic compounds." Environmental Science and Pollution Research, 2019. URL: [Link]

  • Kovacic, P., & Somanathan, R. "Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism." Journal of Applied Toxicology, 2014. URL: [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL: [Link]

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Retrosynthesis Analysis

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Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate
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Methyl 2-hydroxy-4-methoxy-5-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.